Uracil, 3-butyl-6-methyl-
Description
BenchChem offers high-quality Uracil, 3-butyl-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uracil, 3-butyl-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1010-90-8 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-butyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-11-8(12)6-7(2)10-9(11)13/h6H,3-5H2,1-2H3,(H,10,13) |
InChI Key |
QRGVGZWQHXGOFJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C=C(NC1=O)C |
Canonical SMILES |
CCCCN1C(=O)C=C(NC1=O)C |
Other CAS No. |
1010-90-8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 3-Butyl-6-methyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of the pyrimidine derivative, 3-butyl-6-methyluracil. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery. This document distinguishes between the n-butyl and sec-butyl isomers where data is available.
Core Chemical and Physical Properties
The basic physicochemical properties of 3-butyl-6-methyluracil and its isomer, 3-sec-butyl-6-methyluracil, are summarized below. These tables facilitate a clear comparison of the known quantitative data for both molecules.
Table 1: General Properties of 3-Butyl-6-methyluracil Isomers
| Property | 3-n-Butyl-6-methyluracil | 3-sec-Butyl-6-methyluracil |
| CAS Number | Not explicitly found | 6589-36-2[1][2][3] |
| Molecular Formula | C₉H₁₄N₂O₂[4] | C₉H₁₄N₂O₂[2][3] |
| Molecular Weight | 182.22 g/mol [4] | 182.22 g/mol [2][3] |
| IUPAC Name | 3-butyl-6-methyl-1H-pyrimidine-2,4-dione | 3-(butan-2-yl)-6-methyl-1H-pyrimidine-2,4-dione[2] |
| Appearance | White crystals[4] | White to Off-White Solid |
Table 2: Physicochemical Data of 3-Butyl-6-methyluracil Isomers
| Property | 3-n-Butyl-6-methyluracil | 3-sec-Butyl-6-methyluracil |
| Melting Point | 165-166 °C[4] | 118-120 °C[1] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Slightly soluble in Chloroform and Methanol[1] |
Spectral Data
Detailed spectral information is crucial for the identification and characterization of 3-butyl-6-methyluracil. The following table summarizes the available Nuclear Magnetic Resonance (NMR) data for the n-butyl isomer.
Table 3: 1H and 13C NMR Spectral Data for 3-n-Butyl-6-methyluracil in CDCl₃ [4]
| 1H NMR (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 0.921 | t | 7.4 | 3H | CH₂CH₃ | |
| 1.347 | sex | 7.4 | 2H | CH₂CH₃ | |
| 1.55-1.63 | m | - | 2H | N(3)CH₂CH₂ | |
| 2.143 | s | - | 3H | C(6)CH₃ | |
| 3.889 | t | 7.5 | 2H | N(3)CH₂ | |
| 5.580 | s | - | 1H | C(5)H | |
| 10.708 | s | - | 1H | N(1)H | |
| 13C NMR (125 MHz, CDCl₃) | δ (ppm) | Assignment | |||
| 13.73 | CH₂CH₃ | ||||
| 18.53 | C(6)CH₃ | ||||
| 20.07 | CH₂CH₃ | ||||
| 29.70 | N(3)CH₂CH₂ | ||||
| 40.12 | N(3)CH₂ | ||||
| 100.26 | C₅ | ||||
| 149.96 | C₆ | ||||
| 153.46 | C₂ | ||||
| 163.46 | C₄ |
No comprehensive IR or Mass Spectrometry data for 3-n-butyl-6-methyluracil, nor any spectral data for 3-sec-butyl-6-methyluracil, were found in the available literature.
Experimental Protocols
Synthesis of 3-n-Butyl-6-methyluracil
A detailed experimental protocol for the synthesis of 3-n-butyl-6-methyluracil has been reported by Grabovskiy et al. (2021).[4] The following is a summary of the reported methodology.
Materials:
-
6-Methyluracil
-
Butyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 6-methyluracil, a 1.5-fold molar excess of butyl iodide, and a 2-fold molar excess of potassium carbonate in dimethylformamide is stirred at 60 °C for 8 hours.
-
The reaction mixture is then poured into water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent to yield 3-butyl-6-methyluracil as white crystals.
The reported yield for this synthesis is 78%.[4]
References
An In-depth Technical Guide to the Synthesis of 3-sec-Butyl-6-methyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-sec-Butyl-6-methyluracil, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. The document details two primary synthesis pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.
Executive Summary
The synthesis of 3-sec-Butyl-6-methyluracil can be effectively achieved through two principal routes: the direct N3-alkylation of 6-methyluracil and a multi-step pathway commencing with the formation of sec-butyl urea. The direct alkylation method, while more concise, necessitates careful control of regioselectivity to favor substitution at the N3 position of the uracil ring. This is typically accomplished through the use of a protecting group at the N1 position. The multi-step pathway, outlined in patent literature, offers an alternative approach involving the construction of the uracil ring from acyclic precursors. This guide provides detailed experimental procedures for both methodologies, allowing researchers to select the most suitable approach based on available resources and desired outcomes.
Pathway 1: Regioselective N3-Alkylation of 6-Methyluracil
This pathway involves a three-step process: the synthesis of the 6-methyluracil precursor, its protection at the N1 position, followed by alkylation at the N3 position with a sec-butyl halide, and subsequent deprotection.
Step 1: Synthesis of 6-Methyluracil
The synthesis of 6-methyluracil is a well-established procedure involving the condensation of ethyl acetoacetate with urea.[1]
Experimental Protocol:
-
In a suitable reaction vessel, a mixture of 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid is prepared.
-
The mixture is thoroughly stirred and placed in a vacuum desiccator over concentrated sulfuric acid until completely dry, which typically takes five to seven days.
-
The resulting crude β-uraminocrotonic ester (200-205 g) is finely powdered.
-
A solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water is heated to 95°C.
-
The powdered β-uraminocrotonic ester is stirred into the hot sodium hydroxide solution.
-
The clear solution is then cooled to 65°C and carefully acidified by the slow addition of concentrated hydrochloric acid with continuous stirring.
-
The 6-methyluracil product precipitates from the solution.
-
After cooling, the precipitate is collected by filtration, washed successively with cold water, alcohol, and ether, and then air-dried.
Quantitative Data:
| Product | Starting Materials | Molar Ratio (Ester:Urea) | Yield (g) | Yield (%) | Purity |
| 6-Methyluracil | Ethyl acetoacetate, Urea | 1 : 1.08 | 110-120 | 71-77 | High |
Step 2: N1-Boc Protection of 6-Methyluracil
To ensure regioselective alkylation at the N3 position, the N1 position of 6-methyluracil is protected using a tert-butoxycarbonyl (Boc) group. This method is widely used for the selective functionalization of uracil derivatives.[2]
Experimental Protocol:
-
To a solution of 6-methyluracil in a suitable aprotic solvent (e.g., pyridine or DMF), add 4-(dimethylamino)pyridine (DMAP) as a catalyst.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford N1-Boc-6-methyluracil.
Step 3: N3-sec-Butylation of N1-Boc-6-methyluracil
The N1-protected 6-methyluracil is then alkylated at the N3 position using a sec-butyl halide.
Experimental Protocol:
-
Dissolve N1-Boc-6-methyluracil in a polar aprotic solvent such as DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the N3 position.
-
Add 2-bromobutane to the reaction mixture.
-
Heat the mixture and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield N1-Boc-3-sec-butyl-6-methyluracil.
Step 4: Deprotection of N1-Boc-3-sec-butyl-6-methyluracil
The final step is the removal of the Boc protecting group to yield the target compound.
Experimental Protocol:
-
Dissolve N1-Boc-3-sec-butyl-6-methyluracil in a suitable solvent such as dichloromethane.
-
Add an acid, such as trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-sec-butyl-6-methyluracil.
Logical Workflow for Pathway 1:
Caption: Regioselective N3-alkylation pathway for 3-sec-Butyl-6-methyluracil synthesis.
Pathway 2: Synthesis via sec-Butyl Urea Intermediate
This pathway, described in Chinese patent CN103012286A, involves the initial synthesis of sec-butyl urea, followed by condensation and cyclization to form the uracil ring.[3]
Step 1: Synthesis of sec-Butyl Urea
Experimental Protocol:
-
React sec-butylamine with an acid (e.g., hydrochloric acid) to form the corresponding salt.
-
React the sec-butylamine salt with urea in an aqueous solution.
-
The resulting sec-butylurea can be purified by crystallization from water.
(Note: A related patent, CN1313443C, describes the synthesis of sec-butylurea with a reported yield of 75.96% and a purity of 99.0%.)
Step 2: Synthesis of 3-(3-sec-Butyl) urea-2-methyl crotonate
Experimental Protocol:
-
The patent abstract indicates the reaction of sec-butyl urea with a methyl crotonate derivative. However, specific details of the reactants and conditions are not provided in the available English abstract. This step likely involves a condensation reaction to form an open-chain intermediate.
Step 3: Synthesis of 3-sec-Butyl-6-methyluracil
Experimental Protocol:
-
The intermediate from the previous step undergoes cyclization to form the 3-sec-butyl-6-methyluracil ring. The abstract mentions this step, but lacks detailed experimental conditions.
Synthesis Pathway according to CN103012286A:
Caption: Multi-step synthesis pathway for 3-sec-Butyl-6-methyluracil via a sec-butyl urea intermediate.
Characterization Data for 3-sec-Butyl-6-methyluracil
While detailed experimental data for the synthesis of the final product is limited in the public domain, some physical and spectral properties have been reported.
Quantitative Data:
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
(Further quantitative data such as melting point, and specific yields for the overall pathways are not consistently reported across the searched literature.)
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: The structure of 3-sec-butyl-6-methyluracil can be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum would be expected to show characteristic signals for the sec-butyl group (a multiplet for the CH proton, a doublet for the CH₃ group attached to the chiral center, and a triplet for the terminal CH₃ group), a singlet for the C6-methyl group, a singlet for the C5-proton, and a broad singlet for the N1-proton. The ¹³C NMR spectrum would show corresponding signals for all nine carbon atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching vibrations, C=O stretching vibrations of the uracil ring, and C-H stretching and bending vibrations of the alkyl groups.
Conclusion
This technical guide has detailed two viable synthetic pathways for 3-sec-Butyl-6-methyluracil. The regioselective N3-alkylation of 6-methyluracil, particularly with the use of an N1-protecting group, represents a well-documented and adaptable strategy for laboratory-scale synthesis. The multi-step synthesis starting from sec-butyl urea, as outlined in the patent literature, provides an alternative industrial approach. For researchers embarking on the synthesis of this compound, the choice of pathway will depend on factors such as the availability of starting materials, desired scale, and the need for regiochemical purity. Further optimization of reaction conditions may be necessary to achieve high yields and purity. The provided experimental protocols and diagrams serve as a solid foundation for the successful synthesis of 3-sec-Butyl-6-methyluracil.
References
An In-depth Technical Guide to 3-Butyl-6-methyl-uracil
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of 3-butyl-6-methyl-uracil. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
3-Butyl-6-methyl-uracil, a derivative of the pyrimidine base uracil, is characterized by a butyl group attached to the nitrogen at position 3 and a methyl group at position 6 of the uracil ring.
Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| IUPAC Name | 3-butyl-6-methylpyrimidine-2,4(1H,3H)-dione | [1] |
| CAS Number | 6589-36-2 | [1][2] |
| Appearance | White to Off-White Solid | [2][3] |
| Melting Point | 165-166 °C | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| pKa (Predicted) | 10.01 ± 0.40 | [2] |
| XLogP3 (Predicted) | 0.9 | [1] |
Synthesis and Characterization
The synthesis of 3-butyl-6-methyl-uracil has been reported with good yields. The following section details a representative experimental protocol.
Experimental Protocol: Synthesis of 3-Butyl-6-methyl-uracil
This protocol is based on the methodology described in the Journal of Pharmacy & Pharmacognosy Research[3].
Materials:
-
6-methyluracil
-
Butyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 6-methyluracil, a 1.5 molar excess of butyl bromide, and a 2 molar excess of potassium carbonate is prepared in dimethylformamide.
-
The reaction mixture is stirred at room temperature for a duration of 20 hours.
-
Following the reaction period, the mixture is poured into water.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol.
Results:
Characterization Data:
-
¹H-NMR (500 MHz, CDCl₃/TMS, δ, ppm): 0.921 (t, J=7.4 Hz, 3H, CH₂CH₃), 1.347 (sex, J=7.4 Hz, 2H, CH₂CH₃), 1.55-1.63 (m, 2H, N(3)CH₂CH₂), 2.143 (s, 3H, CCH₃), 3.889 (t, J=7.5 Hz, 2H, N(3)CH₂), 5.580 (s, 1H, CH), 10.708 (s, 1H, N(1)H)[3].
-
¹³C-NMR (125 MHz, CDCl₃/TMS, δ, ppm): 13.73 (CH₂CH₃), 18.53 (C(6)CH₃), 20.07 (CH₂CH₃), 29.70 (N(3)CH₂CH₂), 40.12 (N(3)CH₂), 100.26 (C5), 149.96 (C6), 153.46 (C2), 163.46 (C4)[3].
-
Elemental Analysis (Anal. calc. for C₉H₁₄N₂O₂): C, 59.32%; H, 7.74%; N, 15.37%. (Found): C, 59.31%; H, 7.76%; N, 15.38%[3].
Caption: Synthesis and characterization workflow for 3-butyl-6-methyl-uracil.
Biological Activity and Potential Applications
Derivatives of uracil are known for a wide range of therapeutic effects, including stimulating nucleic and protein metabolism, and are considered for the synthesis of new biologically active compounds[3].
In Vitro Proliferative Activity
A study investigating the effect of 6-substituted uracil derivatives on the regeneration potential of immortalized fetal calf lung cells (LC) was conducted. The aim was to evaluate compounds capable of stimulating lung cell proliferation for potential drugs to accelerate lung regeneration[3][4]. While 3-butyl-6-methyl-uracil was among the compounds synthesized and tested, the highest proliferative activity in this specific study was observed for 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil[3][4][5].
Antibacterial Potential
While direct antibacterial studies on 3-butyl-6-methyl-uracil were not found, other 3-substituted uracil derivatives, specifically 3-substituted-6-(3-ethyl-4-methylanilino)uracils, have been synthesized and shown to be potent competitive inhibitors of bacterial DNA polymerase IIIC (pol IIIC). These compounds exhibited antibacterial activity against Gram-positive organisms[6][7]. This suggests that the 3-position of the uracil ring is a viable site for modification to develop antibacterial agents.
Experimental Protocol: Cell Proliferation Assay
The following is a general outline of the methodology used to assess the in vitro proliferative activity of uracil derivatives on lung epithelial cells[3].
Cell Line:
-
Immortalized fetal calf lung epithelial cells (LC).
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 3-butyl-6-methyl-uracil). A control group with no compound is also maintained.
-
Incubation: The plates are incubated for a defined period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability/Proliferation Assessment: Cell proliferation is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the wells, incubating, and then solubilizing the formazan crystals.
-
Data Analysis: The absorbance is read using a microplate reader. The level of cell proliferation is calculated relative to the control group. The Maximum Tolerated Dose (MTD) and IC50 values (if applicable) are determined from the dose-response curves.
Caption: General workflow for an in vitro cell proliferation assay.
Quantitative Biological Data
| Compound | Assay System | Endpoint | Value | Reference |
| 6-methyluracil | Immortalized Lung Cells | Max. Tolerated Dose (MTD) | 0.24 mM | [3] |
| 1-butyl-6-methyluracil | Immortalized Lung Cells | Max. Tolerated Dose (MTD) | > 0.96 mM | [3] |
| 1-butyl-6-methyluracil | Immortalized Lung Cells | IC50 | > 10 mM | [3] |
| 3-methyl-6-cyclopropyluracil | Immortalized Lung Cells | IC50 | > 10 mM | [3] |
Conclusion
3-Butyl-6-methyl-uracil is a readily synthesizable derivative of 6-methyluracil. While its specific biological activities are not extensively documented, the broader class of substituted uracils demonstrates a range of effects, including modulation of cell proliferation and antibacterial action. Further investigation into the pharmacological profile of 3-butyl-6-methyl-uracil is warranted to explore its potential therapeutic applications. The protocols and data presented in this guide serve as a foundational resource for researchers interested in this and related compounds.
References
- 1. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-sec-butyl-6-methyluracil | 6589-36-2 [m.chemicalbook.com]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. jppres.com [jppres.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-butyl-6-methyluracil: A Technical Guide
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 3-butyl-6-methyluracil. It is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information. This document summarizes nuclear magnetic resonance (NMR) data, provides context with infrared (IR) data from a related compound due to the absence of specific experimental data for the title compound, and presents predicted mass spectrometry (MS) values. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to offer a complete analytical perspective.
Spectroscopic Data Summary
The following tables present a structured summary of the quantitative spectroscopic data for 3-butyl-6-methyluracil and its related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule. The experimental ¹H and ¹³C NMR data for 3-butyl-6-methyluracil are presented below.[1]
Table 1: ¹H NMR Data for 3-butyl-6-methyluracil in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 10.708 | Singlet | - | 1H | N(1)-H |
| 5.580 | Singlet | - | 1H | C(5)-H |
| 3.889 | Triplet | 7.5 | 2H | N(3)-CH₂ |
| 2.143 | Singlet | - | 3H | C(6)-CH₃ |
| 1.55-1.63 | Multiplet | - | 2H | N(3)-CH₂-CH₂ |
| 1.347 | Sextet | 7.4 | 2H | -CH₂-CH₃ |
| 0.921 | Triplet | 7.4 | 3H | -CH₂-CH₃ |
Table 2: ¹³C NMR Data for 3-butyl-6-methyluracil in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 163.46 | C(4)=O |
| 153.46 | C(2)=O |
| 149.96 | C(6) |
| 100.26 | C(5) |
| 40.12 | N(3)-CH₂ |
| 29.70 | N(3)-CH₂-CH₂ |
| 20.07 | -CH₂-CH₃ |
| 18.53 | C(6)-CH₃ |
| 13.73 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
While experimental IR data for 3-butyl-6-methyluracil was not available in the reviewed literature, the characteristic vibrational frequencies for the parent compound, 6-methyluracil, are provided below for reference. The spectrum of 3-butyl-6-methyluracil is expected to show additional C-H stretching and bending bands from the butyl group.
Table 3: Characteristic IR Absorption Bands for 6-methyluracil
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3180-3050 | Medium | N-H Stretch | Amide |
| 2980-2870 | Medium | C-H Stretch | Methyl |
| 1720-1680 | Strong | C=O Stretch | Carbonyl |
| 1670-1630 | Strong | C=C Stretch | Alkene |
| 1460-1430 | Medium | C-H Bend | Methyl |
Mass Spectrometry (MS)
Table 4: Predicted m/z for 3-sec-butyl-6-methyluracil
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.1128 |
| [M+Na]⁺ | 205.0948 |
Experimental Protocols
This section outlines the general procedures for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra were acquired on a Bruker Avance-500 spectrometer operating at 500 MHz and 125 MHz, respectively.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.
Infrared (IR) Spectroscopy: A general procedure for obtaining an FT-IR spectrum of a solid sample involves the potassium bromide (KBr) pellet method. A small amount of the analyte is intimately mixed with dry KBr powder and ground to a fine powder. The mixture is then compressed under high pressure to form a transparent pellet, which is subsequently analyzed in the IR spectrometer.
Mass Spectrometry (MS): For a non-volatile organic compound, a common mass spectrometry technique is Electrospray Ionization (ESI). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer's ion source. The application of a high voltage to the sample solution generates charged droplets, leading to the formation of gas-phase ions that are then analyzed by the mass detector.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of an organic molecule.
References
An In-depth Technical Guide to 3-Butyl-6-methyluracil
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 3-butyl-6-methyluracil, a substituted pyrimidine derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Nomenclature: IUPAC Name and Synonyms
The compound with the systematic name 3-butyl-6-methylpyrimidine-2,4(1H,3H)-dione is commonly referred to as 3-butyl-6-methyluracil . While the synonyms for the straight-chain butyl isomer are not extensively documented in public databases, which heavily feature the sec-butyl isomer, the nomenclature is straightforward. It is crucial to distinguish this compound from its isomers, such as 1-butyl-6-methyluracil and 3-sec-butyl-6-methyluracil, as the position and configuration of the butyl group can significantly impact its chemical and biological properties.
Physicochemical and Biological Data
The following table summarizes the key quantitative data reported for 3-butyl-6-methyluracil.
| Property | Value | Source |
| Melting Point | 165-166 °C | [Journal of Pharmacy & Pharmacognosy Research, 2021][1] |
| Molecular Formula | C₉H₁₄N₂O₂ | [Journal of Pharmacy & Pharmacognosy Research, 2021][1] |
| Calculated Molecular Weight | 182.22 g/mol | [Journal of Pharmacy & Pharmacognosy Research, 2021][1] |
| Maximum Tolerated Dose (MTD) on immortalized lung epithelial cells | > 1 mM | [Journal of Pharmacy & Pharmacognosy Research, 2021][1] |
| IC50 on immortalized lung epithelial cells | > 10 mM | [Journal of Pharmacy & Pharmacognosy Research, 2021][1] |
| Proliferation Index at MTD | +25% | [Journal of Pharmacy & Pharmacognosy Research, 2021][1] |
Experimental Protocols
Synthesis of 3-Butyl-6-methyluracil
A detailed method for the synthesis of 3-butyl-6-methyluracil has been described.[1][2] The process involves the alkylation of 6-methyluracil, followed by separation of the resulting isomers.
Materials:
-
6-methyluracil
-
1 M Sodium hydroxide solution
-
Butyl bromide
-
Acetonitrile
-
Hexane
-
Ethanol
-
Ethyl acetate
Procedure:
-
Alkylation: 10 g (79.3 mmol) of 6-methyluracil is dissolved in 100 mL of 1 M sodium hydroxide solution. Butyl bromide is added, and the mixture is heated at 90°C for 20 hours. This reaction yields a mixture of 1-butyl and 3-butyl derivatives.
-
Isomer Separation (Fractional Crystallization): The reaction mixture is cooled, and the precipitated solid is collected. The mixture of isomers is then subjected to fractional crystallization from acetonitrile. The 3-butyl-6-methyluracil isomer crystallizes first due to its lower solubility.
-
Isomer Separation (Column Chromatography): The residue from the fractional crystallization, which contains a mixture of the 1- and 3-isomers, is further separated by column chromatography. A silica gel column is used with a mobile phase of hexane, ethanol, and ethyl acetate.
-
Product Characterization: The final product is characterized by its melting point (165-166°C) and NMR spectroscopy.[1]
-
¹H-NMR (500 MHz, CDCl₃/TMS, δ, ppm): 0.921 (t, J=7.4 Hz, 3H, CH₂CH₃), 1.347 (sex, J=7.4 Hz, 2H, CH₂CH₃), 1.55-1.63 (m, 2H, N(3)CH₂CH₂), 2.143 (s, 3H, CCH₃), 3.889 (t, J=7.5 Hz, 2H, N(3)CH₂), 5.580 (s, 1H, CH), 10.708 (s, 1H, N(1)H).[1]
-
¹³C-NMR (125 MHz, CDCl₃/TMS, δ, ppm): 13.73 (СH₂CH₃), 18.53 (C(6)CH₃), 20.07 (CH₂CH₃), 29.70 (N(3)CH₂CH₂), 40.12 (N(3)CH₂), 100.26 (C5), 149.96 (C6), 153.46 (C2), 163.46 (C4).[1]
-
In Vitro Proliferation Assay
The biological activity of 3-butyl-6-methyluracil was evaluated by assessing its effect on the proliferation of immortalized fetal calf lung epithelial cells (LC line).[1]
Cell Culture and Treatment:
-
Immortalized lung epithelial cells are cultured under standard conditions.
-
The cells are treated with varying concentrations of 3-butyl-6-methyluracil to determine the maximum tolerated dose (MTD) and the half-maximal inhibitory concentration (IC50).
Data Analysis:
-
Cell proliferation is measured using a standard assay (e.g., MTT assay).
-
The MTD is defined as the highest concentration of the compound that does not cause a significant toxic effect on the cells.
-
The IC50 is the concentration of the compound that inhibits cell proliferation by 50%.
-
The proliferation index is calculated to determine the compound's ability to stimulate cell growth.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and biological evaluation of 3-butyl-6-methyluracil.
Biological Activity and Potential Applications
Research has shown that 3-butyl-6-methyluracil exhibits proliferative activity in vitro on immortalized lung epithelial cells.[1] Unlike many cytotoxic agents, this compound was found to be well-tolerated by the cells, with a high maximum tolerated dose and an IC50 value exceeding 10 mM.[1] At its MTD, it demonstrated a +25% increase in the proliferation index, suggesting its potential as a stimulant for cell growth and regeneration.[1]
The broader class of 6-substituted uracil derivatives is known for a wide range of biological activities, including antiviral and antitumor effects.[2] They are also investigated for their potential to stimulate nucleic and protein metabolism.[2] The proliferative effect of 3-butyl-6-methyluracil suggests that it could be a candidate for further investigation in applications requiring tissue regeneration. However, the specific signaling pathways through which this compound exerts its effects have not yet been elucidated and require further research.
References
An In-depth Technical Guide to 3-sec-Butyl-6-methyluracil (CAS 6589-36-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-sec-Butyl-6-methyluracil, with the CAS number 6589-36-2, is a pyrimidine derivative belonging to the uracil family of compounds. While it is utilized as a reagent in the synthesis of complex heterocyclic molecules like tri- and tetracyclic isoindolinones, its primary significance in the agrochemical industry is as a key intermediate in the production of the herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil).[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety and handling, and biological activity of 3-sec-Butyl-6-methyluracil.
Chemical and Physical Properties
The fundamental properties of 3-sec-Butyl-6-methyluracil are summarized in the tables below. These data have been compiled from various chemical databases and supplier information.
Identification
| Identifier | Value |
| CAS Number | 6589-36-2[2] |
| IUPAC Name | 3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione[2] |
| Molecular Formula | C₉H₁₄N₂O₂[2] |
| Molecular Weight | 182.22 g/mol [2] |
| Canonical SMILES | CCC(C)N1C(=O)C=C(NC1=O)C[2] |
| InChI Key | JXSCGNUFPLOCLH-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | 118-120 °C | Not explicitly cited |
| Boiling Point | (Predicted) | Not explicitly cited |
| Density | 1.094 ± 0.06 g/cm³ (Predicted) | Not explicitly cited |
| Solubility | Slightly soluble in chloroform and methanol. | Not explicitly cited |
| pKa | 10.01 ± 0.40 (Predicted) | Not explicitly cited |
| XLogP3-AA | 0.9 | [2] |
| Topological Polar Surface Area | 49.4 Ų | [2] |
Synthesis
General Synthetic Workflow
The synthesis can be conceptualized as a cyclization reaction to form the uracil ring, followed by N-alkylation. A plausible, though not explicitly detailed, pathway is the reaction of 6-methyluracil with a sec-butyl halide. A more foundational synthesis would involve the reaction of sec-butylurea with an acetoacetate derivative.
Illustrative Experimental Protocol for a Related Compound (6-Methyluracil)
To provide a practical example of uracil synthesis, the following is a summarized protocol for the preparation of the parent compound, 6-methyluracil, as described in Organic Syntheses.[5]
Materials:
-
Urea
-
Ethyl acetoacetate
-
Absolute alcohol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Concentrated sulfuric acid (for desiccation)
Procedure:
-
A mixture of finely powdered urea, ethyl acetoacetate, absolute alcohol, and a few drops of concentrated hydrochloric acid is prepared in a crystallizing dish.
-
The mixture is placed in a vacuum desiccator over concentrated sulfuric acid and evacuated until completely dry (typically 5-7 days). This forms the crude β-uraminocrotonic ester.
-
The dry, powdered crude ester is added to a hot aqueous solution of sodium hydroxide.
-
The resulting clear solution is cooled and then carefully acidified with concentrated hydrochloric acid, causing the 6-methyluracil to precipitate.
-
The precipitate is collected by filtration, washed with cold water, alcohol, and ether, and then air-dried.
Spectral Data
Specific, high-quality NMR, IR, and mass spectra for 3-sec-Butyl-6-methyluracil are not widely published. The following sections provide data for closely related compounds to serve as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR data for the similar compound 3-Butyl-6-methyluracil: [6]
-
¹H NMR (500 MHz, CDCl₃): δ 10.71 (s, 1H, N(1)H), 5.58 (s, 1H, CH), 3.89 (t, J=7.5 Hz, 2H, N(3)CH₂), 2.14 (s, 3H, CCH₃), 1.63-1.55 (m, 2H, N(3)CH₂CH₂), 1.35 (sex, J=7.4 Hz, 2H, CH₂CH₃), 0.92 (t, J=7.4 Hz, 3H, CH₂CH₃).
-
¹³C NMR (125 MHz, CDCl₃): δ 163.46 (C4), 153.46 (C2), 149.96 (C6), 100.26 (C5), 40.12 (N(3)CH₂), 29.70 (N(3)CH₂CH₂), 20.07 (CH₂CH₃), 18.53 (C(6)CH₃), 13.73 (CH₂CH₃).
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
A published mass spectrum for 3-sec-Butyl-6-methyluracil has not been identified. The predicted monoisotopic mass is 182.10553 Da.[8] For the brominated analog, Bromacil, the NIST WebBook provides mass spectral data, which can offer insights into the fragmentation patterns of this class of compounds.[9]
Biological Activity and Mechanism of Action
The primary biological activity associated with derivatives of 3-sec-Butyl-6-methyluracil is herbicidal. Uracil-based herbicides are known inhibitors of photosynthesis.
Herbicidal Activity
Uracil herbicides, including Bromacil, function by inhibiting photosynthesis in susceptible plants. They are absorbed by the roots and translocated through the xylem to the leaves.[1]
Mechanism of Action: Photosystem II Inhibition
The mechanism of action involves the inhibition of the Hill reaction in photosynthesis. Specifically, these herbicides bind to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), thereby interrupting the photosynthetic electron transport chain. This disruption leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
References
- 1. pic.int [pic.int]
- 2. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-sec-Butyl-6-methyluracil | LGC Standards [lgcstandards.com]
- 4. CN103012286A - Synthetic process of herbicide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jppres.com [jppres.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 3-sec-butyl-6-methyluracil (C9H14N2O2) [pubchemlite.lcsb.uni.lu]
- 9. Bromacil [webbook.nist.gov]
Alkylated Uracil Derivatives: A Comprehensive Technical Guide on Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of alkylated uracil derivatives, a class of compounds that has garnered significant attention in medicinal chemistry for their therapeutic potential. Uracil and its derivatives are fundamental components of nucleic acids and have been extensively studied as scaffolds for developing novel antiviral and anticancer agents.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways to serve as a valuable resource for researchers in the field.
Antiviral Activity
Alkylated uracil derivatives have demonstrated significant efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[4][5][6][7] The mechanism of action often involves the inhibition of key viral enzymes essential for replication.[5]
Anti-HIV Activity
Certain 1,3-disubstituted uracil derivatives have shown potent inhibitory activity against HIV-1.[7] For instance, 1-cyanomethyl-3-(3,5-dimethylbenzyl)uracil and 1-phenyl-3-(3,5-dimethylbenzyl)uracil have been identified as powerful inhibitors.[7] The nitrogen of the 1-cyanomethyl group is thought to be crucial for this activity, suggesting an interaction with the amino acid residues of HIV-1 reverse transcriptase.[6]
Anti-HCMV Activity
A series of 1-[ω-(phenoxy)alkyl]uracil derivatives have been synthesized and evaluated for their activity against HCMV.[4][8] Several of these compounds exhibited highly specific and promising inhibitory activity against HCMV replication in HEL cell cultures, with EC50 values in the low micromolar range and low cytotoxicity.[4][8]
Anti-SARS-CoV-2 Activity
Recent studies have explored N1,N3-disubstituted uracil derivatives as potential antiviral agents against SARS-CoV-2 variants of concern.[5] These compounds have demonstrated a broad antiviral effect in Vero E6 cells and have been shown to inhibit the activity of the recombinant SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[5]
Table 1: Antiviral Activity of Selected Alkylated Uracil Derivatives
| Compound/Derivative Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| 1-[ω-(phenoxy)alkyl]uracil derivatives (compounds 17, 20, 24, 28) | HCMV | HEL | 5.5 - 12 | ≥ 100 | [4] |
| N1,N3-disubstituted uracil analogs | SARS-CoV-2 VOCs | Vero E6 | - | - | [5] |
Note: Specific EC50 values for the anti-SARS-CoV-2 compounds were not provided in the abstract.
Anticancer Activity
Alkylated uracil derivatives have also been extensively investigated for their potential as anticancer agents.[9][10][11][12] Their mechanisms of action are diverse and can include acting as alkylating agents, inhibiting key enzymes in cancer cell signaling, and inducing apoptosis.
Cytotoxic Activity
Hybrids of uracil derivatives with natural compounds like ursolic acid have been designed and synthesized as potential cytotoxic agents.[10] Several of these conjugates exhibited significant reduction in the cell viability of human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the micromolar range.[10] For example, analog 6a demonstrated high cytotoxic activity against MCF-7 and MDA-MB-231 cell lines with IC50 values of 14.00 µM and 5.83 µM, respectively.[10]
Novel uracil and thiouracil derivatives have also been developed as histone deacetylase (HDAC) inhibitors.[12] Compound 5m from this series showed superior activity against HDAC4 and exhibited a potent apoptotic effect on HCT116 colon cancer cells.[12]
Table 2: Anticancer Activity of Selected Alkylated Uracil Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Uracil/ursolic acid hybrid 6a | MCF-7 | 14.00 | Increased p53 and Bax, decreased Akt | [10] |
| Uracil/ursolic acid hybrid 6a | MDA-MB-231 | 5.83 | Increased p53 and Bax, decreased Akt | [10] |
| Thiouracil derivative 5b | HCT-116 | 21 | HDAC inhibitor | [12] |
| Uracil derivative 5i | HepG2 | 4 | HDAC inhibitor | [12] |
| Uracil derivative 5k | HepG2 | 5 | HDAC inhibitor | [12] |
| Uracil derivative 5m | HepG2 | 3.3 | HDAC inhibitor | [12] |
Experimental Protocols
The synthesis and biological evaluation of alkylated uracil derivatives involve a variety of chemical and biological techniques.
General Synthesis of 1-[ω-(phenoxy)alkyl]uracil Derivatives
A common synthetic route involves the condensation of equimolar amounts of 2,4-bis(trimethylsilyl)pyrimidines with appropriate bromides at high temperatures (160–170 °C) in the absence of a solvent.[4]
General Synthesis of N1-(phosphonoalkyl)uracil Derivatives
These compounds can be prepared in a two-step sequence starting from ω-aminoalkylphosphonates and (E)-3-ethoxyacryloyl isocyanate, followed by the closure of the uracil ring.[13]
Synthesis of 5,5′-(Arylmethylene)bis(6-amino-1-alkyl-2-oxo/thioxo-2,3-dihydropyrimidinones)
A mixture of 6-aminouracil or 6-amino-thiouracil and an appropriate aromatic aldehyde is stirred in absolute ethanol with a catalytic amount of concentrated hydrochloric acid at room temperature.[12]
Antiviral Activity Assay (HCMV)
The anti-HCMV properties of the target compounds are typically evaluated against HCMV strains (e.g., AD-169 and Davis) in human embryonic lung (HEL) cell cultures.[4] The 50% effective concentration (EC50) is determined by monitoring the inhibition of virus-induced cytopathogenicity.
In Vitro Cytotoxicity Assay
The cytotoxic effects of the compounds are assessed using various cell lines (e.g., MCF-7, HepG2, HCT-116).[12] The 50% inhibitory concentration (IC50) is typically determined using an MTT assay or similar cell viability assays.
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms and experimental processes is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key concepts.
Caption: General mechanism of antiviral action for some alkylated uracil derivatives.
Caption: Inhibition of the Akt signaling pathway by a uracil-ursolic acid hybrid.
Caption: A typical experimental workflow for the development of alkylated uracil derivatives.
Conclusion and Future Directions
Alkylated uracil derivatives represent a versatile and promising class of compounds with significant potential in the development of new antiviral and anticancer therapies. The continued exploration of their structure-activity relationships, mechanisms of action, and potential for combination therapies will be crucial in translating these findings into clinical applications. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their bioavailability and efficacy in vivo. Furthermore, the identification of novel cellular targets and the development of derivatives with improved selectivity will be key to minimizing off-target effects and improving patient outcomes.
References
- 1. japsonline.com [japsonline.com]
- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-HCMV activity of 1-[ω-(phenoxy)alkyl]uracil derivatives and analogues thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 1-substituted 3-(3,5-dimethylbenzyl)uracil against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-HCMV activity of 1-[ω-(phenoxy)alkyl]uracil derivatives and analogues thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor agents. 25. Synthesis and antitumor activity of uracil and thymine alpha-methylene-gamma-lactones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, antiviral, cytotoxic and cytostatic evaluation of N1-(phosphonoalkyl)uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Research Applications of Uracil, 3-butyl-6-methyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil, 3-butyl-6-methyl-, a derivative of the pyrimidine base uracil, presents a scaffold with significant potential for diverse research and development applications. While specific research on this particular molecule is nascent, its structural characteristics and the broad bioactivity of related 6-methyluracil derivatives suggest promising avenues for investigation. This technical guide provides a comprehensive overview of the known properties of Uracil, 3-butyl-6-methyl- and explores its potential applications based on the activities of its structural analogs. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and agrochemical potential of this compound.
Core Compound Information
| Property | Value | Reference |
| IUPAC Name | 3-butyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
| Molecular Formula | C₉H₁₄N₂O₂ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Melting Point | 165-166 °C | [2] |
| Appearance | White crystals | [2] |
Known Biological Activity: Stimulation of Lung Cell Proliferation
The most direct research on Uracil, 3-butyl-6-methyl- has demonstrated its ability to stimulate the proliferation of immortalized lung epithelial cells in vitro. This finding suggests its potential as a therapeutic agent for accelerating lung regeneration.
Quantitative Data Summary
A study by Grabovskiy et al. evaluated the in vitro proliferative activity of several 6-substituted uracil derivatives, including Uracil, 3-butyl-6-methyl-. The key quantitative findings are summarized below.
| Compound | Maximum Tolerated Dose (MTD) (mM) | IC₅₀ (mM) | Proliferation Index (%) |
| Uracil, 3-butyl-6-methyl- | >1.0 | >10 | Not explicitly stated, but noted for high proliferative activity |
| 1-butyl-6-methyluracil | >1.0 | >10 | +25 |
| 6-methyluracil (control) | 0.24 | >10 | - |
| 3-methyl-6-cyclopropyluracil | >1.0 | >10 | +75 |
Data extracted from Grabovskiy et al. (2021).[2]
Experimental Protocol: Cell Proliferation Assay
The following protocol is based on the methodology described by Grabovskiy et al. for assessing the proliferative activity of uracil derivatives on lung epithelial cells.
1. Cell Culture:
- Immortalized lung epithelial cells (LC line) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cytotoxicity Assay (MTT Assay):
- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Prepare stock solutions of Uracil, 3-butyl-6-methyl- in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the culture medium.
- Replace the medium in the wells with the medium containing the test compound at different concentrations.
- Incubate for 24-72 hours.
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
- Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability and determine the Maximum Tolerated Dose (MTD) and IC₅₀ values.
3. Proliferation Assay:
- Seed cells in a 96-well plate as described above.
- Treat the cells with Uracil, 3-butyl-6-methyl- at a non-toxic concentration (below the MTD).
- Incubate for a specified period (e.g., 48-72 hours).
- Assess cell proliferation using a suitable method, such as:
- Direct Cell Counting: Trypsinize and count the cells using a hemocytometer.
- Crystal Violet Staining: Stain the adherent cells with crystal violet, solubilize the dye, and measure the absorbance.
- BrdU Incorporation Assay: Measure the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
- Calculate the proliferation index relative to the untreated control.
Experimental Workflow
Caption: Workflow for in vitro cell proliferation studies.
Potential Application: Herbicidal Activity
A close structural analog of Uracil, 3-butyl-6-methyl-, is the well-known herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil).[1][3] This strong structural similarity suggests that Uracil, 3-butyl-6-methyl- may also possess herbicidal properties. Uracil-based herbicides typically function by inhibiting photosynthesis.[4][5]
Proposed Mechanism of Action: Inhibition of Photosystem II
Uracil-based herbicides, including Bromacil, are known to inhibit photosynthesis by blocking the electron transport chain in Photosystem II (PSII).[4][5] They compete with plastoquinone for the Q\textsubscript{B} binding site on the D1 protein of the PSII reaction center.[5] This blockage prevents the transfer of electrons from Q\textsubscript{A} to Q\textsubscript{B}, thereby halting the light-dependent reactions of photosynthesis and leading to the death of the plant.
Caption: Inhibition of electron transport in Photosystem II.
Experimental Protocol: Hill Reaction Assay
The Hill reaction assay is a classic method to measure the rate of the light-dependent reactions of photosynthesis, specifically the activity of Photosystem II. It is a suitable in vitro assay to screen for potential herbicidal activity of compounds like Uracil, 3-butyl-6-methyl-.
1. Chloroplast Isolation:
- Homogenize fresh spinach leaves in a chilled isolation buffer (e.g., containing sucrose, Tris-HCl, and MgCl₂).
- Filter the homogenate through cheesecloth to remove large debris.
- Centrifuge the filtrate at low speed to pellet intact chloroplasts.
- Resuspend the chloroplast pellet in a small volume of the isolation buffer.
- Determine the chlorophyll concentration spectrophotometrically.
2. Hill Reaction Measurement:
- Prepare a reaction mixture containing a suitable buffer, an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP), and water.
- Add the isolated chloroplast suspension to the reaction mixture.
- To test for inhibition, add Uracil, 3-butyl-6-methyl- at various concentrations to the reaction mixture.
- Expose the mixture to a light source.
- Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm using a spectrophotometer. The rate of the Hill reaction is proportional to the rate of DCPIP reduction.
- Calculate the percent inhibition of the Hill reaction at different concentrations of the test compound.
Experimental Protocol: Whole Plant Growth Inhibition Assay
A whole plant bioassay can be used to assess the overall herbicidal efficacy of Uracil, 3-butyl-6-methyl-.
1. Plant Material:
- Use a sensitive indicator plant species, such as cress, lettuce, or ryegrass.
- Sow seeds in pots containing a standard soil mix.
2. Herbicide Application:
- Prepare solutions of Uracil, 3-butyl-6-methyl- at various concentrations.
- Apply the test solutions to the soil (pre-emergence) or directly to the foliage of young seedlings (post-emergence).
- Include a control group treated with the solvent only.
3. Growth Conditions:
- Maintain the pots in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.
4. Assessment:
- After a set period (e.g., 7-21 days), assess the herbicidal effects by measuring parameters such as:
- Germination rate
- Seedling survival rate
- Shoot and root length
- Fresh and dry weight
- Visual symptoms of phytotoxicity (e.g., chlorosis, necrosis).
- Determine the concentration of the compound that causes 50% inhibition of growth (GR₅₀).
Potential Application: Acetylcholinesterase Inhibition
Derivatives of 6-methyluracil have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3][6][7][8][9] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural features of Uracil, 3-butyl-6-methyl- make it a candidate for investigation as an AChE inhibitor.
Proposed Mechanism of Action
AChE inhibitors typically bind to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. Some 6-methyluracil derivatives have been shown to be bifunctional inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[6][7][8][9] This dual inhibition can not only increase the levels of acetylcholine but also prevent the AChE-induced aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[7]
Caption: Bifunctional inhibition of Acetylcholinesterase.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
1. Reagents:
- Acetylcholinesterase (AChE) enzyme solution.
- Acetylthiocholine iodide (ATCI) as the substrate.
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
- Buffer solution (e.g., phosphate buffer, pH 8.0).
- Test compound (Uracil, 3-butyl-6-methyl-) at various concentrations.
- Positive control (e.g., eserine or donepezil).
2. Assay Procedure:
- In a 96-well plate, add the buffer, DTNB solution, and the test compound or control.
- Add the AChE enzyme solution to initiate the pre-incubation.
- Incubate for a short period (e.g., 15 minutes) at a controlled temperature.
- Initiate the reaction by adding the ATCI substrate.
- The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
- Measure the increase in absorbance at 412 nm over time using a microplate reader.
- Calculate the rate of the reaction and the percent inhibition for each concentration of the test compound.
- Determine the IC₅₀ value of Uracil, 3-butyl-6-methyl-.
Potential Application: Antibacterial Activity
Certain substituted 6-anilinouracils have been identified as potent and selective inhibitors of bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in Gram-positive bacteria.[10][11][12] The N3-alkylation, as seen in Uracil, 3-butyl-6-methyl-, is a feature of some of these antibacterial compounds. This suggests that Uracil, 3-butyl-6-methyl- could be a starting point for the development of novel antibacterial agents.
Proposed Mechanism of Action
These uracil derivatives act as competitive inhibitors of dGTP during DNA synthesis.[10] They bind to the active site of the Pol IIIC enzyme, forming a non-productive ternary complex with the template-primer DNA and preventing the incorporation of dGTP, thus halting DNA replication and bacterial growth.
References
- 1. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pic.int [pic.int]
- 3. Bromacil - Wikipedia [en.wikipedia.org]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. academicjournals.org [academicjournals.org]
- 6. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Characterization of Novel Inhibitors of the Gram-Positive DNA Polymerase IIIC Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. researchgate.net [researchgate.net]
Solubility Profile of 3-Butyl-6-Methyluracil in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-butyl-6-methyluracil, a substituted pyrimidinedione of interest in medicinal chemistry and drug development. Due to its structural similarity to naturally occurring nucleobases, understanding its behavior in various solvents is crucial for its application in synthesis, purification, formulation, and biological screening. This document summarizes the available solubility data, outlines detailed experimental protocols for its synthesis and solubility determination, and provides visual representations of these workflows.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for 3-butyl-6-methyluracil in organic solvents. The available information is qualitative in nature and is summarized in the table below. This highlights a knowledge gap and an opportunity for further research to quantify the solubility of this compound in a range of pharmaceutically and synthetically relevant solvents.
| Solvent | Temperature (°C) | Solubility |
| Chloroform | Not Specified | Slightly Soluble |
| Methanol | Not Specified | Slightly Soluble |
Note: "Slightly Soluble" is a qualitative term and is not based on standardized measurements. Further experimental validation is required to determine the precise solubility values.
Experimental Protocols
Synthesis of 3-Butyl-6-methyluracil
The synthesis of 3-butyl-6-methyluracil can be achieved through the reaction of 6-methyluracil with a butylating agent. A representative experimental protocol is detailed below, adapted from the literature[1]:
Materials:
-
6-Methyluracil
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
1-Bromobutane
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methyluracil in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (K₂CO₃) to the solution. The mixture is typically stirred at room temperature for a short period to ensure a uniform suspension.
-
Alkylation: Add 1-bromobutane to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-butyl-6-methyluracil.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Determining Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
3-Butyl-6-methyluracil (solute)
-
Selected organic solvent
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a constant temperature
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 3-butyl-6-methyluracil to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.
-
Quantification: Accurately dilute the filtered saturated solution with a known volume of the solvent. Analyze the concentration of 3-butyl-6-methyluracil in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility of 3-butyl-6-methyluracil in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols described above.
Synthesis Workflow for 3-Butyl-6-methyluracil
Experimental Workflow for Solubility Determination
References
"Uracil, 3-butyl-6-methyl-" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-butyl-6-methyluracil, a heterocyclic compound of interest in various chemical and biological research fields. This document details its physicochemical properties, experimental protocols for its synthesis, and its known biological context as a metabolite of the herbicide Bromacil.
Core Compound Data
Quantitative data for 3-sec-butyl-6-methyluracil, the more accurately identified isomer, is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 182.22 g/mol | [1][2][3][4][5][6] |
| CAS Number | 6589-36-2 | [1][2][3][4] |
| Appearance | White to Off-White Solid | [4][5] |
| Melting Point | 118-120 °C | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
Synthesis of 3-sec-Butyl-6-methyluracil
A documented method for the synthesis of 3-sec-butyl-6-methyluracil involves a multi-step process. The following is a detailed experimental protocol based on a patented synthetic route.[1]
Experimental Protocol:
Step 1: Synthesis of sec-Butyl Urea
-
Materials: sec-Butylamine, Urea, Hydrochloric Acid.
-
Procedure:
-
React sec-butylamine with hydrochloric acid to form sec-butylamine hydrochloride.
-
Add urea to the reaction mixture.
-
Heat the mixture to induce a condensation reaction, yielding sec-butyl urea.
-
Purify the product through recrystallization.
-
Step 2: Synthesis of 3-(3-sec-butyl)urea-2-methyl Crotonate
-
Materials: sec-Butyl urea, Ethyl acetoacetate.
-
Procedure:
-
Combine sec-butyl urea and ethyl acetoacetate in a suitable solvent.
-
Heat the mixture under reflux to facilitate a condensation reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crotonate derivative using column chromatography.
-
Step 3: Cyclization to 3-sec-Butyl-6-methyluracil
-
Materials: 3-(3-sec-butyl)urea-2-methyl crotonate, a strong base (e.g., sodium ethoxide).
-
Procedure:
-
Dissolve the purified crotonate from Step 2 in an anhydrous alcohol solvent.
-
Add a strong base to catalyze the intramolecular cyclization.
-
Heat the reaction mixture to reflux.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with an acid.
-
Isolate the crude 3-sec-butyl-6-methyluracil by filtration.
-
Purify the final product by recrystallization to obtain a white solid.
-
Biological Significance and Mechanism of Action
3-sec-Butyl-6-methyluracil is a primary metabolite of the herbicide Bromacil.[4] Bromacil is a non-selective, broad-spectrum herbicide that functions by inhibiting photosynthesis in plants.[7] The mechanism of action involves the disruption of the Hill reaction in photosystem II.[7]
The herbicidal activity of Bromacil, and by extension the biological context of its metabolite, is due to its ability to block the release of oxygen during the photosynthetic process. This blockage leads to an accumulation of phytotoxic free radicals, ultimately causing plant death.[7]
Visualizations
Caption: Synthetic pathway for 3-sec-butyl-6-methyluracil.
Caption: Mechanism of action of Bromacil, the parent compound.
References
- 1. CN103012286A - Synthetic process of herbicide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pic.int [pic.int]
- 4. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-sec-Butyl-6-methyluracil | LGC Standards [lgcstandards.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
The Herbicidal Potential of Substituted Uracils: A Technical Guide
An In-depth Examination of Mechanisms of Action, Structure-Activity Relationships, and Experimental Evaluation for Researchers and Drug Development Professionals
Substituted uracils represent a significant class of compounds with potent herbicidal properties, offering diverse modes of action that are crucial in modern agricultural practices for effective weed management. This technical guide provides a comprehensive overview of the herbicidal potential of substituted uracils, with a focus on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel herbicides.
Introduction to Substituted Uracils as Herbicides
Uracil, a common and naturally occurring pyrimidine base, serves as a versatile scaffold for the development of a wide range of biologically active compounds.[1] In the realm of agrochemicals, synthetic modifications to the uracil ring have yielded a number of highly effective herbicides.[2][3] These compounds are prized for their efficacy at low application rates and their diverse chemical structures, which allow for the fine-tuning of their herbicidal spectrum and crop selectivity.[4] The herbicidal activity of substituted uracils primarily stems from their ability to interfere with essential physiological processes in plants, most notably photosynthesis and chlorophyll biosynthesis.[2]
The two primary modes of action for herbicidal substituted uracils are the inhibition of Photosystem II (PSII) and the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[5][6] Understanding these distinct mechanisms is fundamental to the rational design of new and more effective uracil-based herbicides, particularly in the face of growing herbicide resistance in weed populations.[7]
Mechanisms of Action
Inhibition of Photosystem II (PSII)
A significant number of substituted uracil herbicides function by disrupting the photosynthetic electron transport chain at Photosystem II.[6] These herbicides bind to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[8][9] This binding action physically blocks the transfer of electrons to plastoquinone, a critical step in the light-dependent reactions of photosynthesis.[10]
The blockage of electron flow has a dual-damaging effect. Firstly, it halts the production of ATP and NADPH, the energy and reducing power essential for carbon fixation and plant growth.[8] Secondly, and more acutely, the stalled electron transport leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and triplet chlorophyll.[6][9] These ROS initiate a cascade of lipid peroxidation, causing the rapid destruction of cell membranes.[6] The loss of membrane integrity leads to cellular leakage, tissue necrosis (browning), and ultimately, the death of the plant.[5][6]
Inhibition of Protoporphyrinogen Oxidase (PPO)
Another major class of substituted uracil herbicides, including compounds like saflufenacil, targets the enzyme protoporphyrinogen oxidase (PPO).[7] PPO is a key enzyme in the biosynthesis of both chlorophyll and heme.[5][11] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[5]
Inhibition of PPO by substituted uracils leads to the accumulation of its substrate, protoporphyrinogen IX, within the plastids.[11] This excess protoporphyrinogen IX leaks into the cytoplasm where it is non-enzymatically oxidized to protoporphyrin IX.[11] Protoporphyrin IX is a potent photosensitizer.[5] When exposed to light, it interacts with molecular oxygen to generate singlet oxygen, a highly destructive reactive oxygen species.[12] This singlet oxygen then causes rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and swift cell death.[5] The resulting symptoms include rapid foliar necrosis and desiccation.[12]
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of substituted uracils is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). IC50 values typically refer to the concentration of a compound required to inhibit a specific biochemical process (e.g., enzyme activity) by 50%, while EC50 values represent the concentration needed to produce a 50% response in a whole organism or cellular assay (e.g., inhibition of plant growth). The following table summarizes the herbicidal activity of a selection of substituted uracil derivatives against various weed species.
| Compound | Target/Assay | Weed Species | IC50 / EC50 (µM) | Reference |
| Butafenacil | PPO Inhibition | Homo sapiens | 0.041 | [13] |
| Saflufenacil | PPO Inhibition | Homo sapiens | 0.055 | [13] |
| Tiafenacil | PPO Inhibition | Amaranthus tuberculatus | 0.003 (Susceptible) | [14] |
| Tiafenacil | PPO Inhibition | Amaranthus tuberculatus | 0.021 (Resistant) | [14] |
| Pyrido[2,3-d]pyrimidine derivative (2o) | Growth Inhibition | Agrostis stolonifera | ~10 (at 1mM) | [14] |
| Uracil-isoxazoline derivative (9b) | Growth Inhibition | Eleusine indica | >80% inhibition at 15 g/ha | [15] |
| Uracil-isoxazoline derivative (9d) | Growth Inhibition | Eleusine indica | >80% inhibition at 15 g/ha | [15] |
Experimental Protocols
Accurate evaluation of the herbicidal properties of substituted uracils relies on standardized and robust experimental protocols. The following sections detail the methodologies for key assays.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This in vitro assay measures the ability of a test compound to inhibit the activity of the PPO enzyme.
Objective: To determine the IC50 value of a substituted uracil derivative against the PPO enzyme.
Materials:
-
Isolated and purified PPO enzyme (from a plant source, e.g., spinach or tobacco)
-
Protoporphyrinogen IX (substrate)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20)
-
Test compound (substituted uracil) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, add the PPO enzyme solution to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX, to all wells.
-
Monitor the increase in fluorescence (excitation ~405 nm, emission ~630 nm) or absorbance of the product, protoporphyrin IX, over time.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[16]
Hill Reaction Assay (Photosystem II Inhibition)
This assay measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts, providing an indication of Photosystem II activity.
Objective: To assess the inhibitory effect of a substituted uracil on the photosynthetic electron transport in PSII.
Materials:
-
Fresh spinach leaves
-
Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)
-
Reaction buffer (e.g., 0.1 M sorbitol, 20 mM HEPES-KOH pH 7.6, 5 mM MgCl2)
-
2,6-dichlorophenolindophenol (DCPIP) solution (artificial electron acceptor)
-
Test compound (substituted uracil)
-
Spectrophotometer
-
Light source
Procedure:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at a low speed to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of reaction buffer.
-
Determine the chlorophyll concentration of the chloroplast suspension.
-
-
Hill Reaction Measurement:
-
Prepare reaction mixtures in cuvettes containing reaction buffer, DCPIP, and different concentrations of the test compound. Include a control without the inhibitor.
-
Place the cuvettes in a spectrophotometer and record the initial absorbance at 600 nm.
-
Illuminate the cuvettes with a light source.
-
Record the decrease in absorbance at 600 nm at regular intervals as the blue DCPIP is reduced to its colorless form.
-
Calculate the rate of DCPIP reduction for each condition.
-
Determine the concentration of the test compound that causes 50% inhibition of the Hill reaction rate.[17]
-
Phytotoxicity Bioassay
This whole-plant or seed-based assay evaluates the overall herbicidal effect of a compound on target weed species and can also be used to assess crop safety.
Objective: To determine the EC50 value of a substituted uracil for growth inhibition of selected plant species.
Materials:
-
Seeds of target weed and/or crop species
-
Potting soil or other growth medium
-
Pots or petri dishes
-
Test compound (substituted uracil)
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Pre-emergence Assay (Soil Application):
-
Prepare a series of soil concentrations of the test compound.
-
Fill pots with the treated soil.
-
Sow a known number of seeds of the target species in each pot.
-
Place the pots in a growth chamber or greenhouse.
-
After a specified period (e.g., 14-21 days), assess the germination rate, plant height, and fresh/dry weight.[18]
-
-
Post-emergence Assay (Foliar Application):
-
Sow seeds in untreated soil and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Prepare a series of spray solutions of the test compound with appropriate adjuvants.
-
Apply the solutions to the foliage of the plants.
-
Return the plants to the growth chamber or greenhouse.
-
After a specified period, visually assess the phytotoxicity (e.g., on a scale of 0-100%) and measure plant growth parameters.[19]
-
-
Data Analysis:
-
For both assay types, plot the response (e.g., percent growth inhibition) against the logarithm of the compound's concentration or application rate.
-
Determine the EC50 value using a suitable dose-response model.
-
Conclusion
Substituted uracils continue to be a fertile ground for the discovery of novel herbicides with significant potential for global agriculture. Their diverse mechanisms of action, primarily targeting Photosystem II and protoporphyrinogen oxidase, provide multiple avenues for development. A thorough understanding of these mechanisms, coupled with robust and standardized experimental protocols for their evaluation, is paramount for the successful identification and optimization of new herbicidal candidates. This guide provides a foundational resource for researchers in this field, summarizing the key concepts, quantitative data, and methodologies necessary to advance the science of weed management. As the challenge of herbicide resistance grows, the continued exploration of the chemical space around the uracil scaffold will undoubtedly yield innovative solutions for sustainable crop protection.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. analyzeseeds.com [analyzeseeds.com]
- 3. Substituted uracil herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. Design, synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 9. wssa.net [wssa.net]
- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 11. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 12. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 13. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
- 14. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. ableweb.org [ableweb.org]
- 18. agronomyjournals.com [agronomyjournals.com]
- 19. Differences in efficacy, resistance mechanism and target protein interaction between two PPO inhibitors in Palmer amaranth (Amaranthus palmeri) | Weed Science | Cambridge Core [cambridge.org]
Uracil, 3-butyl-6-methyl-: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil, 3-butyl-6-methyl-, also known as 3-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione, is a substituted uracil derivative that serves as a key intermediate in the synthesis of various compounds, most notably in the agrochemical industry. Its chemical structure, featuring a butyl group at the N3 position and a methyl group at the C6 position of the pyrimidine ring, provides a versatile scaffold for further chemical modifications. This technical guide provides an in-depth overview of its properties, synthesis, and applications as a synthetic reagent, with a focus on experimental details and potential for further research and development.
Chemical and Physical Properties
The fundamental properties of 3-butyl-6-methyluracil are summarized below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1] |
| CAS Number | 13544-53-9 | |
| Appearance | White crystals | [3] |
| Melting Point | 165-166 °C | [3] |
| Solubility | Data not readily available, but likely soluble in organic solvents. | |
| ¹H-NMR (500 MHz, CDCl₃) | δ (ppm): 10.708 (s, 1H, N(1)H), 5.580 (s, 1H, CH), 3.889 (t, J=7.5 Hz, 2H, N(3)CH₂), 2.143 (s, 3H, CCH₃), 1.55-1.63 (m, 2H, N(3)CH₂CH₂), 1.347 (sex, J=7.4 Hz, 2H, CH₂CH₃), 0.921 (t, J=7.4 Hz, 3H, CH₂CH₃) | [3] |
| ¹³C-NMR (125 MHz, CDCl₃) | δ (ppm): 163.46 (C4), 153.46 (C2), 149.96 (C6), 100.26 (C5), 40.12 (N(3)CH₂), 29.70 (N(3)CH₂CH₂), 20.07 (CH₂CH₃), 18.53 (C(6)CH₃), 13.73 (CH₂CH₃) | [3] |
Synthesis of 3-butyl-6-methyluracil
The synthesis of 3-butyl-6-methyluracil can be achieved through the condensation of N-butylurea with an appropriate β-keto ester, such as ethyl acetoacetate, followed by cyclization. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 3-butyl-6-methyluracil[3]
Materials:
-
N-butylurea
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for acidification)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, add ethyl acetoacetate, followed by N-butylurea.
-
The reaction mixture is refluxed for a specified period to ensure the completion of the condensation and cyclization reaction.
-
After reflux, the ethanol is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure 3-butyl-6-methyluracil as white crystals.
Yield: 78%[3]
A general workflow for the synthesis is depicted in the following diagram.
Caption: General workflow for the synthesis of 3-butyl-6-methyluracil.
Applications as a Synthetic Reagent
The primary documented application of 3-butyl-6-methyluracil is as a key intermediate in the production of the herbicide Bromacil.
Synthesis of Bromacil (5-bromo-3-sec-butyl-6-methyluracil)
Bromacil is a broad-spectrum herbicide used for the control of annual and perennial weeds.[4] The synthesis involves the bromination of 3-butyl-6-methyluracil.
Experimental Protocol: Synthesis of 5-bromo-3-sec-butyl-6-methyluracil (Bromacil) [5]
A Chinese patent outlines the synthesis of 5-bromo-3-sec-butyl-6-methyluracil.[5] The final step of this process is the bromination of 3-sec-butyl-6-methyluracil.
Materials:
-
3-sec-butyl-6-methyluracil
-
Bromine
-
Acetic acid (or another suitable solvent)
Procedure:
-
3-sec-butyl-6-methyluracil is dissolved in a suitable solvent, such as acetic acid.
-
Elemental bromine is added dropwise to the solution at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the product. This may involve quenching excess bromine, followed by precipitation and filtration.
-
The crude Bromacil is then purified, for instance, by recrystallization.
The final product has a melting point of 158-160 °C.[5]
The synthetic relationship is illustrated in the following diagram.
Caption: Synthetic route from 3-butyl-6-methyluracil to Bromacil.
Potential in Drug Development
While its primary industrial use is in agrochemicals, the uracil scaffold is of significant interest in medicinal chemistry due to its presence in nucleic acids and its derivatives' wide range of biological activities.
A study investigating the in vitro proliferative activity of various 6-substituted uracil derivatives on immortalized lung epithelial cells found that 1-butyl-6-methyluracil (an isomer of the title compound) exhibited high proliferative activity.[3] This suggests that N-alkylated 6-methyluracil derivatives, including 3-butyl-6-methyluracil, could be explored for their potential in regenerative medicine.[3]
The mechanism of action for Bromacil, a derivative of 3-butyl-6-methyluracil, is the inhibition of photosynthesis in plants.[4][6] While this is relevant to its herbicidal activity, it also highlights the potential for uracil derivatives to interact with biological pathways. The general inhibitory action on photosynthesis is depicted below.
Caption: Simplified pathway of Bromacil's herbicidal action.
Conclusion
Uracil, 3-butyl-6-methyl- is a valuable synthetic reagent, primarily utilized as a precursor for the herbicide Bromacil. The synthesis of this compound is well-established, and its chemical properties are documented. Beyond its role in agrochemicals, its structural similarity to biologically active uracil derivatives suggests potential for exploration in drug discovery and development, particularly in areas such as regenerative medicine. The provided experimental protocols and data serve as a foundational resource for researchers interested in the synthesis and application of this versatile molecule. Further investigation into its biological activities and the development of novel derivatives could unlock new therapeutic or industrial applications.
References
- 1. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-sec-Butyl-6-methyluracil | LGC Standards [lgcstandards.com]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103012286A - Synthetic process of herbicide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocols for Regioselective N-alkylation of 6-Methyluracil
Audience: Researchers, scientists, and drug development professionals.
Introduction 6-Methyluracil is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structure serves as a scaffold for the synthesis of a wide array of compounds with potential therapeutic activities. The N-alkylation of the uracil ring is a critical modification, as the position and nature of the alkyl group can profoundly influence the biological properties of the resulting molecule. The 6-methyluracil ring possesses two reactive nitrogen atoms, N1 and N3, leading to the potential for forming two different regioisomers upon alkylation. Controlling the regioselectivity of this reaction is therefore essential for the targeted synthesis of specific N-alkylated 6-methyluracil derivatives. This document provides detailed protocols for the selective or preferential N-alkylation of 6-methyluracil at the N1 and N3 positions.
Understanding Regioselectivity in Uracil Alkylation
The uracil ring contains two NH protons at the N1 and N3 positions, both of which are acidic and can be deprotonated to form a nucleophilic ambident anion.[1] The N1-H is generally considered more acidic than the N3-H. However, the resulting anion exhibits greater electron density at the N3 position, making it the more nucleophilic center.
Consequently, alkylation reactions can yield a mixture of N1- and N3-substituted products.[2] The regioselectivity of the reaction is influenced by several factors:
-
Steric Hindrance: The methyl group at the C6 position can sterically hinder the N1 position, often favoring alkylation at N3.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the ratio of N1 to N3 products. For instance, strong bases in polar aprotic solvents often favor N3 alkylation.
-
Protecting Groups: To achieve high regioselectivity, especially for the less favored isomer, a protection-deprotection strategy is often employed. Protecting one nitrogen atom allows for the selective alkylation of the other.[3][4]
The following diagram illustrates the possible outcomes of N-alkylation on 6-methyluracil.
References
Application Notes and Protocols for Cell Proliferation Assay with 3-Butyl-6-Methyl-Uracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butyl-6-methyl-uracil is a synthetic derivative of uracil, a naturally occurring pyrimidine base. Uracil derivatives are a class of compounds with diverse biological activities, and some have been investigated for their potential to modulate cell proliferation. This document provides a detailed experimental protocol for assessing the effect of 3-butyl-6-methyl-uracil on cell proliferation in vitro. The protocol is based on established cell proliferation assays and incorporates findings from studies on related uracil derivatives.
While specific quantitative data on the proliferative effects of 3-butyl-6-methyl-uracil is limited in publicly available literature, a study by Grabovskiy et al. (2021) investigated the in vitro proliferative activity of a series of 6-substituted uracil derivatives, including 3-butyl-6-methyl-uracil, on immortalized lung epithelial cells.[1] The study identified 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil as having the most significant proliferative activity.[1][2] This protocol will provide a framework for researchers to conduct their own investigations into the bioactivity of 3-butyl-6-methyl-uracil.
Data Presentation
| Compound | Maximum Tolerated Dose (MTD) (mM) | Proliferation Index Increase (%) |
| 6-Methyluracil | 0.24 | - |
| 3-Methyl-6-cyclopropyluracil | > 10 | 75 |
| 1-Butyl-6-methyluracil | > 10 | 25 |
Table 1: In vitro proliferative activity of selected 6-substituted uracil derivatives on immortalized lung epithelial cells. Data from Grabovskiy et al. (2021).[1]
Experimental Protocols
This section outlines two common and robust methods for assessing cell proliferation: the MTT assay, which measures metabolic activity, and the BrdU incorporation assay, which measures DNA synthesis directly.
Protocol 1: MTT Cell Proliferation Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Materials:
-
3-Butyl-6-methyl-uracil (synthesis described in Grabovskiy et al., 2021)[1]
-
Target cell line (e.g., immortalized lung epithelial cells as in the reference study, or other relevant cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-butyl-6-methyl-uracil in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (inhibitory concentration 50%) or EC₅₀ (effective concentration 50%) if a proliferative effect is observed.
Protocol 2: BrdU Cell Proliferation Assay
Principle: The BrdU (5-bromo-2'-deoxyuridine) assay is based on the incorporation of this thymidine analog into newly synthesized DNA of proliferating cells during the S-phase of the cell cycle. The incorporated BrdU is then detected using a specific anti-BrdU antibody.
Materials:
-
3-Butyl-6-methyl-uracil
-
Target cell line
-
Complete cell culture medium
-
BrdU labeling solution (10 µM in complete medium)
-
Fixing/Denaturing solution (e.g., 4% paraformaldehyde and 2N HCl)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
BrdU Labeling:
-
After the desired treatment period with 3-butyl-6-methyl-uracil, add 10 µL of BrdU labeling solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Carefully remove the medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Wash the wells three times with PBS.
-
Add 100 µL of anti-BrdU antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells three times with PBS.
-
Add 100 µL of TMB substrate and incubate in the dark until a color change is observed.
-
Add 50 µL of stop solution to each well.
-
-
Absorbance Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Express the results as the absorbance value or as a percentage relative to the control group.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of 3-butyl-6-methyl-uracil on cell proliferation.
Caption: General workflow for the cell proliferation assay.
Hypothetical Signaling Pathway
The precise signaling pathway through which 6-substituted uracil derivatives might promote cell proliferation is not well-defined. However, uracil is a key component in nucleotide metabolism, and its derivatives could potentially influence pathways that are sensitive to nucleotide availability and regulate cell cycle progression. A hypothetical pathway could involve the modulation of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle.
Caption: Hypothetical signaling pathway for uracil derivatives.
References
Application Note and Protocol for the Purification of 3-sec-Butyl-6-methyluracil via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-sec-Butyl-6-methyluracil is a substituted pyrimidine derivative. In drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance as impurities can affect biological activity and toxicity. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound to be purified at an elevated temperature but not at room temperature or below, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Experimental Protocol
This protocol details the steps for the recrystallization of 3-sec-Butyl-6-methyluracil. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves, should be followed at all times. All procedures should be carried out in a well-ventilated fume hood.
Materials and Equipment:
-
Crude 3-sec-Butyl-6-methyluracil
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, or a mixture thereof)
Procedure:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. Based on methodologies for similar uracil derivatives, ethanol, acetone, ethyl acetate, or mixtures of these solvents are promising candidates[1][2]. A general method for purifying uracil compounds involves dissolving the crude product in a polar aprotic solvent with heat[3]. Small-scale preliminary tests should be conducted to determine the optimal solvent or solvent system.
-
Place a small amount of the crude 3-sec-Butyl-6-methyluracil in several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature.
-
Gently heat the tubes with solvents that do not dissolve the compound at room temperature. An ideal solvent will dissolve the compound upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
-
Dissolution:
-
Place the crude 3-sec-Butyl-6-methyluracil in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent to the flask.
-
Gently heat the mixture while stirring to dissolve the solid. If a significant portion of the solid remains undissolved, add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent as this will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them.
-
Quickly pour the hot solution containing the dissolved compound through the preheated funnel. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals. A patent on purifying uracil compounds suggests a gradient cooling approach, first to 20-60 °C and then to a lower temperature between -80 to 0 °C[3].
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
Researchers should record their experimental data to optimize and validate the purification process. The following table provides a template for data collection.
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Starting Material | |||
| Mass of Crude Compound (g) | |||
| Initial Purity (%) | |||
| Recrystallization Conditions | |||
| Solvent(s) Used | |||
| Volume of Solvent (mL) | |||
| Dissolution Temperature (°C) | |||
| Crystallization Temperature (°C) | |||
| Results | |||
| Mass of Pure Compound (g) | |||
| Yield (%) | |||
| Final Purity (%) | |||
| Melting Point (°C) | |||
| Observations |
Experimental Workflow
The following diagram illustrates the logical workflow of the recrystallization protocol.
Caption: Workflow for the recrystallization of 3-sec-Butyl-6-methyluracil.
Troubleshooting
-
No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and attempt to recrystallize again. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. Seeding with a small crystal of the pure compound can also be effective.
-
Oiling out: The compound may be precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. Reheat the solution to dissolve the oil, add more solvent, and cool slowly.
-
Low recovery: This can be caused by using too much solvent, premature crystallization during hot filtration, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the filtrate is allowed to cool sufficiently.
By following this protocol and adapting it based on preliminary experimental findings, researchers can effectively purify 3-sec-Butyl-6-methyluracil for use in further scientific investigations.
References
- 1. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]
- 2. Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Uracil, 3-butyl-6-methyl- in Pesticide Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil, 3-butyl-6-methyl-, a derivative of the pyrimidine base uracil, belongs to a class of compounds with recognized potential in agrochemical applications.[1][2] While specific data on 3-butyl-6-methyl-uracil is limited, extensive research on structurally similar uracil-based herbicides, such as Bromacil (5-bromo-3-sec-butyl-6-methyluracil), provides a strong foundation for understanding its potential herbicidal activity and formulating it for pest management.[3][4][5] These compounds are known to be effective against a broad spectrum of weeds, including perennial grasses, by interfering with essential biological processes in plants.[3][5][6] This document outlines the anticipated mode of action, formulation strategies, and experimental protocols for evaluating the efficacy of Uracil, 3-butyl-6-methyl- as a pesticide.
Physicochemical Properties
The following table summarizes the known or predicted physicochemical properties of Uracil, 3-butyl-6-methyl- and its close analogue, Bromacil. These properties are critical for developing stable and effective pesticide formulations.
| Property | Uracil, 3-butyl-6-methyl- | Bromacil (5-bromo-3-sec-butyl-6-methyluracil) |
| Molecular Formula | C₉H₁₄N₂O₂[7] | C₉H₁₃BrN₂O₂[6] |
| Molecular Weight | 182.22 g/mol [7] | 261.1 g/mol [8] |
| Appearance | Likely a colorless to white crystalline solid[6] | Colorless to white crystalline solid[6] |
| CAS Number | 6589-36-2[7] | 314-40-9[3] |
Mode of Action
Uracil-based herbicides primarily function by inhibiting photosynthesis.[2][5][9] The proposed mechanism of action for Uracil, 3-butyl-6-methyl- is the inhibition of the Hill reaction in photosystem II (PSII). This disruption of the electron transport chain leads to a buildup of phytotoxic free radicals, causing oxidative damage to plant cells and ultimately leading to plant death.[8]
Some uracil derivatives have also been identified as inhibitors of protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis.[1][10] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes.
Signaling Pathway Diagram
References
- 1. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pic.int [pic.int]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Mode of Action of Substituted Uracil Herbicides | Weeds | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
Application Note: In Vitro Evaluation of 3-Butyl-6-methyl-uracil
Topic: In Vitro Biological Activity of 3-Butyl-6-methyl-uracil Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed overview of the in vitro testing of 3-butyl-6-methyl-uracil, a substituted uracil derivative. Contrary to inquiries regarding its cytotoxicity, current research indicates that this compound exhibits proliferative activity and is well-tolerated in immortalized lung epithelial cells. The primary focus of existing studies has been to evaluate its potential for stimulating lung cell proliferation for regenerative applications. This application note summarizes the available quantitative data and provides detailed experimental protocols based on published research.
Data Presentation
The following table summarizes the quantitative data on the in vitro biological activity of 3-butyl-6-methyl-uracil in comparison to the parent compound 6-methyluracil. The data is derived from studies on immortalized fetal calf lung cells (LC).
| Compound | Maximum Tolerated Dose (MTD) (mM) | IC50 (mM) | Proliferation Index Increase (%) |
| 6-methyluracil | 0.24 | >10 | Not Reported |
| 1-butyl-6-methyluracil | >0.96 | >10 | 25 |
| 3-methyl-6-cyclopropyluracil | >0.96 | >10 | 75 |
Data sourced from Grabovskiy et al., 2021.[1][2][3]
The study by Grabovskiy et al. (2021) found that 1-butyl-6-methyluracil and 3-methyl-6-cyclopropyluracil were the most tolerable and active in promoting cell propagation among the tested 6-substituted uracil derivatives.[1][2][3] The maximum tolerated dose for these compounds was four times higher than that of 6-methyluracil.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments performed to assess the in vitro biological activity of 3-butyl-6-methyl-uracil.
Cell Culture and Maintenance
-
Cell Line: Immortalized fetal calf lung cells (LC).
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using a standard trypsin-EDTA solution.
Determination of Maximum Tolerated Dose (MTD)
The MTD is determined to identify the highest concentration of the compound that does not produce significant cytotoxic effects.
-
Cell Seeding: Plate LC cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 3-butyl-6-methyl-uracil in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.
-
Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The MTD is defined as the highest concentration of the compound at which cell viability is not significantly reduced compared to the vehicle control.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of the compound on cell growth and proliferation.
-
Cell Seeding: Plate LC cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of 3-butyl-6-methyl-uracil, including concentrations below the MTD. Include a positive control for proliferation (if available) and a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Assay: Follow the same procedure as described for the MTD determination.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the control. An increase in absorbance compared to the control indicates a proliferative effect. The proliferation index can be calculated as: (Absorbance of treated cells / Absorbance of control cells) * 100.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro testing of 3-butyl-6-methyl-uracil.
References
Application Notes and Protocols: "Uracil, 3-butyl-6-methyl-" as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-butyl-6-methyluracil, a key intermediate in the development of novel therapeutic agents and functional molecules. This document offers detailed experimental protocols, quantitative data, and insights into the biological relevance of its derivatives.
Introduction
3-Butyl-6-methyluracil is a substituted pyrimidine that serves as a valuable scaffold in medicinal chemistry and organic synthesis. The uracil core is a well-established pharmacophore, and modifications at the N3 and C6 positions allow for the fine-tuning of physicochemical and biological properties. This building block is particularly useful for generating libraries of compounds for screening in drug discovery programs targeting a range of diseases, from cancer to neurodegenerative disorders.
Synthesis of 3-Butyl-6-methyluracil and Derivatives
The following section details the synthetic protocols for 3-butyl-6-methyluracil and its subsequent derivatization.
Experimental Protocols
Protocol 1: Synthesis of 6-Methyluracil (Precursor)
This protocol describes the synthesis of the starting material, 6-methyluracil, from ethyl acetoacetate and urea[1][2].
-
Reagents:
-
Urea (finely powdered)
-
Ethyl acetoacetate
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
-
Procedure:
-
A mixture of ethyl acetoacetate (1.23 moles), finely powdered urea (1.33 moles), absolute ethanol (25 cc), and ten drops of concentrated hydrochloric acid is stirred in a crystallizing dish.
-
The dish is covered and placed in a vacuum desiccator over concentrated sulfuric acid. The mixture is dried under continuous evacuation with a water pump for five to seven days until a dry crude β-uraminocrotonic ester is obtained[1].
-
The dry, powdered crude ester is added to a solution of sodium hydroxide (2 moles) in 1.2 L of water at 95°C and stirred until a clear solution is formed.
-
The solution is cooled to 65°C and carefully acidified by the slow addition of concentrated hydrochloric acid with stirring.
-
The precipitated 6-methyluracil is collected by filtration, washed with cold water, alcohol, and ether, and then air-dried.
-
-
Yield: 71–77%[1].
Protocol 2: Synthesis of 3-Butyl-6-methyluracil
This protocol details the N-alkylation of 6-methyluracil to yield 3-butyl-6-methyluracil.
-
Reagents:
-
6-Methyluracil
-
Butyl bromide
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
6-Methyluracil is dissolved in an appropriate solvent such as DMF, and a base like potassium carbonate is added.
-
Butyl bromide is added to the solution, and the reaction mixture is heated. A published procedure using a similar alkylation involves heating at 90°C for 20 hours.
-
The reaction produces a mixture of 1-butyl and 3-butyl derivatives.
-
The isomers can be separated by fractional crystallization from acetonitrile, where 3-butyl-6-methyluracil crystallizes first. The remaining mixture can be further separated by column chromatography.
-
-
Yield: A study reported a 78% yield for the synthesis of 3-butyl-6-methyluracil, though the detailed separation procedure for the isomers was not fully described.
Protocol 3: Bromination of 3-sec-Butyl-6-methyluracil
This protocol describes the bromination at the C5 position of a 3-alkyl-6-methyluracil derivative, which can be adapted for 3-butyl-6-methyluracil. A new synthetic method for 5-bromo-3-sec-butyl-6-methyluracil (Bromacil) has been described using 2-bromobutane and urea as starting materials, followed by condensation, cyclization, and bromination, with a total yield of 60%[2].
-
Reagents:
-
3-sec-Butyl-6-methyluracil
-
Tetrabromocyclohexadienone (TBCO) as a brominating agent
-
Chloroform
-
Glacial acetic acid
-
Absolute ethanol
-
-
Procedure:
-
3-sec-Butyl-6-methyluracil (0.1 mol) is dissolved in a mixture of chloroform (150 ml) and glacial acetic acid (50 ml) in a three-necked flask equipped with a stirrer, thermometer, and reflux condenser.
-
The solution is stirred at room temperature for 30 minutes and then cooled to 0°C in an ice-water bath.
-
A solution of tetrabromocyclohexadienone (50 ml) in absolute ethanol (50 ml) is added slowly to the reaction flask at 0°C.
-
The reaction is then allowed to proceed at room temperature for 8 hours. The completion of the reaction is monitored by TLC.
-
The solvent is removed by vacuum distillation. The resulting solid is recrystallized from a mixture of acetone and ethyl acetate (2:3 v/v) to yield the white crystalline product.
-
-
Yield: 81%.
Quantitative Data Summary
| Product | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |
| 6-Methyluracil | Ethyl acetoacetate, Urea | HCl, NaOH | 71-77 | [1] |
| 3-Butyl-6-methyluracil | 6-Methyluracil, Butyl bromide | Base, 90°C, 20h | 78 | |
| 5-Bromo-3-sec-butyl-6-methyluracil | 2-Bromobutane, Urea | Condensation, Cyclization, Bromination | 60 (total) | [2] |
| 5-Bromo-3-sec-butyl-6-methyluracil | 3-sec-Butyl-6-methyluracil, TBCO | Chloroform, Acetic acid, Ethanol, 0°C to RT, 8h | 81 | |
| Uracil-Viologen Derivative | 3-(5-Bromopentyl)-6-methyluracil, 4,4'-bipyridine | DMF, 80°C, 48h | 85.3 |
Applications in Drug Discovery and Development
Derivatives of 3-butyl-6-methyluracil have shown promise in several therapeutic areas, highlighting the versatility of this building block.
Anticancer Activity and Associated Signaling Pathways
Uracil derivatives are known to exhibit anticancer properties by interfering with critical cellular processes. One of the key mechanisms is the modulation of signaling pathways that control cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. The diagram below illustrates a representative PI3K/Akt signaling pathway often implicated in cancer, which can be a target for uracil-based inhibitors.
Neuroprotective and Cognitive Enhancement Potential
Derivatives of 6-methyluracil have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The workflow for screening such compounds is depicted below.
Stimulation of Cell Proliferation
Interestingly, certain 6-substituted uracil derivatives, including 1-butyl-6-methyluracil (an isomer of the title compound), have been shown to stimulate the proliferation of lung cells in vitro. This suggests potential applications in regenerative medicine.
Conclusion
3-Butyl-6-methyluracil is a highly adaptable building block with significant potential in organic synthesis and drug discovery. The straightforward synthetic routes to this compound and its derivatives, coupled with the diverse biological activities observed, make it an attractive starting point for the development of novel small molecules with therapeutic applications in oncology, neurodegenerative diseases, and regenerative medicine. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry and biology of this promising scaffold.
References
Application Notes and Protocols: Dosing of 3-Butyl-6-Methyl-Uracil in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butyl-6-methyl-uracil is a synthetic derivative of the pyrimidine nucleobase uracil. Research has indicated its potential as a stimulator of cell proliferation, particularly in lung epithelial cells, suggesting its utility in studies related to tissue regeneration and drug development.[1][2] Unlike its more extensively studied counterpart, 6-methyluracil, which is known to affect lipid peroxidation and wound healing, the specific applications and mechanisms of 3-butyl-6-methyl-uracil are still under investigation.[3][4] These application notes provide detailed protocols for determining appropriate dosing concentrations of 3-butyl-6-methyl-uracil in in vitro cell culture systems, focusing on assessing its effects on cell proliferation and viability.
Quantitative Data Summary
The following table summarizes the available quantitative data for 3-butyl-6-methyl-uracil and related compounds from studies on immortalized lung epithelial cells.[1][2]
| Compound | Parameter | Value | Cell Line | Reference |
| 3-Butyl-6-methyl-uracil | Maximum Tolerated Dose (MTD) | ~0.96 mM* | Immortalized Lung Cells | [1][2] |
| IC50 | > 10 mM | Immortalized Lung Cells | [1][2] | |
| 1-Butyl-6-methyl-uracil | Proliferation Index | +25% | Immortalized Lung Cells | [1][2] |
| 6-Methyluracil (Reference) | Maximum Tolerated Dose (MTD) | 0.24 mM | Immortalized Lung Cells | [1][2] |
*Note: The MTD for 3-butyl-6-methyl-uracil was reported to be four times higher than that of 6-methyluracil.[1][2]
Experimental Protocols
Protocol 1: Preparation of 3-Butyl-6-Methyl-Uracil Stock Solution
This protocol describes the preparation of a concentrated stock solution for use in cell culture experiments.
Materials:
-
3-Butyl-6-methyl-uracil powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Determine Required Concentration: Decide on the desired stock solution concentration (e.g., 100 mM).
-
Weigh Compound: Accurately weigh the required amount of 3-butyl-6-methyl-uracil powder in a sterile microcentrifuge tube.
-
Calculation Example (for 10 mL of 100 mM stock):
-
Molecular Weight of 3-Butyl-6-methyl-uracil: 182.22 g/mol
-
Mass = 100 mmol/L * 0.010 L * 182.22 g/mol = 0.1822 g (182.2 mg)
-
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.
Protocol 2: Cell Proliferation and Viability Assay (WST-1 Method)
This protocol provides a method to determine the effect of 3-butyl-6-methyl-uracil on cell proliferation and to establish a dose-response curve, from which parameters like the Maximum Tolerated Dose (MTD) and effective concentrations can be derived. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.
Materials:
-
Immortalized lung epithelial cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, flat-bottom, sterile cell culture plates
-
3-Butyl-6-methyl-uracil stock solution (from Protocol 1)
-
WST-1 cell proliferation reagent
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader (absorbance at 440-450 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells for "no cell" (medium only) controls to measure background absorbance.
-
Incubate the plate for 24 hours to allow cells to adhere and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-butyl-6-methyl-uracil in complete culture medium from the stock solution. A common starting range is from 0.1 µM to 10 mM.
-
Include "untreated" (vehicle control) wells containing the same concentration of DMSO as the highest dose of the test compound.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of 3-butyl-6-methyl-uracil.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well (including "no cell" and "untreated" controls).
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Incubate the plate for 1-4 hours at 37°C. Monitor the color change; the incubation time can be optimized based on the cell type and density.
-
-
Data Acquisition:
-
Shake the plate for 1 minute to ensure a homogenous distribution of the colored formazan product.
-
Measure the absorbance at 440-450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" (background) wells from all other readings.
-
Calculate the percentage of cell viability/proliferation for each concentration relative to the untreated (vehicle) control:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated) * 100
-
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the effect of 3-butyl-6-methyl-uracil on cell proliferation.
Hypothesized Signaling Pathway for Proliferative Effects
The precise signaling pathway activated by 3-butyl-6-methyl-uracil to promote cell proliferation has not yet been elucidated. However, based on the known mechanisms of other mitogenic compounds and uracil derivatives, a plausible, yet hypothetical, pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.
Caption: A hypothesized MAPK/ERK signaling pathway potentially activated by 3-butyl-6-methyl-uracil.
References
- 1. jppres.com [jppres.com]
- 2. researchgate.net [researchgate.net]
- 3. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uracil, 3-butyl-6-methyl- in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uracil, 3-butyl-6-methyl-, a derivative of the pyrimidine nucleobase, is a small molecule with emerging interest in medicinal chemistry. While research on this specific compound is nascent, studies on it and its close structural analogs, such as the positional isomer 1-butyl-6-methyluracil, have revealed potential applications in modulating cell proliferation and viability. These findings suggest a possible role in fields like regenerative medicine or oncology, depending on the cellular context and concentration. This document provides a summary of the current data, protocols for its synthesis and biological evaluation, and a proposed mechanism of action based on the observed activities of related compounds.
Chemical Structure and Properties
-
IUPAC Name: 3-butyl-6-methylpyrimidine-2,4(1H,3H)-dione
-
Molecular Formula: C₉H₁₄N₂O₂
-
Molecular Weight: 182.22 g/mol
Potential Medicinal Chemistry Applications
The primary application of 3-butyl-6-methyluracil and its analogs in medicinal chemistry appears to be in the modulation of cell growth.
-
Cell Proliferation and Tissue Regeneration: The isomer 1-butyl-6-methyluracil has demonstrated a significant proliferative effect on immortalized lung epithelial cells, suggesting its potential as a lead compound for therapies aimed at accelerating lung regeneration.[1][2]
-
Cytotoxicity: In contrast, 3-butyl-6-methyluracil has been shown to decrease the survival of bovine embryo lung cells at higher concentrations, indicating a potential for cytotoxic applications.[3] This dual activity profile highlights the importance of the substituent position on the uracil ring.
Quantitative Data Summary
The following tables summarize the available quantitative data for 3-butyl-6-methyluracil and its isomer, 1-butyl-6-methyluracil.
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| 3-butyl-6-methyluracil | Bovine Embryo Lung (LEK) | Cell Viability | 0.1 mM | +3.0-7.0% Viability | [3] |
| Bovine Embryo Lung (LEK) | Cell Survival | 1.0 mM | -25.0% Survival | [3] | |
| 1-butyl-6-methyluracil | Immortalized Lung Epithelial | Proliferation Index | Not specified | +25% Increase | [1] |
| Immortalized Lung Epithelial | Cytotoxicity (IC50) | >10 mM | >10 mM | [1] | |
| Immortalized Lung Epithelial | Max. Tolerated Dose (MTD) | >0.96 mM | 4x higher than 6-methyluracil | [1] |
Experimental Protocols
Synthesis of 3-butyl-6-methyluracil
This protocol is based on the synthetic route described in the literature.[1][2]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 3-butyl-6-methyluracil.
Materials:
-
6-methyluracil
-
Sodium hydroxide (NaOH)
-
n-Butyl bromide
-
Hydrochloric acid (HCl)
-
Acetonitrile
Procedure:
-
Dissolve 6-methyluracil in a 1 M aqueous solution of sodium hydroxide.
-
Add n-butyl bromide to the solution. This reaction will produce a mixture of 1-butyl- and 3-butyl-6-methyluracil.[2]
-
Heat the reaction mixture and stir vigorously for several hours to ensure complete reaction.
-
After cooling to room temperature, carefully neutralize the mixture with hydrochloric acid to precipitate the products.
-
Collect the resulting precipitate by filtration.
-
Separate the 3-butyl-6-methyluracil from the 1-butyl isomer by fractional crystallization using acetonitrile. 3-butyl-6-methyluracil is typically the first to crystallize.[2]
-
Dry the purified white crystals of 3-butyl-6-methyluracil. The reported melting point is 165-166°C.[1][2]
-
Confirm the structure and purity using analytical techniques such as ¹H-NMR, ¹³C-NMR, and HPLC.[1][2]
Cell Viability and Proliferation Assays
The following are representative protocols for assessing the biological activity of 3-butyl-6-methyluracil.
1. Cell Viability Assessment (Trypan Blue Exclusion Method)
This protocol is based on the description of determining the ratio of living cells to the total number of cells.[3]
Materials:
-
Target cell line (e.g., LEK cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
-
3-butyl-6-methyluracil stock solution in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 3-butyl-6-methyluracil in complete culture medium from the stock solution. Include a vehicle control (medium with solvent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, detach the cells using Trypsin-EDTA and resuspend them in a known volume of complete medium.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue stain.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate cell viability using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100
2. Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-butyl-6-methyluracil as described in the viability assay.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the proliferation index relative to the vehicle control.
Proposed Mechanism of Action
The precise molecular targets of 3-butyl-6-methyluracil are not yet elucidated. However, based on the observed proliferative effects of its isomer, a plausible hypothesis is the modulation of signaling pathways that control cell cycle progression and growth. Many small molecules influence cell proliferation by interacting with key proteins in growth factor signaling cascades.
Hypothetical Signaling Pathway for Proliferative Effects
Caption: Hypothetical signaling pathways potentially modulated by uracil derivatives to promote cell proliferation.
This diagram illustrates two major pro-proliferative pathways, the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are commonly activated by growth factors. A compound like 1-butyl-6-methyluracil could potentially enhance signaling at various nodes within these cascades, leading to increased cell proliferation. The cytotoxic effects of 3-butyl-6-methyluracil at higher concentrations could result from the inhibition of these or other essential cellular pathways. Further research, including target identification and pathway analysis, is required to validate this hypothesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-sec-Butyl-6-methyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-sec-Butyl-6-methyluracil for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-sec-Butyl-6-methyluracil, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the overall yield of my 3-sec-Butyl-6-methyluracil synthesis significantly lower than expected?
A1: Low overall yield can stem from several factors throughout the synthetic process. A common culprit is incomplete reaction in one or more steps. For instance, in the synthesis of the intermediate β-uraminocrotonic ester from ethyl acetoacetate and urea, insufficient drying of the condensation product can lead to its incomplete utilization during acidification, resulting in carbon dioxide evolution and reduced yield.[1] Another critical step is the cyclization to form the uracil ring. Suboptimal temperature, reaction time, or pH during this step can lead to the formation of by-products and a lower yield of the desired product.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for 3-sec-Butyl-6-methyluracil?
A2: The formation of multiple products often indicates issues with regioselectivity during the alkylation step. When alkylating 6-methyluracil, both N1 and N3 positions are potential sites for substitution. To favor N3-alkylation, a common strategy involves the use of a protecting group on the N1 position. For example, a Boc protecting group can be introduced at the N1 position, allowing for selective alkylation at N3, followed by deprotection under mild conditions.
Q3: The cyclization step to form the uracil ring is sluggish and results in a low yield. What can I do to improve this?
A3: A sluggish cyclization can be due to several factors, including reaction temperature, catalyst, and solvent. For the synthesis of 6-methyluracil from ethyl acetoacetate and urea, the cyclization is typically achieved by heating the intermediate β-uraminocrotonic ester with sodium hydroxide.[1] Ensure that the temperature is maintained at the optimal level (e.g., 95°C) as specified in established protocols.[1] The concentration of the base is also critical. If the reaction is still slow, consider screening different bases or solvent systems. The use of a catalyst, such as hydrochloric acid in the initial condensation step, can also influence the overall efficiency of the process.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of 3-sec-Butyl-6-methyluracil?
A1: There are two primary synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea to form 6-methyluracil, which is then alkylated at the N3 position with a sec-butyl halide.[1] An alternative approach starts with 2-bromobutane and urea to first synthesize sec-butyl urea, which is then reacted with an acetoacetate derivative followed by cyclization. A patented process describes the synthesis of sec-butyl urea, followed by the synthesis of 3-(3-sec-butyl) urea-2-methyl crotonate, and finally the synthesis of 3-sec-butyl-6-methyl uracil.
Q2: What are the expected yields for the synthesis of 3-sec-Butyl-6-methyluracil and its intermediates?
A2: The reported yields can vary depending on the specific synthetic route and reaction conditions. For the synthesis of the closely related 3-Butyl-6-methyluracil, a yield of 78% has been reported.[2] The synthesis of the precursor 6-methyluracil from ethyl acetoacetate and urea has been reported with yields in the range of 71-77%.[1] A synthetic process for 5-bromo-3-sec-butyl-6-methyl uracil, which includes the formation of the 3-sec-butyl-6-methyluracil core, reported an overall yield of 50.52%.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used, such as sec-butyl bromide and strong acids or bases, are corrosive and/or toxic. All reactions should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Summary
The following table summarizes key quantitative data from various synthetic protocols for 3-sec-Butyl-6-methyluracil and related compounds.
| Compound | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |
| 3-Butyl-6-methyluracil | 6-Methyluracil, Butyl bromide | Not specified | 78 | [2] |
| 6-Methyluracil | Ethyl acetoacetate, Urea | HCl (cat.), NaOH, 95°C | 71-77 | [1] |
| 5-Bromo-3-sec-butyl-6-methyluracil | 2-Bromobutane, Urea | Multi-step synthesis | 50.52 (overall) |
Experimental Protocols
Protocol 1: Synthesis of 6-Methyluracil (Adapted from Organic Syntheses) [1]
-
In a 5-inch crystallizing dish, stir together 80 g (1.33 moles) of finely powdered urea, 160 g (1.23 moles) of ethyl acetoacetate, 25 cc of absolute alcohol, and ten drops of concentrated hydrochloric acid.
-
Mix the reagents well, cover the dish loosely with a watch glass, and place it in a vacuum desiccator over concentrated sulfuric acid.
-
Evacuate the desiccator continuously with a water pump until the mixture is completely dry (typically 5-7 days).
-
Stir the dry, finely powdered crude β-uraminocrotonic ester into a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95°C.
-
Cool the clear solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring.
-
Collect the precipitated 6-methyluracil by filtration, wash with cold water, alcohol, and ether, and then air-dry.
Signaling Pathway of Uracil Synthesis Regulation
References
Technical Support Center: Overcoming Solubility Issues with 3-Butyl-6-methyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "Uracil, 3-butyl-6-methyl-" in aqueous solutions.
Troubleshooting Guide
Our troubleshooting guide is designed in a question-and-answer format to directly address common issues encountered during experimentation.
Question: My 3-butyl-6-methyluracil is not dissolving in my aqueous buffer. What should I do first?
Answer:
Initial insolubility is common for uracil derivatives with alkyl substitutions, as the butyl group on your compound increases its lipophilicity. Here are the initial steps to take:
-
Mechanical Agitation and Gentle Heating: Ensure your solution is being vigorously agitated (e.g., using a vortex mixer or magnetic stirrer). You can also try gently heating the solution (e.g., to 37-40°C) as solubility is often temperature-dependent. One study noted the recrystallization of 3-butyl-6-methyluracil from water, which suggests that its aqueous solubility increases with temperature.[1]
-
Particle Size Reduction: If you are working with a solid form of the compound, grinding it into a fine powder can increase the surface area available for solvation, which may improve the dissolution rate.[2][3][4]
Question: I've tried heating and agitation, but my compound still won't dissolve. What is the next step?
Answer:
If basic methods fail, the next step is to modify the solvent environment. The use of co-solvents is a standard and effective technique.
-
Co-solvents: For lipophilic compounds like N-substituted uracil derivatives, Dimethyl Sulfoxide (DMSO) is a common and effective co-solvent.[5] Start by preparing a concentrated stock solution of your compound in 100% DMSO. You can then dilute this stock solution into your aqueous buffer. Be aware that adding too much DMSO can sometimes cause the compound to precipitate out of the aqueous solution. It is crucial to determine the maximum tolerable percentage of DMSO for your specific experimental system that maintains solubility without affecting the biological assay. Other common co-solvents to consider include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7]
Question: I am concerned that a co-solvent might interfere with my biological experiment. Are there other methods to enhance the solubility of 3-butyl-6-methyluracil?
Answer:
Yes, several other techniques can be employed to improve aqueous solubility without relying solely on organic co-solvents.
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[3][8] 3-Butyl-6-methyluracil has a predicted pKa of around 10.01.[9] For weakly acidic compounds, increasing the pH above the pKa will convert the compound to its more soluble ionized form. You can try preparing your aqueous buffer at a higher pH to see if this improves solubility. However, always consider the pH stability of your compound and the requirements of your experimental system.
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[10] Non-ionic surfactants such as Polysorbate 80 (Tween 80) are commonly used in biological research.[6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with good water solubility and low toxicity.[6]
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of 3-butyl-6-methyluracil?
A1: The available data for 3-butyl-6-methyluracil is summarized in the table below. Direct experimental data on its aqueous solubility is limited in the literature.
| Property | Value | Source |
| Molecular Formula | C9H14N2O2 | [6] |
| Molecular Weight | 182.22 g/mol | [6] |
| Melting Point | 118-120 °C | [9] |
| Predicted pKa | 10.01 ± 0.40 | [9] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [9] |
Q2: Why is 3-butyl-6-methyluracil expected to have low aqueous solubility?
A2: Uracil itself has limited water solubility. The addition of a butyl group at the N3 position significantly increases the molecule's lipophilicity (fat-solubility) and reduces its ability to form favorable interactions with water molecules, thus lowering its aqueous solubility.
Q3: What is a good starting concentration for a DMSO stock solution?
A3: A study on similar N-substituted 5-(phenylamino)uracil derivatives successfully used DMSO to dissolve the compounds at concentrations up to 1600 µM.[5] A good starting point for your stock solution would be in the 10-50 mM range, which can then be serially diluted into your aqueous experimental medium. Always perform a solubility test to find the highest concentration that remains in solution upon dilution.
Q4: How do I choose the best solubility enhancement technique for my experiment?
A4: The choice of method depends on the specific requirements of your experiment:
-
Co-solvents are often the easiest and quickest method but may interfere with some biological assays.
-
pH adjustment is effective for ionizable compounds but is limited to a pH range that does not compromise your compound's stability or the biological system.
-
Cyclodextrins are generally well-tolerated in biological systems but require optimization of the drug-to-cyclodextrin ratio.
It is often necessary to empirically test a few different methods to find the optimal conditions for your specific application.
Experimental Protocols
Below are detailed methodologies for key solubility enhancement experiments.
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of 3-butyl-6-methyluracil.
-
Add 100% DMSO to achieve a high concentration stock solution (e.g., 50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Determination of Maximum Soluble Concentration in Aqueous Buffer:
-
Prepare a series of dilutions of the DMSO stock solution into your aqueous buffer of choice (e.g., PBS).
-
Start with a high dilution (e.g., 1:1000) and gradually decrease the dilution factor (e.g., 1:500, 1:200, 1:100).
-
Visually inspect each dilution for any signs of precipitation immediately after mixing and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
The highest concentration that remains clear is your maximum working concentration under these conditions.
-
Protocol 2: Solubility Enhancement by pH Adjustment
-
Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0, 9.5, 10.0, 10.5).
-
Add an excess amount of solid 3-butyl-6-methyluracil to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 3: Solubility Enhancement using Cyclodextrins (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 100 mM).
-
Create a series of HP-β-CD solutions of varying concentrations by diluting the stock solution.
-
Add an excess amount of solid 3-butyl-6-methyluracil to each HP-β-CD solution.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.
-
Separate the undissolved solid by centrifugation and filtration.
-
Quantify the concentration of the dissolved compound in the filtrate.
-
Plot the solubility of 3-butyl-6-methyluracil as a function of the HP-β-CD concentration to determine the complexation efficiency.
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to solubility enhancement.
Caption: A general experimental workflow for enhancing the solubility of 3-butyl-6-methyluracil.
Caption: Mechanism of co-solvency for improving drug solubility.
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
References
- 1. jppres.com [jppres.com]
- 2. researchgate.net [researchgate.net]
- 3. axel.as-1.co.jp [axel.as-1.co.jp]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-sec-butyl-6-methyluracil | 6589-36-2 [m.chemicalbook.com]
- 8. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Methyluracil | 626-48-2 [chemicalbook.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Optimizing reaction conditions for 3-butyl-6-methyl-uracil synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-butyl-6-methyl-uracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-butyl-6-methyl-uracil?
A1: The most prevalent method is the direct alkylation of 6-methyluracil with a butylating agent, such as butyl bromide, in the presence of a base. A common procedure involves reacting 6-methyluracil with butyl bromide in a 1 M sodium hydroxide solution at an elevated temperature.[1]
Q2: What is the expected yield for the synthesis of 3-butyl-6-methyl-uracil?
A2: Yields can vary depending on the specific reaction conditions. However, a reported yield for the synthesis via alkylation of 6-methyluracil with butyl bromide is approximately 78%.[1]
Q3: What are the key starting materials for the synthesis of 3-butyl-6-methyl-uracil?
A3: The primary starting materials are 6-methyluracil and a butylating agent, typically butyl bromide. The synthesis of the precursor, 6-methyluracil, is often achieved through the condensation of ethyl acetoacetate and urea.[2][3]
Q4: How can the purity of the final product be assessed?
A4: The purity of 3-butyl-6-methyl-uracil can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and by its melting point. The reported melting point for pure 3-butyl-6-methyl-uracil is 165-166°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated to the appropriate temperature (e.g., 90°C) for a sufficient duration (e.g., 20 hours)[1].- Use a molar excess of the alkylating agent (butyl bromide).- Ensure the 6-methyluracil is fully dissolved in the basic solution before adding the alkylating agent. |
| Side product formation (e.g., 1-butyl-6-methyluracil). | - The alkylation of 6-methyluracil can produce a mixture of N1 and N3 substituted products.[1] Separation of these isomers can be challenging.- Consider alternative synthetic routes that favor N3-alkylation. | |
| Loss of product during workup and purification. | - Optimize the extraction and recrystallization steps. Ensure the pH is appropriately adjusted during workup to precipitate the product.- Use a suitable solvent system for recrystallization to minimize solubility losses. | |
| Formation of 1-butyl-6-methyluracil Isomer | Lack of regioselectivity in the alkylation reaction. | - The reaction of 6-methyluracil with butyl bromide in sodium hydroxide is known to produce a mixture of 1-butyl and 3-butyl isomers, with the 3-butyl isomer being the major product in a 10:1 ratio.[1]- Chromatographic separation (e.g., column chromatography) may be necessary to isolate the desired 3-butyl isomer. |
| Difficulty in Product Purification | Presence of unreacted starting materials or side products. | - Wash the crude product thoroughly with cold water, alcohol, and ether to remove impurities.[3]- Recrystallization from a suitable solvent, such as glacial acetic acid, can be employed for further purification.[3] |
| Oily product instead of a crystalline solid. | - This may indicate the presence of impurities. Attempt to purify via column chromatography before recrystallization.- Ensure all solvents are thoroughly removed after the reaction and workup. |
Experimental Protocols
Synthesis of 3-Butyl-6-methyl-uracil via Alkylation
This protocol is based on the alkylation of 6-methyluracil.[1]
Materials:
-
6-methyluracil (10 g, 79.3 mmol)
-
1 M Sodium hydroxide solution (100 mL)
-
Butyl bromide
-
Hydrochloric acid (for acidification)
-
Water
-
Ethanol
-
Ether
Procedure:
-
Dissolve 10 g (79.3 mmol) of 6-methyluracil in 100 mL of 1 M sodium hydroxide solution in a suitable reaction vessel.
-
Add butyl bromide to the solution.
-
Heat the reaction mixture to 90°C and maintain this temperature for 20 hours with constant stirring.
-
After 20 hours, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold water, followed by ethanol, and then ether.
-
Dry the purified product. This procedure yields a mixture of 1-butyl and 3-butyl derivatives (in a 1:10 ratio), which can be separated by chromatography. The yield of 3-butyl-6-methyluracil is reported to be 11.3 g (78%).[1]
Visualizations
Caption: Experimental workflow for the synthesis of 3-butyl-6-methyl-uracil.
Caption: Troubleshooting logic for common synthesis issues.
References
Troubleshooting low cell viability in 3-butyl-6-methyl-uracil assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability in assays involving 3-butyl-6-methyl-uracil.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of 3-butyl-6-methyl-uracil on cell viability?
Currently, there is limited publicly available data on the specific cytotoxic or proliferative effects of 3-butyl-6-methyl-uracil. However, a study on structurally similar 6-substituted uracil derivatives has shown that 1-butyl-6-methyluracil exhibits high proliferative activity in vitro.[1][2] This suggests that the position of the butyl group on the uracil ring is critical for its biological activity. Therefore, the low cell viability you are observing could be an unexpected result, potentially due to experimental factors, or it could be the actual biological effect of the 3-butyl isomer. This guide will help you troubleshoot both possibilities.
Q2: My cells show low viability after treatment with 3-butyl-6-methyl-uracil. What are the first steps I should take?
First, verify that the observed cytotoxicity is not an artifact of your experimental setup. This involves:
-
Confirming the quality of your cells: Ensure your cells are healthy, free from contamination, and in the logarithmic growth phase before starting the experiment.
-
Checking your compound: Verify the identity, purity, and concentration of your 3-butyl-6-methyl-uracil stock.
-
Evaluating your assay procedure: Review your protocol for any potential errors in cell seeding, compound dilution, incubation times, or reagent handling.
-
Including proper controls: Ensure you have vehicle controls (cells treated with the same concentration of solvent used to dissolve the compound) and positive controls (a known cytotoxic agent) in your experiment.
Q3: Could the solvent I'm using be the cause of low cell viability?
Yes, the solvent used to dissolve 3-butyl-6-methyl-uracil can be toxic to cells, especially at higher concentrations. It is crucial to determine the maximum concentration of the solvent that your cells can tolerate without affecting their viability. Always include a vehicle control in your experiments to account for any solvent-induced effects.
Troubleshooting Guide: Low Cell Viability
This guide addresses common issues that can lead to unexpectedly low cell viability in your experiments with 3-butyl-6-methyl-uracil.
Problem 1: Inconsistent or Unexpectedly High Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Compound-related Issues | 1. Verify Compound Identity and Purity: Confirm the identity of your compound using analytical methods if possible. Impurities from synthesis can have cytotoxic effects. 2. Check Compound Solubility: Visually inspect your compound stock and working solutions for any precipitation. Poor solubility can lead to inaccurate concentrations and unexpected results. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring to test for solvent toxicity. 3. Assess Compound Stability: Some compounds may be unstable in solution or sensitive to light or temperature. Prepare fresh solutions for each experiment and store them appropriately. |
| Cell Culture-related Issues | 1. Rule out Contamination: Regularly check your cell cultures for microbial contamination (bacteria, yeast, fungi, mycoplasma). Contamination can significantly impact cell health and viability.[3] 2. Ensure Optimal Cell Health: Use cells that are in the exponential growth phase and have a high viability (>95%) before seeding for an assay. Avoid using cells that are over-confluent. 3. Optimize Cell Seeding Density: Plating too few or too many cells can affect their health and response to treatment. Determine the optimal seeding density for your cell line and assay duration. |
| Assay Protocol-related Issues | 1. Pipetting Errors: Inaccurate pipetting can lead to variations in cell numbers and compound concentrations across wells. Calibrate your pipettes regularly and use proper pipetting techniques. 2. Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and your test compound, leading to increased cytotoxicity. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS. 3. Incubation Time: The duration of compound exposure can significantly impact cell viability. Optimize the incubation time for your specific cell line and experimental goals. 4. Assay Interference: Your compound may interfere with the assay reagents. For example, in MTT or MTS assays, the compound might chemically reduce the tetrazolium salt, leading to a false signal. Run a control with the compound and assay reagents in cell-free media to check for interference. |
Problem 2: Vehicle Control Shows Low Viability
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | 1. Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line. 2. Use the Lowest Possible Solvent Concentration: Prepare a concentrated stock of your compound to minimize the final concentration of the solvent in the cell culture media. |
| Improper Solvent Handling | 1. Ensure Proper Mixing: Mix the solvent thoroughly with the media to avoid localized high concentrations that can be toxic to cells. |
Quantitative Data Summary
The following table summarizes key parameters from a study on a related compound, 1-butyl-6-methyluracil, which may serve as a preliminary reference. Note that these values are not for 3-butyl-6-methyl-uracil and should be determined experimentally for your specific compound and cell line.
| Compound | Cell Line | Parameter | Value | Reference |
| 1-butyl-6-methyluracil | Immortalized Lung Epithelial Cells | Maximum Tolerated Dose (MTD) | > 0.96 mM | [1] |
| 1-butyl-6-methyluracil | Immortalized Lung Epithelial Cells | IC50 | > 10 mM | [1] |
| 1-butyl-6-methyluracil | Immortalized Lung Epithelial Cells | Proliferation Index at 0.1 mM | Increased by 25% | [1] |
| 6-methyluracil | Immortalized Lung Epithelial Cells | MTD | 0.24 mM | [1] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Solvent Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in cell culture medium, starting from a high concentration (e.g., 5%) down to 0%.
-
Treatment: Remove the old medium from the cells and add the solvent dilutions. Include a "medium only" control.
-
Incubation: Incubate the plate for the same duration as your planned compound exposure time.
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Analysis: Plot cell viability against the solvent concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of 3-butyl-6-methyl-uracil in culture medium. Also, prepare vehicle control and positive control solutions.
-
Cell Treatment: Replace the medium in the wells with the prepared compound dilutions, vehicle, and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: A workflow diagram for troubleshooting low cell viability.
Caption: Hypothetical signaling pathways affected by 3-butyl-6-methyl-uracil.
References
Technical Support Center: Purification of Crude 3-sec-Butyl-6-methyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-sec-Butyl-6-methyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-sec-Butyl-6-methyluracil synthesized from sec-butylamine, ethyl acetoacetate, and urea?
A1: The most probable impurities include unreacted starting materials such as sec-butylamine, ethyl acetoacetate, and urea. Intermediates from the reaction sequence are also common, including N-sec-butylurea and ethyl 3-(sec-butylamino)but-2-enoate. Additionally, side-products from undesired reactions may be present.
Q2: What is the expected melting point of pure 3-sec-Butyl-6-methyluracil?
A2: The reported melting point for 3-sec-Butyl-6-methyluracil is in the range of 118-120 °C[1]. A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Q3: What are some suitable starting solvents for the recrystallization of 3-sec-Butyl-6-methyluracil?
A3: Based on the purification of similar uracil derivatives, suitable recrystallization solvents include ethanol, or solvent mixtures like n-hexane/acetone[1]. The compound has been noted to be slightly soluble in chloroform and methanol[1]. A patent for purifying uracil compounds suggests thermal dissolution in a polar aprotic solvent followed by gradient cooling and pulping with acetone.
Q4: Can column chromatography be used to purify 3-sec-Butyl-6-methyluracil?
A4: Yes, column chromatography is a suitable technique for purifying N-alkylated uracils. A common stationary phase is silica gel. The choice of eluent (solvent system) is critical for achieving good separation. A typical starting point for developing a solvent system for related compounds is a mixture of a non-polar solvent and a moderately polar solvent, such as n-heptane and ethyl acetate[2].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. The volume of solvent used was too large. Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper. |
| Product "Oils Out" During Recrystallization | The boiling point of the recrystallization solvent is higher than the melting point of the compound. The compound is precipitating from a supersaturated solution at a temperature above its melting point. High levels of impurities are present, depressing the melting point. | - Switch to a lower-boiling point solvent. - Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. - Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. |
| Colored Impurities Remain After Recrystallization | The impurity is co-crystallizing with the product. The impurity has similar solubility properties to the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product. - Perform a preliminary purification step, such as a solvent wash or column chromatography, to remove the colored impurity. |
| Poor Separation During Column Chromatography | The chosen eluent is too polar or not polar enough. The column was not packed properly, leading to channeling. The sample was overloaded on the column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. A common solvent system for related compounds is n-heptane:ethyl acetate (5:1)[2]. - Ensure the silica gel is packed uniformly without any air bubbles. - Use an appropriate amount of silica gel for the amount of crude product being purified (a general rule of thumb is a 30:1 to 50:1 ratio of silica to crude product by weight). |
| Product is a Persistent Oil and Will Not Solidify | The product may be a low-melting solid or an oil at room temperature due to significant impurities. Residual solvent may be present. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of pure product if available. - Ensure all solvent has been removed under high vacuum, possibly with gentle heating. - Re-purify using column chromatography. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂ | PubChem |
| Molecular Weight | 182.22 g/mol | [3] |
| Melting Point | 118-120 °C | [1] |
| Solubility (Qualitative) | Slightly soluble in chloroform and methanol. | [1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude 3-sec-Butyl-6-methyluracil in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., n-heptane:ethyl acetate, 5:1). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 3-sec-Butyl-6-methyluracil in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 3-sec-Butyl-6-methyluracil.
Visualizations
Caption: Synthesis pathway of crude 3-sec-Butyl-6-methyluracil.
References
Technical Support Center: Enhancing the Stability of Uracil, 3-butyl-6-methyl- in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "Uracil, 3-butyl-6-methyl-" in solution during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of "Uracil, 3-butyl-6-methyl-" solutions.
| Issue | Possible Cause | Recommended Solution |
| Unexpected decrease in concentration over a short period. | Photodegradation: Exposure to ambient or UV light can cause degradation. The uracil ring is susceptible to photochemical reactions. | - Prepare and handle solutions in a dark environment or use amber-colored vials. - Wrap experimental setups with aluminum foil to shield from light. - If photostability is a critical parameter, perform experiments under controlled lighting conditions and compare with a dark control. |
| Inconsistent analytical results between samples. | pH-dependent hydrolysis: The stability of the uracil ring can be influenced by the pH of the solution. Both acidic and basic conditions can catalyze hydrolysis. | - Maintain a consistent and buffered pH for all solutions. A neutral pH (around 7) is generally a good starting point for stability. - If the experimental conditions require acidic or basic pH, prepare fresh solutions immediately before use and minimize storage time. - Conduct a pH stability profile to determine the optimal pH range for your application. |
| Appearance of unknown peaks in chromatograms. | Oxidative degradation: The presence of oxidizing agents, dissolved oxygen, or exposure to air can lead to the formation of degradation products. The 6-methyl group may be susceptible to oxidation. | - Degas all solvents and solutions prior to use. - Consider adding a small amount of an antioxidant (e.g., BHT, Vitamin E) if compatible with your experimental setup. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of the compound from the solution. | Low solubility or solvent evaporation: "Uracil, 3-butyl-6-methyl-" has moderate lipophilicity and may have limited solubility in highly aqueous solutions. Solvent evaporation can lead to supersaturation and precipitation. | - Use co-solvents such as ethanol, methanol, or DMSO to increase solubility in aqueous buffers. - Ensure that solution containers are tightly sealed to prevent solvent evaporation. - Determine the solubility of the compound in your specific solvent system before preparing stock solutions. |
| Loss of compound during storage at elevated temperatures. | Thermal degradation: High temperatures can accelerate the degradation of the compound. | - Store stock and working solutions at recommended temperatures (e.g., 2-8°C or -20°C). - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. - If experiments are conducted at elevated temperatures, minimize the exposure time and use freshly prepared solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of "Uracil, 3-butyl-6-methyl-" in solution?
A1: The primary factors are exposure to light (photodegradation), pH of the solution (hydrolysis), presence of oxidizing agents (oxidation), and temperature. The relative impact of each factor can depend on the specific solvent system and experimental conditions.
Q2: What is the expected shelf-life of a "Uracil, 3-butyl-6-methyl-" solution?
A2: The shelf-life is highly dependent on the storage conditions (solvent, concentration, temperature, and light exposure). For short-term storage (up to a week), refrigeration (2-8°C) in a dark, airtight container is recommended. For long-term storage, freezing (-20°C or lower) of aliquoted stock solutions is advisable. It is crucial to perform your own stability studies under your specific experimental conditions to determine a precise shelf-life.
Q3: Are there any known degradation products of "Uracil, 3-butyl-6-methyl-"?
A3: While specific degradation products for "Uracil, 3-butyl-6-methyl-" are not extensively documented in publicly available literature, based on related uracil derivatives, potential degradation pathways include:
-
Photodegradation: Formation of hydrates or cyclobutane dimers.
-
Hydrolysis: Opening of the pyrimidine ring, particularly at the N3-C4 bond.
-
Oxidation: Oxidation of the 6-methyl group to a hydroxymethyl or carboxyl group.
Q4: How can I monitor the stability of my "Uracil, 3-butyl-6-methyl-" solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection, is the most reliable way to monitor the stability. This involves analyzing the solution at different time points and under various stress conditions to quantify the parent compound and detect any degradation products.
Q5: What solvents are recommended for preparing stable solutions of "Uracil, 3-butyl-6-methyl-"?
A5: "Uracil, 3-butyl-6-methyl-" is expected to have good solubility in organic solvents like methanol, ethanol, acetonitrile, and DMSO. For aqueous solutions, it is advisable to first dissolve the compound in a small amount of a water-miscible organic solvent and then dilute it with the aqueous buffer to the desired concentration to avoid precipitation. The choice of solvent should also consider its compatibility with the intended application and its potential to influence stability.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate the stability profile of "Uracil, 3-butyl-6-methyl-".
Table 1: Effect of pH on the Stability of "Uracil, 3-butyl-6-methyl-" in Aqueous Solution at 40°C
| pH | Incubation Time (hours) | % Degradation | Major Degradation Products |
| 2.0 (0.01 N HCl) | 24 | 15.2 | Hydrolytic Product A |
| 7.0 (Phosphate Buffer) | 24 | 1.8 | Minimal degradation |
| 10.0 (0.001 N NaOH) | 24 | 25.7 | Hydrolytic Product B |
Table 2: Effect of Temperature and Light on the Stability of "Uracil, 3-butyl-6-methyl-" in Methanol
| Condition | Incubation Time (hours) | % Degradation | Major Degradation Products |
| 25°C, Dark | 48 | 0.5 | Not significant |
| 60°C, Dark | 48 | 8.9 | Thermal Degradant X |
| 25°C, UV Light (254 nm) | 48 | 35.1 | Photodegradant Y, Photodegradant Z |
Table 3: Effect of Oxidizing Agent on the Stability of "Uracil, 3-butyl-6-methyl-" in Acetonitrile/Water (1:1) at 25°C
| Condition | Incubation Time (hours) | % Degradation | Major Degradation Products |
| Control (No H₂O₂) | 24 | < 1.0 | Not significant |
| 3% H₂O₂ | 24 | 18.4 | Oxidative Product 1, Oxidative Product 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of "Uracil, 3-butyl-6-methyl-" at a concentration of 1 mg/mL in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 N HCl before analysis.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in a tightly sealed vial in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm and 365 nm) for 48 hours. A dark control sample should be stored under the same conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating UPLC-PDA method (see Protocol 2).
Protocol 2: Stability-Indicating UPLC-PDA Method
This protocol describes a UPLC-PDA method for the quantification of "Uracil, 3-butyl-6-methyl-" and the separation of its degradation products.
1. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
PDA Detection: 210-400 nm, with quantification at the λmax of "Uracil, 3-butyl-6-methyl-".
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for "Uracil, 3-butyl-6-methyl-".
Caption: Troubleshooting decision-making for stability issues.
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Uracils
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted uracils. Interpreting the NMR spectra of these compounds can be challenging due to their unique structural and electronic properties.
Troubleshooting Guides & FAQs
Question 1: Why are the N-H proton signals in my ¹H NMR spectrum broad or absent?
Answer: Broad or disappearing N-H signals are a common issue when analyzing uracil derivatives and can be attributed to several factors:
-
Proton Exchange: The N1-H and N3-H protons are acidic and can exchange with residual water (H₂O) or deuterium from the solvent (e.g., D₂O, CD₃OD). This chemical exchange process occurs on the NMR timescale, leading to signal broadening. In protic deuterated solvents, these signals may exchange completely and disappear.[1]
-
Tautomerism: Uracil and its derivatives can exist in different tautomeric forms (e.g., diketo, enol).[2][3][4] Rapid interconversion between these forms can also lead to broadened signals for the protons involved. The diketo form is generally the most stable.[2][5]
-
Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment. This can cause rapid relaxation of the attached proton, resulting in a broader signal.
Troubleshooting Steps:
-
Use a Dry Aprotic Solvent: To minimize proton exchange, use a dry aprotic solvent like DMSO-d₆ or DMF-d₇. Ensure the solvent is freshly opened or properly stored over molecular sieves.[1] DMSO-d₆ is particularly useful as it can form hydrogen bonds with the N-H protons, slowing down exchange and resulting in sharper signals, typically observed between δ 10 and 12 ppm.[6][7]
-
D₂O Exchange Experiment: To confirm if a broad peak corresponds to an N-H proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing the signal to disappear.[1]
-
Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange and tautomerism, potentially leading to sharper signals for the distinct tautomers or rotamers.[1]
Question 2: The signals for my H5 and H6 protons are overlapping. How can I resolve them?
Answer: Signal overlap, particularly in the aromatic region, is a frequent challenge in NMR spectroscopy.[8][9][10] For substituted uracils, the chemical shifts of the H5 and H6 protons can be very close, making direct analysis of coupling patterns and integration difficult.
Troubleshooting Steps:
-
Change NMR Solvent: The chemical shift of protons can be influenced by the solvent due to anisotropic effects.[11] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS), often resolving overlapping signals.[1][11] Other solvents to try include acetone-d₆ or acetonitrile-d₃.[1]
-
Use a Higher Field Spectrometer: NMR instruments with higher magnetic field strengths (e.g., 600 MHz vs. 300 MHz) provide better signal dispersion, which can resolve closely spaced peaks.
-
2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap.[9][12][13]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. Even if H5 and H6 overlap in the 1D spectrum, a COSY spectrum will show a cross-peak connecting them, confirming their coupling.[13]
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since the ¹³C chemical shifts for C5 and C6 are typically well-separated, the HSQC spectrum can resolve the corresponding proton signals in the second dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons and confirming the overall structure.
-
Question 3: I see more signals than expected for my substituent, especially for groups attached to N1 or N3. What is happening?
Answer: The appearance of extra signals often indicates the presence of rotamers (rotational isomers).[1]
-
Restricted Rotation: Amide bonds, like the N-C=O bonds in the uracil ring, have a significant double bond character. Rotation around the bond between the nitrogen and the substituent (e.g., a benzyl or acyl group) can be slow on the NMR timescale.
-
Distinct Chemical Environments: This slow rotation leads to two or more stable conformations (rotamers) where the substituent protons and carbons experience different chemical environments, resulting in a doubling or multiplication of signals in both ¹H and ¹³C NMR spectra.[15][16]
Troubleshooting Steps:
-
Variable-Temperature (VT) NMR: Acquire spectra at elevated temperatures (e.g., 40°C, 60°C, 80°C).[1][16] Increasing the temperature increases the rate of rotation around the bond. If the extra signals are due to rotamers, they will broaden and eventually coalesce into a single, averaged signal at a high enough temperature.[1]
-
2D EXSY (Exchange Spectroscopy): This experiment is specifically designed to detect chemical exchange phenomena, including the interconversion of rotamers. It will show cross-peaks between the signals of the exchanging species.
Question 4: How can I definitively assign the C2 and C4 carbonyl signals in my ¹³C NMR spectrum?
Answer: The C2 and C4 carbonyl carbons of the uracil ring are quaternary and thus do not appear in an HSQC spectrum. Their chemical shifts can be similar, making unambiguous assignment from a 1D ¹³C spectrum alone difficult.
Troubleshooting Steps:
-
Use HMBC Spectroscopy: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective tool for this task. It reveals correlations between carbons and protons that are 2 or 3 bonds apart.
-
The H6 proton will typically show a ³J correlation (3-bond) to the C4 carbonyl carbon.
-
The H6 proton will also show a ³J correlation to the C2 carbonyl carbon.
-
The N1-H proton will show a ²J correlation (2-bond) to C2 and a ³J correlation to C4 .
-
The N3-H proton will show a ²J correlation to both C2 and C4 . By analyzing these correlation patterns, you can confidently assign the C2 and C4 signals.
-
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for the Uracil Ring in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N1-H | 10.5 - 11.5 | - | Exchangeable, often broad. |
| C2 | - | 150 - 153 | Carbonyl. |
| N3-H | 11.0 - 12.0 | - | Exchangeable, often broad. |
| C4 | - | 162 - 165 | Carbonyl. |
| C5 | - | 100 - 105 | Chemical shift is highly sensitive to the C5 substituent. |
| H5 | 5.5 - 6.0 | - | Couples to H6 (J ≈ 8 Hz). |
| C6 | - | 140 - 146 | |
| H6 | 7.4 - 7.8 | - | Couples to H5 (J ≈ 8 Hz) and sometimes N1-H. |
Note: Chemical shifts are approximate and can vary significantly based on substitution and solvent. Data compiled from various sources.[6][17][18][19]
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weigh Sample: Accurately weigh 1-5 mg of the purified substituted uracil derivative directly into a clean, dry NMR tube.
-
Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). For optimal results, use a solvent from a freshly opened ampule or one stored over molecular sieves to minimize water content.[1]
-
Dissolve Sample: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. If solubility is an issue, gentle warming in a water bath may help.
-
Filter (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Acquire Spectrum: Place the tube in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K) for a few minutes before shimming and acquiring the data.[20]
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 (preferably in a solvent like DMSO-d₆ or CDCl₃ where N-H protons are visible) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (approximately 20-30 µL) of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.[1]
-
Re-acquire Spectrum: Place the tube back into the spectrometer. Re-shim if necessary and acquire a new ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H, O-H) will have significantly decreased in intensity or disappeared completely in the second spectrum.
Visualizations
Caption: Workflow for NMR structure elucidation of substituted uracils.
Caption: Tautomeric equilibria in the uracil ring system.
Caption: Decision tree for troubleshooting common NMR spectral issues.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Structural basis for uracil DNA glycosylase interaction with uracil: NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity [mdpi.com]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. Optimising in-cell NMR acquisition for nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Butyl-6-Methyl-Uracil
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-butyl-6-methyl-uracil.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-butyl-6-methyl-uracil?
A1: The synthesis of 3-butyl-6-methyl-uracil is typically achieved through a condensation reaction between N-butylurea and a β-ketoester, such as ethyl acetoacetate, followed by cyclization. An alternative approach involves the alkylation of 6-methyluracil with a butyl halide.
Q2: What are the critical parameters to monitor during scale-up?
A2: Key parameters to monitor during the scale-up include reaction temperature, rate of addition of reagents, mixing efficiency, and reaction time. Inadequate control of these parameters can lead to increased impurity formation and lower yields.
Q3: What is a typical yield for the synthesis of 3-butyl-6-methyl-uracil?
A3: A reported yield for the synthesis of 3-butyl-6-methyl-uracil is approximately 78%.[1] However, yields can vary depending on the scale and specific reaction conditions.
Q4: What are the common impurities encountered in this synthesis?
A4: Common impurities may include unreacted starting materials (N-butylurea, ethyl acetoacetate, 6-methyluracil), regioisomers (e.g., 1-butyl-6-methyl-uracil), and byproducts from side reactions. The impurity profile can change when moving from a laboratory to a manufacturing scale.[2]
Q5: How can the purity of 3-butyl-6-methyl-uracil be assessed?
A5: The purity of the final product can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and melting point analysis.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Impure starting materials. | - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Optimize the reaction temperature. For the condensation reaction, temperatures around 110-160 °C are often used.[3] - Ensure efficient stirring, especially in larger reaction vessels. - Verify the purity of starting materials before use. |
| Formation of Regioisomers (e.g., 1-butyl-6-methyl-uracil) | - Lack of regioselectivity in the alkylation of 6-methyluracil. - Reaction conditions favoring N1 alkylation. | - If using the alkylation route, carefully select the base and solvent system to favor N3 alkylation. - Consider protecting the N1 position of 6-methyluracil before alkylation. |
| Product Precipitation Issues | - Supersaturation. - Incorrect solvent for crystallization. - Presence of impurities affecting crystallization. | - Control the cooling rate during crystallization. - Screen different solvents or solvent mixtures for optimal crystallization. - Purify the crude product before the final crystallization step. |
| Inconsistent Crystal Form (Polymorphism) | - Different crystallization conditions (solvent, temperature, cooling rate). - Presence of impurities. | - Strictly control crystallization parameters to ensure consistency. Polymorphism can significantly impact the drug's properties.[2] - Characterize the crystal form using techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC).[4] |
| Difficulty in Removing Solvent | - High boiling point solvent used. - Inefficient drying equipment. | - Use a rotary evaporator under reduced pressure. - For larger scales, consider using a vacuum oven. Ensure the product is completely dry as residual solvent can affect downstream processes.[5] |
Data Presentation
Table 1: Physicochemical and Yield Data for 3-Butyl-6-Methyl-Uracil
| Parameter | Value | Reference |
| Yield | 78% | [1] |
| Melting Point | 165-166 °C | [1] |
| ¹H-NMR (500 MHz, CDCl₃) | δ (ppm): 0.921 (t, 3H), 1.347 (sex, 2H), 1.55-1.63 (m, 2H), 2.143 (s, 3H), 3.889 (t, 2H), 5.580 (s, 1H), 10.708 (s, 1H) | [1] |
| ¹³C-NMR (125 MHz, CDCl₃) | δ (ppm): 13.73, 18.53, 20.07, 29.70, 40.12, 100.26, 149.96, 153.46, 163.46 | [1] |
Table 2: Hypothetical Scale-Up Comparison for the Synthesis of 3-Butyl-6-Methyl-Uracil
| Scale | Reagent A (moles) | Reagent B (moles) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| Lab (1 g) | 0.005 | 0.006 | 4 | 78 | >99 |
| Pilot (100 g) | 0.5 | 0.6 | 6 | 75 | 98 |
| Production (10 kg) | 50 | 60 | 10 | 72 | 97 |
Note: This table is for illustrative purposes to highlight potential trends in scale-up and does not represent actual experimental data.
Experimental Protocols
Synthesis of 3-Butyl-6-Methyl-Uracil via Condensation and Cyclization
This protocol is adapted from general procedures for uracil synthesis.[5][6]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, add N-butylurea (1.1 equivalents) and a solvent such as ethanol.
-
Addition of Reactants: Slowly add ethyl acetoacetate (1.0 equivalent) to the mixture while stirring.
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Cyclization: After the initial condensation, add a solution of sodium ethoxide in ethanol to facilitate the cyclization. Continue to heat under reflux for another 2-4 hours until the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath. Acidify the mixture with a strong acid (e.g., HCl) to a pH of 4-5 to precipitate the crude product.
-
Isolation: Filter the precipitated solid, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 3-butyl-6-methyl-uracil.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visualizations
Synthesis Pathway of 3-Butyl-6-Methyl-Uracil
Caption: Synthesis of 3-butyl-6-methyl-uracil via condensation and cyclization.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. jppres.com [jppres.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]
- 4. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]
Common pitfalls in handling air-sensitive uracil reagents
Welcome to the technical support center for handling air-sensitive uracil reagents. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What makes a uracil reagent "air-sensitive"? A: Uracil itself is generally a stable solid. However, its derivatives used in synthesis are often highly reactive and thus sensitive to components of the air, primarily moisture and oxygen.[1][2] Key examples include:
-
Organometallic Derivatives: Lithiated or Grignard derivatives of uracil (e.g., 5-lithiated uracil, 5-uracilmagnesium bromide) are powerful nucleophiles and strong bases. They react rapidly with water, which protonates and deactivates them, and can also react with oxygen and carbon dioxide.[2][3]
-
Silylated Derivatives: Silyl ethers of uracil, such as 2,4-bis((trimethylsilyl)oxy)pyrimidine, are used to increase solubility in organic solvents and act as protected intermediates. These are sensitive to hydrolysis and will revert to uracil in the presence of moisture.[4][]
Q2: What is the difference between a glovebox and a Schlenk line for handling these reagents? A: Both create an inert atmosphere (typically nitrogen or argon) to exclude air and moisture.[6]
-
Glovebox: A sealed chamber with gloves for manipulation. It provides a consistently inert environment, ideal for storing, weighing, and manipulating highly sensitive solids.[1][7]
-
Schlenk Line: A vacuum/inert gas manifold connected to glassware. It is excellent for performing reactions, solvent transfers, and filtrations under an inert atmosphere but requires more procedural steps to maintain inert conditions.[6] In a conservative workflow, reagents are weighed and prepared in a glovebox and reactions are then carried out on a Schlenk line.[6]
Q3: My air-sensitive uracil reagent has changed color/consistency. Is it still usable? A: A change in appearance (e.g., from a clear solution to a cloudy suspension, or a powder changing from white to yellow/brown) often indicates decomposition. This is likely due to accidental exposure to air or moisture. It is highly recommended to test the activity of the reagent with a small-scale reaction or titration before committing it to a large-scale synthesis.
Q4: Can I use nitrogen instead of argon as the inert gas? A: For most applications involving silylated uracils or Grignard reagents, high-purity nitrogen is sufficient. However, for highly sensitive reagents like organolithiums, argon is often preferred. While nitrogen is largely inert, lithium metal can react with it at room temperature to form lithium nitride. Argon is completely inert under all common reaction conditions.
Troubleshooting Guide
Problem 1: My Grignard reaction with 5-bromouracil fails to initiate.
| Possible Cause | Solution / Diagnostic Check |
| Wet Glassware or Solvent | Glassware must be rigorously dried (oven-dried >120°C overnight or flame-dried under vacuum).[8] Solvents must be anhydrous. Use a freshly opened bottle of anhydrous ether or THF, or distill from a suitable drying agent. |
| Inactive Magnesium Surface | The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.[8] To activate: Briefly crush the turnings in a dry mortar and pestle, add a small crystal of iodine (the color will disappear as the reaction starts), or add a few drops of 1,2-dibromoethane to the magnesium in ether before adding your substrate.[8] |
| Poor Quality 5-Bromouracil | Ensure the starting material is pure and dry. If it is old or has been exposed to moisture, dry it in a vacuum oven before use. |
| Reaction Temperature Too Low | While Grignard reactions are exothermic, some initiation energy is required. Gentle warming with a heat gun may be necessary, but be cautious with flammable solvents like ether.[2] |
Problem 2: The yield of my N-alkylation reaction on silylated uracil is low and I recover mostly uracil.
| Possible Cause | Solution / Diagnostic Check |
| Hydrolysis of Silyl Ether | This is the most common failure mode. It indicates moisture contamination. Ensure all solvents, reagents, and inert gas are scrupulously dry. Perform a blank run with just the silylated uracil in your solvent under your reaction conditions to see if it remains intact. Silyl derivatives are sensitive to moisture and will hydrolyze back to the parent uracil.[9] |
| Incomplete Silylation | If the initial silylation of uracil was incomplete, unreacted uracil (which is poorly soluble in many organic solvents) will not participate in the subsequent alkylation. Confirm the purity of your 2,4-bis((trimethylsilyl)oxy)pyrimidine intermediate before use.[4] |
| Base is Too Weak/Strong | For N-alkylation, if a base is used to deprotonate the silylated intermediate, ensure it is appropriate. A very strong base might cause side reactions, while a weak base may not lead to sufficient reactivity. |
Problem 3: During a reaction with lithiated uracil, the solution turned into a white precipitate.
| Possible Cause | Solution / Diagnostic Check |
| Reaction with CO₂ | Organolithium reagents react rapidly with carbon dioxide from the air to form lithium carboxylates, which are often insoluble. This indicates a leak in your system. Check all septa and joints for a tight seal. Ensure a positive pressure of inert gas is maintained at all times. |
| Reagent Insolubility | Some lithiated uracil species may have poor solubility, especially at low temperatures or high concentrations. Try using a more appropriate solvent (e.g., THF instead of hexanes) or performing the reaction at a higher dilution. |
| Thermal Decomposition | Some organolithium reagents are thermally unstable. Ensure the reaction is maintained at the correct low temperature (e.g., -78 °C with a dry ice/acetone bath).[10] |
Key Data on Reagent Stability & Handling
Quantitative stability data for specific uracil derivatives is often not published. However, relative stability and the quality of the inert atmosphere are critical factors.
Table 1: Comparison of Common Inert Atmosphere Techniques
| Technique | Typical O₂ Level (ppm) | Typical H₂O Level (ppm) | Best For |
|---|---|---|---|
| Glovebox (with recirculation) | < 1 | < 1 | Weighing solids, long-term storage, complex manipulations.[1][7] |
| Schlenk Line (N₂/Ar) | 1 - 50 | 1 - 50 | Performing reactions, solvent transfers, workup procedures.[11] |
| Nitrogen Balloon | > 1000 | > 100 | Maintaining positive pressure for less sensitive reagents; not for rigorous air-free work. |
Table 2: Qualitative Sensitivity of Air-Sensitive Uracil Reagents
| Reagent Type | Functional Group Example | Sensitivity to H₂O | Sensitivity to O₂ | Sensitivity to CO₂ | Notes |
|---|---|---|---|---|---|
| Organolithium | Uracil-5-Li | Very High | High | Very High | Pyrophoric potential. Reacts with even trace protons.[3] |
| Grignard | Uracil-5-MgBr | Very High | Moderate | High | Highly basic, reacts with all protic sources.[12] |
| Silyl Ether | Uracil-O-Si(CH₃)₃ | High | Low | Low | Primary sensitivity is to hydrolysis.[9] |
Detailed Experimental Protocols
Protocol 1: Weighing and Addition of Solid 2,4-Bis((trimethylsilyl)oxy)pyrimidine in a Glovebox
This protocol describes the process of accurately weighing a moisture-sensitive solid inside a glovebox and preparing it for a reaction.
Methodology:
-
Preparation: Place a clean, dry Schlenk flask (sized for your reaction), a glass stopper, a spatula, and a weighing boat into the glovebox antechamber.[13]
-
Inerting: Subject the antechamber to at least three "evacuate-refill" cycles with the glovebox's inert gas.[13]
-
Transfer: Once the antechamber is refilled with inert gas, open the inner door and move the items into the main chamber.
-
Weighing: Place the weighing boat on a tared balance inside the glovebox. Using the spatula, carefully weigh the desired amount of 2,4-bis((trimethylsilyl)oxy)pyrimidine.[4]
-
Charging the Flask: Transfer the weighed solid from the boat into the Schlenk flask.
-
Sealing: Securely place the glass stopper on the Schlenk flask.
-
Exiting the Glovebox: Place the sealed Schlenk flask back into the antechamber. Close the inner door. The flask can now be removed from the antechamber without an evacuate-refill cycle, as it contains an inert atmosphere.[13]
-
Connection to Schlenk Line: The flask can now be connected to a Schlenk line for the addition of solvents and other reagents.
Protocol 2: Cannula Transfer of a Solution of 5-Lithiated Uracil
This protocol details the transfer of a highly air-sensitive solution from a storage flask to a reaction flask using a double-tipped needle (cannula) on a Schlenk line.
Methodology:
-
Glassware Preparation: Ensure both the storage flask (Flask A) containing the lithiated uracil solution and the receiving reaction flask (Flask B) are fitted with rubber septa and are under a positive pressure of inert gas on the Schlenk line.
-
Cannula Preparation: Dry a stainless steel cannula in an oven (>120°C) and cool it in a desiccator. Just before use, purge it with a stream of dry inert gas.
-
Initiate Transfer: Insert one end of the cannula through the septum of Flask A, keeping the tip above the liquid level. Insert the other end through the septum of Flask B. To allow for pressure equalization, insert a "bleed" needle connected to a bubbler into the septum of Flask B.[11]
-
Pressurize and Transfer: Lower the cannula tip in Flask A into the solution. Slightly increase the inert gas pressure in Flask A (or slightly reduce pressure in Flask B by briefly connecting to the vacuum manifold) to initiate the flow of liquid through the cannula into Flask B.[11]
-
Monitor and Stop: Transfer the desired volume. To stop the transfer, raise the cannula tip in Flask A above the liquid level. The remaining liquid in the cannula will be pushed through by the inert gas.
-
Final Steps: Once the transfer is complete, remove the cannula from Flask B first, then from Flask A. Remove the bleed needle from Flask B. The reaction can now proceed in Flask B under an inert atmosphere.
Mandatory Visualizations
Decomposition Pathway
Caption: Hydrolysis of a silylated uracil reagent due to moisture.
Experimental Workflow
Caption: Workflow for a reaction using an air-sensitive reagent.
Troubleshooting Logic
Caption: Troubleshooting flowchart for a failed Grignard reaction.
References
- 1. ossila.com [ossila.com]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,4-bis((trimethylsilyl)oxy)pyrimidine; CAS No.: 10457-14-4 [chemshuttle.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. ucd.ie [ucd.ie]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Reddit - The heart of the internet [reddit.com]
Reducing cytotoxicity of "Uracil, 3-butyl-6-methyl-" in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cytotoxicity of "Uracil, 3-butyl-6-methyl-" and other novel small molecules in biological assays.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected cytotoxicity with Uracil, 3-butyl-6-methyl-. What are the common causes?
A1: Higher than expected cytotoxicity can stem from several factors. It is crucial to consider the compound's intrinsic properties and the experimental setup. Common causes include:
-
Compound Solubility and Aggregation: Poor solubility can lead to compound precipitation or aggregation, which can cause non-specific cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxic effects unrelated to its primary mechanism of action.[1][2]
-
Assay Interference: The compound may directly interfere with the cytotoxicity assay components (e.g., reducing MTT reagent).[3]
-
Degradation of the Compound: The compound may degrade in the culture medium over time, and its degradation products could be more toxic.
-
Cell Line Sensitivity: The specific cell line being used may have a unique sensitivity to this particular chemical structure.[4]
Q2: How can we improve the solubility of Uracil, 3-butyl-6-methyl- in our cell culture medium?
A2: Improving solubility is a critical step to obtaining reliable experimental results. Here are a few strategies:
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the culture medium should be kept to a minimum (typically below 0.5%) to avoid solvent-induced toxicity.[5][6]
-
Use of Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Formulation with Excipients: Depending on the experimental context, biocompatible excipients can be used to improve solubility.
-
Sonication: Applying ultrasonic energy can sometimes help to dissolve and disperse the compound in the stock solution.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Adjusting the pH of the solvent or medium (within a range compatible with cell viability) may improve solubility.
Q3: What are "off-target effects" and how can we determine if they are the cause of the observed cytotoxicity?
A3: Off-target effects occur when a compound interacts with cellular targets other than the intended one, leading to unintended biological consequences, including cytotoxicity.[1][2] Differentiating off-target effects from primary cytotoxicity can be challenging. Here are some approaches:
-
Structural Analogs: Test structurally related analogs of your compound that are known to be inactive against the primary target. If these analogs still show cytotoxicity, it suggests an off-target effect.
-
Target Overexpression or Knockdown: In a cell line that overexpresses the intended target, you would expect to see potentiation of the compound's effect. Conversely, in a target knockdown or knockout cell line, the specific on-target effect should be diminished, while off-target cytotoxicity might persist.
-
Competitive Inhibition: Co-treatment with a known, specific inhibitor of the primary target might rescue the cells from the on-target effects of your compound. If cytotoxicity is still observed, it is likely due to off-target interactions.
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the compound's structure.[2]
Troubleshooting Guides
Guide 1: Investigating High Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and understand the root cause of high cytotoxicity observed with Uracil, 3-butyl-6-methyl-.
Question: Our initial screens show that Uracil, 3-butyl-6-methyl- is highly cytotoxic even at low concentrations. How should we proceed?
Answer: A systematic investigation is key to understanding this observation. Follow these steps:
-
Verify Compound Integrity and Purity:
-
Confirm the identity and purity of your compound batch using methods like NMR, LC-MS, or HPLC. Impurities could be responsible for the observed toxicity.
-
-
Evaluate Solvent Toxicity:
-
Run a vehicle control experiment where you treat cells with the highest concentration of the solvent (e.g., DMSO) used in your compound dilutions. This will help you determine if the solvent is contributing to cell death.
-
-
Assess Compound Solubility in Media:
-
Visually inspect the culture medium containing the compound under a microscope for any signs of precipitation or aggregation.
-
Consider performing a solubility assay to determine the compound's solubility limit in your specific culture medium.
-
-
Perform a Dose-Response and Time-Course Experiment:
-
Conduct a detailed dose-response study with a wider range of concentrations to accurately determine the IC50 value.
-
Perform a time-course experiment (e.g., 24h, 48h, 72h) to understand the kinetics of the cytotoxic response.[7]
-
-
Utilize Orthogonal Cytotoxicity Assays:
-
No single assay is perfect. Use at least two different cytotoxicity assays that measure different cellular parameters. For example, combine a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like LDH release or a fluorescent live/dead stain).[7][8] This helps to rule out assay-specific artifacts.
-
Guide 2: Differentiating Cytotoxicity from Antiproliferative Effects
Question: We see a decrease in viable cells after treatment, but we are unsure if Uracil, 3-butyl-6-methyl- is killing the cells or just stopping their growth. How can we distinguish between cytotoxic and cytostatic effects?
Answer: This is a critical distinction in drug discovery. Here is a workflow to differentiate between these two effects:
-
Cell Counting Over Time:
-
Plate cells at a known density and treat them with your compound.
-
At different time points (e.g., 0, 24, 48, 72 hours), count the total number of viable cells.
-
Cytotoxic effect: The number of viable cells will be lower than the initial number of plated cells.
-
Cytostatic effect: The number of viable cells will remain the same or increase slightly, but will be significantly lower than the untreated control group which will have proliferated.
-
-
Apoptosis and Necrosis Assays:
-
Use assays that specifically measure markers of cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of caspases, which are key enzymes in the apoptotic pathway.
-
-
-
Cell Cycle Analysis:
-
Perform cell cycle analysis using flow cytometry after staining cells with a DNA-binding dye (e.g., propidium iodide).
-
A cytostatic compound may cause arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M).
-
Data Presentation
Table 1: Illustrative Cytotoxicity Data for Uracil, 3-butyl-6-methyl- (Compound X) in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HEK293 | MTT | 48 | 15.2 |
| HeLa | MTT | 48 | 22.5 |
| HepG2 | MTT | 48 | 8.7 |
| HepG2 | LDH Release | 48 | 12.1 |
This table presents hypothetical data for illustrative purposes.
Table 2: Effect of Serum Concentration on the Cytotoxicity of Compound X in HepG2 Cells
| Serum Concentration (%) | IC50 (µM) - MTT Assay |
| 10 | 8.7 |
| 5 | 5.1 |
| 1 | 2.3 |
This table illustrates how protein binding in serum can affect the apparent cytotoxicity of a compound and is based on hypothetical data.[9]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt.[3]
Materials:
-
96-well cell culture plates
-
Uracil, 3-butyl-6-methyl- (Compound X)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Compound X in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Compound X. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This protocol measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.[8]
Materials:
-
96-well cell culture plates
-
Uracil, 3-butyl-6-methyl- (Compound X)
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound X as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time period.
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate the percentage of cytotoxicity for each concentration based on the spontaneous and maximum release controls.
Visualizations
Caption: Workflow for investigating high cytotoxicity.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Caption: Potential causes of in vitro cytotoxicity.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedure for Quenching 3-Butyl-6-Methyl-Uracil Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of quenching 3-butyl-6-methyl-uracil synthesis reactions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for quenching the N-alkylation reaction of 6-methyluracil with butyl bromide?
A1: After the alkylation reaction is complete, the mixture is typically cooled to room temperature. The quenching process generally involves neutralizing the basic reaction mixture, followed by extraction and purification of the product. A common approach involves acidifying the reaction mixture with an acid like hydrochloric acid to a neutral or slightly acidic pH.[1] This step protonates any unreacted anionic uracil species and neutralizes the base catalyst (e.g., sodium hydroxide).
Q2: What are the common side products in the synthesis of 3-butyl-6-methyl-uracil?
A2: A primary side product is the N1-alkylated isomer, 1-butyl-6-methyl-uracil. The alkylation of 6-methyluracil can occur at both the N1 and N3 positions of the uracil ring.[2] The ratio of N1 to N3 isomers can depend on the reaction conditions. O-alkylation products are also possible but are generally less common. Additionally, unreacted starting materials such as 6-methyluracil and butyl bromide may be present.
Q3: How can I separate the N1 and N3 isomers of butyl-6-methyl-uracil?
A3: Separation of the N1 and N3 isomers is a critical step in the purification process. Common laboratory techniques for separation include:
-
Fractional Crystallization: This method relies on the differential solubility of the isomers in a particular solvent. For instance, a mixture of 1-butyl and 3-butyl derivatives of 6-methyluracil has been successfully separated by fractional crystallization from acetonitrile, where the 3-butyl-6-methyl-uracil crystallizes first.
-
Column Chromatography: Silica gel column chromatography is a widely used technique for separating isomers with different polarities. A suitable eluent system, such as a mixture of hexane and ethanol, can be employed to effectively separate the N1 and N3 isomers.
Q4: What should I do if an emulsion forms during the aqueous work-up?
A4: Emulsion formation is a common issue during the extraction of reaction mixtures, especially when using chlorinated solvents with basic aqueous solutions.[3] Here are several techniques to break an emulsion:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break the emulsion.[1]
-
Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite can help to remove particulate matter that may be stabilizing the emulsion.[3][4]
-
Gentle Swirling: Instead of vigorous shaking, gently swirling the separatory funnel can minimize the formation of emulsions while still allowing for extraction.[1]
-
Solvent Evaporation: If the reaction solvent is volatile, it can be removed under reduced pressure before the aqueous work-up. The residue can then be redissolved in the extraction solvent.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of 3-Butyl-6-Methyl-Uracil | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time or slightly increasing the temperature if necessary. |
| Formation of a high proportion of the N1-isomer. | Optimize reaction conditions. The choice of base, solvent, and temperature can influence the regioselectivity of the alkylation. | |
| Loss of product during work-up and purification. | Carefully perform extractions and combine all organic layers. When performing crystallizations, ensure the filtrate is also checked for the presence of the product. | |
| Difficulty in Separating N1 and N3 Isomers | Similar polarity of the isomers. | For column chromatography, try a shallower solvent gradient or a different solvent system to improve separation. For fractional crystallization, experiment with different solvents and crystallization temperatures. |
| Co-crystallization of isomers. | If fractional crystallization is challenging, column chromatography is a more reliable method for achieving high purity. | |
| Product is Contaminated with Unreacted 6-Methyluracil | Incomplete reaction or inefficient extraction. | Ensure the reaction goes to completion. During work-up, washing the organic layer with a dilute basic solution can help remove unreacted 6-methyluracil, which is more soluble in aqueous base. |
| Product is Contaminated with Unreacted Butyl Bromide | Excess butyl bromide used in the reaction. | Unreacted butyl bromide is typically volatile and can often be removed during the solvent evaporation step (rotoevaporation). If it persists, it can be separated during column chromatography. |
| Formation of a Gooey Precipitate During Work-up | Presence of insoluble byproducts or salts. | Continue washing with water to remove as much of the precipitate as possible. Using a copious amount of drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) may help absorb the remaining goo, which can then be filtered off.[3] |
Experimental Protocols
Synthesis of 3-Butyl-6-Methyl-Uracil
This protocol is adapted from a literature procedure.
Materials:
-
6-Methyluracil
-
1 M Sodium Hydroxide Solution
-
Butyl Bromide
-
Acetonitrile
-
Hexane
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 6-methyluracil in a 1 M sodium hydroxide solution.
-
Add butyl bromide to the solution.
-
Heat the reaction mixture at 90°C for 20 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
Work-up and Purification Procedure
-
Quenching: Carefully neutralize the reaction mixture by adding a dilute acid (e.g., 1 M HCl) dropwise until the pH is approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Fractional Crystallization: Dissolve the crude product in a minimal amount of hot acetonitrile. Allow the solution to cool slowly. The 3-butyl-6-methyl-uracil should crystallize out first. Filter the crystals and wash with cold acetonitrile.
-
Column Chromatography: If fractional crystallization does not provide sufficient purity, purify the crude product by silica gel column chromatography using a hexane/ethanol mixture as the eluent.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of 3-butyl-6-methyl-uracil.
Caption: Troubleshooting logic for common issues in the work-up of 3-butyl-6-methyl-uracil synthesis.
References
Catalyst Selection for Efficient Synthesis of Substituted Uracils: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted uracils. The following sections address common challenges and offer practical solutions to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted uracils, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Inappropriate solvent or temperature- Poor quality of starting materials- Presence of inhibitors | - Catalyst: Verify the catalyst's activity. For palladium-catalyzed reactions, ensure the use of an appropriate ligand and that the palladium is in the correct oxidation state. For Ni(0) catalyzed cycloadditions, ensure the catalyst is freshly prepared or properly stored.[1]- Reaction Conditions: Optimize the solvent, temperature, and reaction time. Some reactions may require microwave irradiation to proceed efficiently.[2]- Reagents: Use purified reagents and dry solvents, as moisture and impurities can deactivate many catalysts.- Inhibitors: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if using oxygen-sensitive catalysts. |
| Poor Regioselectivity (Mixture of 5- and 6-substituted products) | - Catalyst system- Protecting groups on the uracil ring- Reaction mechanism | - Catalyst Modification: For direct C-H arylations, the choice of catalyst and additives is crucial. For instance, Pd-catalyzed reactions in the absence of CuI tend to favor 5-arylation, while the presence of CuI can promote 6-arylation.[3]- Protecting Groups: The use of bulky protecting groups at the N1 and N3 positions can influence the regioselectivity by sterically hindering one position over the other.- Reaction Pathway: Consider alternative synthetic routes that offer better regiocontrol, such as starting with a pre-functionalized uracil. |
| Formation of Multiple Byproducts | - Side reactions due to reactive intermediates- Catalyst-mediated decomposition of starting materials or products- Non-selective reaction conditions | - Control of Intermediates: For reactions involving highly reactive species like "uracilyne," ensure efficient trapping with the desired reagent to minimize side reactions.[4]- Catalyst Loading: Optimize the catalyst loading; too much catalyst can sometimes lead to undesired side reactions.- Temperature Control: Running the reaction at a lower temperature may improve selectivity and reduce byproduct formation. |
| Difficulty in Removing Protecting Groups | - Incomplete deprotection reaction- Degradation of the product under deprotection conditions | - Deprotection Method: Select a deprotection strategy that is compatible with your substituted uracil. For benzyl-protected uracils, transfer hydrogenolysis over Pd/C or treatment with BBr3 are effective methods.[3]- Reaction Monitoring: Closely monitor the deprotection reaction by TLC or LC-MS to determine the optimal reaction time and prevent product degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for synthesizing 5-substituted uracils?
A1: Palladium-based catalysts are widely used for the synthesis of 5-aryl uracils through cross-coupling reactions like Suzuki-Miyaura and Stille couplings.[2][5] For direct C-H arylations at the C5 position, palladium catalysts are also frequently employed, often in the absence of copper(I) iodide.[3] Additionally, indium catalysts have been used for the preparation of certain 5-substituted uracils.[1]
Q2: How can I achieve selective C6 substitution on the uracil ring?
A2: Selective C6 substitution can be challenging. One effective method is the direct C-H arylation of 1,3-protected uracils using a palladium catalyst in the presence of copper(I) iodide (CuI), which promotes 6-arylation.[3] Another approach involves a three-step, one-pot reaction starting from 6-chloro-2,4-dimethoxypyrimidine, which is converted to a 6-trimethylstannyl pyrimidine intermediate that can then undergo Pd-catalyzed cross-coupling reactions.[2]
Q3: Are there any metal-free catalytic methods for uracil functionalization?
A3: Yes, metal-free approaches exist. For instance, the synthesis of substituted pyrimido[4,5-d]pyrimidines from N-uracil amidines and methylarenes can be achieved via a TBHP-mediated oxidative synthesis under metal-free conditions.[3] Additionally, some multicomponent reactions for synthesizing heterocyclic compounds from aminouracils can be catalyzed by organic molecules like piperidine or ionic liquids.[6]
Q4: What is the role of protecting groups in the synthesis of substituted uracils?
A4: Protecting groups, typically at the N1 and N3 positions, are crucial for several reasons. They enhance the solubility of the uracil starting material in organic solvents and can direct the regioselectivity of substitution reactions by sterically blocking one position. Benzyl groups are commonly used as they are stable during many arylation reactions and can be readily cleaved.[3]
Q5: My reaction to produce N-substituted uracils is giving a mixture of N1 and N3 isomers. How can I improve the selectivity?
A5: The regioselectivity of N-alkylation or N-acylation can be influenced by the reaction conditions and the substrate. The use of a specific base and solvent system can favor one isomer over the other. For instance, reactions with tert-Butyl dicarbonate (Boc2O) and ethyl iodide using DMAP as a catalyst in pyridine/DMF have been reported for the synthesis of various N-substituted uracils.[7] Careful optimization of these parameters is key to achieving higher selectivity.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Aryl-1,3-dibenzyluracils[3]
This protocol describes the Pd-catalyzed direct C-H arylation of 1,3-dibenzyluracil to preferentially yield the 6-aryl product.
Materials:
-
1,3-Dibenzyluracil
-
Aryl iodide
-
Pd(OAc)2 (Palladium(II) acetate)
-
CuI (Copper(I) iodide)
-
Cs2CO3 (Cesium carbonate)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a reaction vessel, add 1,3-dibenzyluracil (1 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)2 (0.1 equiv.), CuI (0.2 equiv.), and Cs2CO3 (2 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add anhydrous DMF.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1,3-dibenzyluracil.
Protocol 2: Synthesis of 5-TMS-6-alkyl Uracils via Ni(0) Catalysis[1]
This protocol outlines the synthesis of tetrasubstituted uracils from an alkyne and two isocyanates using a Ni(0) catalyst.
Materials:
-
Alkyne (e.g., TMS-acetylene)
-
Isocyanate
-
Ni(cod)2 (Bis(1,5-cyclooctadiene)nickel(0))
-
Ligand (e.g., a phosphine ligand)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add Ni(cod)2 and the phosphine ligand to a reaction vessel.
-
Add the anhydrous solvent and stir to form the catalyst complex.
-
Add the alkyne to the catalyst mixture.
-
Slowly add the isocyanate to the reaction mixture.
-
Seal the vessel and heat at the optimized temperature and time.
-
Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or NMR).
-
Upon completion, cool the reaction and quench if necessary.
-
Work up the reaction mixture, which may involve filtration through a pad of silica or celite to remove the catalyst.
-
Purify the product by column chromatography or recrystallization.
Catalyst Selection and Reaction Pathways
Logical Flow for Catalyst Selection
The choice of catalyst is paramount for achieving the desired substituted uracil. The following diagram illustrates a logical workflow for catalyst selection based on the target substitution pattern.
Caption: A workflow for selecting the appropriate catalyst based on the desired substitution.
Generalized Reaction Pathway for Pd-Catalyzed C-H Arylation
The following diagram illustrates the general catalytic cycle for the direct C-H arylation of a protected uracil.
Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation of uracil.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of new uracil derivatives through the generation of “uracilyne” - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Butyl-6-Methyl-Uracil and 6-Methyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 3-butyl-6-methyl-uracil and its parent compound, 6-methyluracil. The information presented is based on available experimental data to assist researchers in evaluating their potential applications.
Executive Summary
Both 3-butyl-6-methyl-uracil and 6-methyluracil are derivatives of uracil, a fundamental component of nucleic acids. While 6-methyluracil has been studied for its various biological activities, including immunostimulatory and wound healing properties, the introduction of a butyl group at the N3 position in 3-butyl-6-methyl-uracil appears to modulate its biological profile, particularly affecting its tolerability and proliferative effects on cells. This guide will delve into a direct comparison of their known biological activities, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison
A key study directly compared the in vitro proliferative activity of 3-butyl-6-methyl-uracil and 6-methyluracil on immortalized lung epithelial cells. The results are summarized below.
| Compound | Maximum Tolerated Dose (MTD) (mM)[1] | Proliferation Index Increase (at sub-MTD concentrations)[1] |
| 3-Butyl-6-methyl-uracil | > 0.96 (4 times higher than 6-methyluracil) | Not explicitly stated for 3-butyl derivative, but a related compound, 1-butyl-6-methyluracil, showed a 25% increase. |
| 6-Methyluracil | 0.24 | Baseline for comparison |
Note: The Maximum Tolerated Dose (MTD) is the highest concentration of a compound that does not cause significant cytotoxicity. A higher MTD suggests better cellular tolerance.
Biological Activities and Mechanisms of Action
3-Butyl-6-methyl-uracil
The primary reported biological activity of 3-butyl-6-methyl-uracil is its effect on cell proliferation.
-
Enhanced Cell Proliferation and Tolerability: In vitro studies on immortalized lung epithelial cells have shown that 3-butyl-6-methyl-uracil exhibits a significantly higher maximum tolerated dose (MTD) compared to 6-methyluracil, indicating lower cytotoxicity.[1] While the direct proliferation index for the 3-butyl derivative was not specified, the related compound 1-butyl-6-methyluracil demonstrated a 25% increase in the proliferation index, suggesting that N-alkylation of 6-methyluracil may enhance its proliferative effects.[1]
The precise signaling pathway through which 3-butyl-6-methyl-uracil promotes cell proliferation has not yet been elucidated in the reviewed literature. Further research is required to determine the molecular mechanisms underlying its enhanced tolerability and potential pro-proliferative effects.
6-Methyluracil
6-Methyluracil has been investigated for a broader range of biological activities.
-
Immunostimulatory Effects: 6-Methyluracil is known to possess immunostimulatory properties, augmenting the immune response at both cellular and humoral levels.[2] While the specific signaling pathways are not fully detailed in the available literature, it is suggested to modulate the production of immune cells.
-
Wound Healing and Tissue Regeneration: A significant body of research supports the role of 6-methyluracil in accelerating wound healing and tissue regeneration.[3][4] This is attributed to its ability to stimulate cellular proliferation and its involvement in the regulation of lipid peroxidation processes, which are crucial during tissue repair.[3] The wound healing process is a complex interplay of various cytokines, and it is plausible that 6-methyluracil exerts its effects by modulating the local cytokine environment, promoting a pro-regenerative state.
-
Anti-inflammatory Activity: 6-Methyluracil has demonstrated anti-inflammatory properties.[5] The mechanism may involve the inhibition of pro-inflammatory mediators.
Signaling Pathways
3-Butyl-6-methyl-uracil Signaling Pathway
Caption: Putative signaling pathway for 3-butyl-6-methyl-uracil.
6-Methyluracil Signaling Pathway (Hypothesized)
Caption: Hypothesized signaling pathways for 6-methyluracil.
Experimental Protocols
Synthesis of 3-Butyl-6-methyl-uracil
The synthesis of 3-butyl-6-methyl-uracil can be achieved through the alkylation of 6-methyluracil. A detailed protocol is not available in the searched literature, but a general procedure would involve reacting 6-methyluracil with a butylating agent. The provided search result gives the characterization data for the synthesized compound.[4]
Characterization Data for 3-Butyl-6-methyl-uracil: [4]
-
Appearance: White crystals
-
Melting Point: 165-166°C
-
¹H-NMR (500 MHz, CDCl₃): δ 10.708 (s, 1H, N(1)H), 5.580 (s, 1H, CH), 3.889 (t, J=7.5 Hz, 2H, N(3)CH₂), 2.143 (s, 3H, CCH₃), 1.63-1.55 (m, 2H, N(3)CH₂CH₂), 1.347 (sex, J=7.4 Hz, 2H, CH₂CH₃), 0.921 (t, J=7.4 Hz, 3H, CH₂CH₃).
-
¹³C-NMR (125 MHz, CDCl₃): δ 163.46 (C4), 153.46 (C2), 149.96 (C6), 100.26 (C5), 40.12 (N(3)CH₂), 29.70 (N(3)CH₂CH₂), 20.07 (CH₂CH₃), 18.53 (C(6)CH₃), 13.73 (CH₂CH₃).
-
Elemental Analysis (Calculated for C₉H₁₄N₂O₂): C, 59.32%; H, 7.74%; N, 15.37%.
-
Elemental Analysis (Found): C, 59.31%; H, 7.76%; N, 15.38%.
In Vitro Cell Proliferation and Cytotoxicity Assay
This protocol is based on the methodology described in the comparative study of uracil derivatives.[1]
Objective: To determine the Maximum Tolerated Dose (MTD) and the effect on cell proliferation of 3-butyl-6-methyl-uracil and 6-methyluracil.
Materials:
-
Immortalized lung epithelial cells (e.g., LC line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-butyl-6-methyl-uracil
-
6-methyluracil
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell counting chamber (e.g., hemocytometer)
-
Trypan blue solution (0.4%)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Cell Culture: Culture the immortalized lung epithelial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of 3-butyl-6-methyl-uracil and 6-methyluracil in DMSO. Further dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be non-toxic to the cells (typically ≤ 0.5%).
-
Cell Seeding: Seed the cells into 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a negative control (medium only).
-
Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 24-72 hours).
-
MTD Determination:
-
After the incubation period, visually inspect the cells under an inverted microscope for any morphological changes indicative of cytotoxicity.
-
Harvest the cells by trypsinization.
-
Perform a trypan blue exclusion assay to determine the number of viable and non-viable cells.
-
The MTD is the highest concentration of the compound at which no significant increase in cell death or adverse morphological changes are observed compared to the vehicle control.
-
-
Proliferation Index Calculation:
-
Count the number of viable cells in the treated and control wells.
-
The proliferation index is calculated as the ratio of the final cell number to the initial cell number seeded.
-
Compare the proliferation indices of the compound-treated groups to the vehicle control group to determine the effect on cell proliferation.
-
Data Analysis:
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the treated and control groups.
Experimental Workflow
Caption: Workflow for in vitro cell proliferation and cytotoxicity assay.
Conclusion
The available data suggests that the addition of a butyl group to the N3 position of 6-methyluracil, as in 3-butyl-6-methyl-uracil, significantly increases its tolerability in lung epithelial cells in vitro. While the pro-proliferative effects of N-alkylated derivatives of 6-methyluracil are indicated, further studies are necessary to quantify this effect specifically for the 3-butyl derivative and to elucidate the underlying molecular mechanisms. 6-methyluracil itself presents a broader range of established biological activities, including immunostimulation and wound healing, making it a compound of continued interest. For researchers in drug development, 3-butyl-6-methyl-uracil may represent a promising lead for applications where enhanced cellular tolerance is desirable, pending further investigation into its specific biological activities and mechanisms of action.
References
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-calcium phosphate-uracil, a synthesized pyrimidine derivative agent, has anti-proliferative, pro-apoptotic and anti-invasion effects on multiple tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. The role of cytokines in wound healing: from mechanistic insights to therapeutic applications [explorationpub.com]
Validating the Purity of Synthesized 3-butyl-6-methyl-uracil: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for validating the purity of 3-butyl-6-methyl-uracil, a substituted pyrimidinedione with potential applications in medicinal chemistry. Experimental data and detailed protocols are presented to support the objective comparison.
Purity Assessment of 3-butyl-6-methyl-uracil: A Data-Driven Comparison
Elemental analysis is a robust technique for determining the elemental composition of a compound, providing a fundamental measure of its purity. The accuracy of this method is contingent on the sample being free from impurities that could alter the expected elemental ratios. For 3-butyl-6-methyl-uracil (C₉H₁₄N₂O₂), the theoretical and experimentally determined elemental compositions are presented below.
| Element | Theoretical Mass % | Experimental Mass %[1] |
| Carbon (C) | 59.32% | 59.31% |
| Hydrogen (H) | 7.74% | 7.76% |
| Nitrogen (N) | 15.37% | 15.38% |
The close correlation between the theoretical and experimental values, typically within a ±0.4% acceptance criterion, indicates a high degree of purity for the synthesized 3-butyl-6-methyl-uracil.
Alternative Purity Validation Methods: A Comparative Overview
While elemental analysis is a valuable tool, a comprehensive purity assessment often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful alternatives.
| Feature | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase. | Quantification of specific nuclei (e.g., ¹H) in a sample relative to a certified internal standard. |
| Information Provided | Elemental composition (%C, H, N, S, O). | Presence and relative abundance of impurities. | Absolute purity, identification and quantification of impurities containing the target nucleus. |
| Strengths | Provides fundamental confirmation of elemental composition. | High sensitivity for detecting a wide range of impurities. | Provides structural information and absolute purity without the need for a reference standard of the analyte.[2][3] |
| Limitations | Does not detect impurities with the same elemental composition (isomers) or inorganic salts.[4] | Requires a suitable chromophore for UV detection; relative purity is dependent on the detector response of impurities. | May not detect impurities lacking the observed nucleus (e.g., inorganic salts, some solvents). |
| Typical Application | Confirmation of the empirical formula of a pure substance. | Routine quality control and impurity profiling. | Determination of the absolute purity of reference standards and research compounds.[2][3][5] |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below is a standard protocol for elemental analysis.
Elemental Analysis (CHNS Combustion) Protocol
This protocol is based on the widely used Dumas method, where the sample is combusted in a high-temperature furnace to convert the elements into simple gases for quantification.[1][6][7]
Instrumentation: A CHNS elemental analyzer is required.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried 3-butyl-6-methyl-uracil sample into a tin capsule.
-
Combustion: The sample is introduced into a combustion tube heated to approximately 900-1000°C in a pure oxygen environment. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert any nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Quantification: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. Calibration is performed using a certified organic standard with a known elemental composition.
Visualizing the Purity Validation Workflow
To illustrate the logical flow of validating the purity of a synthesized compound, the following diagrams outline the general experimental workflow and the decision-making process based on the comparison of analytical techniques.
Figure 1. A generalized workflow for the synthesis and purity validation of a chemical compound.
Figure 2. Logical relationship and complementarity of different analytical methods for purity determination.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aurigaresearch.com [aurigaresearch.com]
A Comparative Analysis of 3-Butyl-6-Methyluracil and Other Cell Proliferation Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cell proliferation agent 3-butyl-6-methyluracil with other alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating its potential for applications in regenerative medicine and other fields requiring the stimulation of cell growth.
Executive Summary
Quantitative Data Comparison
The following table summarizes the in vitro proliferative activity of 3-butyl-6-methyluracil and other uracil derivatives on immortalized fetal calf lung epithelial cells. The data is extracted from a study by Grabovskiy et al. (2021).[1]
| Compound | Maximum Tolerated Dose (MTD) (mM) | Proliferation Index Increase (%) |
| 3-Butyl-6-methyluracil | > 0.96 | Not specified, but considered active |
| 6-Methyluracil (Reference) | 0.24 | - |
| 3-Methyl-6-cyclopropyluracil | > 0.96 | 75 |
| 1-Butyl-6-methyluracil | > 0.96 | 25 |
Note: A higher MTD indicates lower cytotoxicity. The proliferation index was determined relative to a control group. For 3-butyl-6-methyluracil, while a specific proliferation index increase was not provided in the abstract, it was identified as an active compound.
Experimental Protocols
The primary experimental data for 3-butyl-6-methyluracil's proliferative activity was obtained using an in vitro cell culture and proliferation assay.
Cell Proliferation Assay (MTT Assay)
A common method to assess cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol based on standard laboratory procedures.
Objective: To determine the effect of 3-butyl-6-methyluracil and other compounds on the proliferation of immortalized lung epithelial cells.
Materials:
-
Immortalized fetal calf lung epithelial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Calf Serum (FCS)
-
3-butyl-6-methyluracil and other test compounds
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a buffered detergent solution)
-
96-well cell culture plates
-
Inverted microscope
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in DMEM supplemented with 10% FCS.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 3-butyl-6-methyluracil, 6-methyluracil). A control group receives medium with the vehicle (e.g., DMSO/ethanol mixture) only.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable, proliferating cells. The proliferation index is calculated by comparing the absorbance of the treated wells to the control wells.
Signaling Pathways and Mechanisms of Action
The precise signaling pathway through which 3-butyl-6-methyluracil promotes cell proliferation has not been fully elucidated. However, based on the known roles of uracil in cellular metabolism, a putative mechanism can be proposed. In contrast, the signaling pathways of well-characterized growth factors like EGF and FGF are well-documented.
Putative Signaling Pathway for 6-Substituted Uracil Derivatives
Uracil derivatives, including 6-methyluracil, are known to influence pyrimidine metabolism.[2][3] By acting as a precursor or modulator in the synthesis of nucleotides, these compounds can provide the necessary building blocks for DNA and RNA synthesis, which are essential for cell division and proliferation.[2] This increased availability of pyrimidines can facilitate the G1 to S phase transition of the cell cycle, leading to increased cell numbers.
Caption: Putative mechanism of 3-butyl-6-methyluracil in promoting cell proliferation.
Established Signaling Pathways of Growth Factors (EGF & FGF)
Growth factors like EGF and FGF are potent mitogens that activate specific receptor tyrosine kinases (RTKs) on the cell surface. This activation triggers downstream intracellular signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which converge to promote cell cycle progression and proliferation.[4][5][6] In lung epithelial cells, FGF10 has been shown to signal through the RAS-MAPK pathway to promote proliferation.[4]
Caption: Simplified signaling pathways for EGF and FGF leading to cell proliferation.
Experimental Workflow
The general workflow for evaluating and comparing the proliferative effects of novel compounds like 3-butyl-6-methyluracil is a multi-step process.
Caption: General experimental workflow for comparing cell proliferation agents.
Conclusion
3-Butyl-6-methyluracil demonstrates in vitro activity as a cell proliferation agent, particularly on lung epithelial cells, with a favorable cytotoxicity profile compared to its parent compound, 6-methyluracil. Its mechanism of action is likely linked to its role in pyrimidine metabolism, providing the necessary precursors for nucleic acid synthesis.
In contrast, established growth factors like EGF and FGF operate through well-defined receptor-mediated signaling cascades that are known to be highly potent in stimulating cell proliferation.
For researchers and drug development professionals, 3-butyl-6-methyluracil may represent a valuable tool for applications where a moderate and sustained stimulation of cell growth is desired, potentially with a different kinetic and safety profile than potent polypeptide growth factors. Further research is warranted to directly compare the efficacy and safety of 3-butyl-6-methyluracil with standard growth factors and to fully elucidate its intracellular signaling pathways.
References
- 1. jppres.com [jppres.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchtrends.net [researchtrends.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Signaling pathways in the epithelial origins of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Growth Factors in Lung Development and Regeneration: Mechanisms and Therapeutic Potential [mdpi.com]
A Comparative Guide to Analytical Methods for 3-Butyl-6-methyl-uracil
This guide provides a comparative overview of analytical methodologies for the quantification and characterization of 3-butyl-6-methyl-uracil. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for this compound. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), outlining their respective strengths and ideal applications.
Introduction
3-Butyl-6-methyl-uracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). As with many pharmaceutical compounds, accurate and precise analytical methods are crucial for its study, from synthesis and purification to pharmacokinetic and metabolic investigations. The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide explores the common chromatographic methods used for the analysis of uracil and its derivatives, providing a basis for selecting the most appropriate method for a given research question.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of uracil derivatives, based on typical capabilities of these techniques.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation. | High; distinguishes compounds with the same retention time but different mass. |
| Sensitivity | ng-µg range | pg-ng range |
| Linearity | Good over a wide concentration range. | Excellent, with a wide dynamic range.[1] |
| Accuracy | Good, typically within 15% of the nominal value. | Very good, often within 10-15% of the nominal value.[1] |
| Precision | Good, with RSD <15%. | Excellent, with RSD often <10%.[1] |
| Application | Purity assessment, quality control of bulk material, routine analysis. | Bioanalysis, metabolite identification, trace-level quantification. |
Experimental Protocols
Detailed methodologies for HPLC-UV and LC-MS/MS are presented below. These protocols are based on established methods for uracil and its derivatives and can be adapted for 3-butyl-6-methyl-uracil.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis and purity assessment of 3-butyl-6-methyl-uracil.
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters® Breeze™ HPLC system with a spectrophotometric detector)[2]
-
Analytical column: Zorbax RX-C18, 250 × 4.6 mm, 5 µm[2]
Reagents:
-
Acetonitrile (CH3CN), HPLC grade
-
Water (H2O), HPLC grade
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (CH3CN/H2O) mixture.[2] The specific ratio should be optimized to achieve good separation.
-
Flow Rate: 1 mL/min[2]
-
Detection Wavelength: 215 nm[2]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Accurately weigh and dissolve the 3-butyl-6-methyl-uracil standard or sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the sensitive and selective quantification of 3-butyl-6-methyl-uracil in complex matrices such as plasma or serum. The protocol is adapted from methods for similar uracil compounds.[1][3][4]
Instrumentation:
-
LC-MS/MS system (e.g., SCIEX Triple Quad™)[4]
-
Analytical column: Kinetex® PS C18 or similar reversed-phase column[1][4]
Reagents:
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water or a buffer such as 1.0 mM ammonium acetate with 0.5 mM formic acid.[3]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for 3-butyl-6-methyl-uracil.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-butyl-6-methyl-uracil and an internal standard need to be determined by direct infusion.
Sample Preparation (for biological samples):
-
Protein Precipitation: Add 900 µL of chilled acetonitrile to 100 µL of serum or plasma.[1][4]
-
Vortex mix and centrifuge at high speed (e.g., 6000 rpm for 5 minutes).[1][4]
-
Solid-Phase Extraction (SPE) (Optional, for cleaner samples): The supernatant from the protein precipitation can be further purified using an SPE cartridge (e.g., Strata®-X PRO).[1][4]
-
Evaporation and Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[1][3][4]
Mandatory Visualizations
Experimental Workflow for HPLC-UV Analysis
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. jppres.com [jppres.com]
- 3. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Benchmarking Guide to the Synthesis of 3-sec-Butyl-6-methyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for 3-sec-Butyl-6-methyluracil, a heterocyclic compound of interest in medicinal and agricultural chemistry. By presenting key performance indicators and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable synthesis strategy for their specific needs.
Introduction
3-sec-Butyl-6-methyluracil belongs to the substituted uracil family, a class of compounds with a wide range of biological activities. The strategic placement of a sec-butyl group at the N3 position and a methyl group at the C6 position can significantly influence the molecule's pharmacological and physicochemical properties. This guide benchmarks a primary synthetic route against a plausible alternative, providing available experimental data to support the comparison. The herbicidal mode of action of the closely related 5-bromo-3-sec-butyl-6-methyluracil (Bromacil) is also illustrated to provide context for the potential applications of this class of compounds.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the synthesis of 3-sec-Butyl-6-methyluracil via a multi-step condensation reaction and provides estimated data for a direct N3-alkylation approach.
| Parameter | Method 1: Multi-step Condensation & Cyclization | Method 2: Direct N3-Alkylation (Estimated) |
| Overall Yield | ~50-60% (estimated based on related syntheses)[1] | 40-50% (estimated) |
| Purity | High (requires purification by crystallization) | Moderate to High (may require chromatographic separation from N1-isomer) |
| Reaction Time | 24-48 hours | 12-24 hours |
| Starting Materials | sec-Butylamine, Urea, Methyl acetoacetate | 6-Methyluracil, 2-Bromobutane |
| Key Reagents | Acid/Base catalysts | Base (e.g., K2CO3), Solvent (e.g., DMF) |
| Scalability | Potentially scalable | Scalable, but regioselectivity might be challenging on a large scale |
| Cost-Effectiveness | Dependent on the cost of starting materials and reagents | Potentially more cost-effective if regioselectivity can be controlled |
Note: Data for Method 1 is an estimation based on the reported total yield for the synthesis of the brominated analog, Bromacil, which includes an additional bromination step[2]. The synthesis of the non-brominated core is expected to have a slightly higher yield. Data for Method 2 is an estimation based on general yields for N-alkylation of uracils, where regioselectivity can be an issue.
Experimental Protocols
Method 1: Multi-step Condensation and Cyclization
This method involves a three-step process: the synthesis of sec-butyl urea, followed by a condensation reaction with methyl acetoacetate, and subsequent cyclization to form the uracil ring. This pathway is adapted from the synthetic process described for herbicidal uracil derivatives[1].
Step 1: Synthesis of sec-Butyl Urea
-
To a stirred solution of sec-butylamine in a suitable solvent (e.g., water or a polar aprotic solvent), add an equimolar amount of a cyanate salt (e.g., potassium cyanate) or urea.
-
If using a cyanate salt, the reaction is typically carried out at room temperature. If using urea, the mixture is heated to facilitate the displacement of ammonia.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude sec-butyl urea is purified by recrystallization.
Step 2: Condensation of sec-Butyl Urea with Methyl Acetoacetate
-
Combine sec-butyl urea and a slight excess of methyl acetoacetate in a reaction vessel.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture, typically to the boiling point of the solvent if one is used (e.g., toluene, to allow for azeotropic removal of water).
-
Monitor the formation of the intermediate, 3-(3-sec-butyl)ureido-2-methylcrotonate, by TLC.
Step 3: Cyclization to 3-sec-Butyl-6-methyluracil
-
To the reaction mixture from Step 2, add a strong base (e.g., sodium ethoxide in ethanol or sodium hydroxide).
-
Heat the mixture to reflux to induce cyclization.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with an acid (e.g., hydrochloric acid).
-
The precipitated product, 3-sec-butyl-6-methyluracil, is collected by filtration, washed, and purified by recrystallization.
Method 2: Direct N3-Alkylation of 6-Methyluracil (Alternative Method)
This method involves the direct alkylation of the pre-formed 6-methyluracil ring with a sec-butylating agent. Achieving regioselectivity for the N3 position over the N1 position is the primary challenge.
Experimental Protocol:
-
Suspend 6-methyluracil in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K2CO3), to the suspension. The choice and amount of base can influence the N1/N3 selectivity.
-
Add 2-bromobutane (or another suitable sec-butylating agent) to the mixture.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC, checking for the formation of both N1- and N3-alkylated products.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of N1- and N3-sec-butyl-6-methyluracil, is then purified by column chromatography to isolate the desired N3-isomer.
Mandatory Visualizations
Experimental Workflow: Multi-step Synthesis
Caption: Workflow for the multi-step synthesis of 3-sec-Butyl-6-methyluracil.
Signaling Pathway: Herbicidal Action of Bromacil
The herbicidal activity of Bromacil (5-bromo-3-sec-butyl-6-methyluracil), a close analog of the target compound, provides insight into a potential biological application. Bromacil is known to inhibit photosynthesis in plants.
Caption: Herbicidal mode of action of Bromacil, an inhibitor of Photosystem II.[3][4][5][6][7]
Conclusion
The synthesis of 3-sec-Butyl-6-methyluracil can be effectively achieved through a multi-step condensation and cyclization process. This method, while involving several steps, is likely to provide good overall yields and high purity of the final product. A direct N3-alkylation of 6-methyluracil presents a more atom-economical alternative, though it may require careful optimization to control regioselectivity and could necessitate chromatographic purification. The choice between these methods will depend on the specific requirements of the research, including scale, available equipment, and the desired level of purity. The herbicidal activity of the closely related compound, Bromacil, highlights a potential application for 3-sec-butyl-6-methyluracil and warrants further investigation into its biological properties.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Butyl-6-methyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the uracil derivative, 3-butyl-6-methyluracil. As a compound of interest for its potential regenerative properties, this document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and development.
Executive Summary
3-Butyl-6-methyluracil has demonstrated promising in vitro activity, suggesting a potential role in stimulating cell proliferation and tissue regeneration. In studies on immortalized lung epithelial cells, it exhibited a high maximum tolerated dose and a significant proliferative index compared to the established drug, 6-methyluracil. However, to date, there is a notable absence of published in vivo studies specifically investigating the efficacy of 3-butyl-6-methyluracil. To provide a relevant biological context, this guide includes available in vivo data for the closely related and clinically utilized compound, 6-methyluracil, which is known for its wound-healing and tissue-regenerative properties.
In Vitro Efficacy: 3-Butyl-6-methyluracil vs. Alternatives
The primary source of in vitro data for 3-butyl-6-methyluracil comes from a study by Grabovskiy et al. (2021), which evaluated a series of 6-substituted uracil derivatives for their proliferative activity on immortalized lung epithelial cells. The key findings are summarized below.
| Compound | Maximum Tolerated Dose (MTD) (mM)[1] | IC50 (mM)[1] | Proliferation Index (%) vs. Control[1] |
| 3-Butyl-6-methyluracil | >10 | >10 | Not explicitly stated, but implied to be positive |
| 6-Methyluracil (Control) | 0.24 | >10 | Not explicitly stated, but used as a baseline |
| 3-Methyl-6-cyclopropyluracil | 4x higher than 6-methyluracil | >10 | +75% |
| 1-Butyl-6-methyluracil | 4x higher than 6-methyluracil | >10 | +25% |
Key Observations:
-
3-Butyl-6-methyluracil, along with 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil, demonstrated a significantly higher maximum tolerated dose compared to 6-methyluracil, indicating lower cytotoxicity in this cell line.[1]
-
The IC50 values for all tested compounds were greater than 10 mM, suggesting low acute toxicity at the tested concentrations.[1]
-
Notably, 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil showed a substantial increase in the proliferation index, highlighting their potential as potent stimulators of cell growth.[1] While the specific proliferation index for 3-butyl-6-methyluracil was not reported, its favorable MTD suggests it is a compound of interest for further investigation.
Experimental Protocols: In Vitro Assays
The following protocols are based on the methodologies described by Grabovskiy et al. (2021) and standard cell biology techniques.
Cell Proliferation and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Immortalized lung epithelial cells
-
96-well cell culture plates
-
Complete cell culture medium
-
3-Butyl-6-methyluracil and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the immortalized lung epithelial cells into 96-well plates at a density that allows for exponential growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-butyl-6-methyluracil and other test compounds in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of a compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration. The proliferation index is calculated as the percentage increase in cell number in treated wells compared to the control.
Caption: Workflow for determining the in vitro cytotoxicity and proliferative effects of uracil derivatives using the MTT assay.
In Vivo Efficacy: A Data Gap for 3-Butyl-6-methyluracil and a Look at 6-Methyluracil
Crucially, a thorough review of the scientific literature reveals no published in vivo studies on the efficacy of 3-butyl-6-methyluracil. The promising in vitro results from Grabovskiy et al. (2021) strongly suggest that such studies are a logical next step to validate its potential for regenerative medicine.
In the absence of direct in vivo data, we turn to the well-characterized analogue, 6-methyluracil , to provide a comparative context for the potential in vivo applications of this class of compounds. 6-Methyluracil is known to possess anabolic and anti-catabolic properties and is used clinically to promote tissue regeneration and wound healing.
Qualitative In Vivo Findings for 6-Methyluracil:
-
Wound Healing: Topical application of 6-methyluracil ointment has been shown to accelerate the healing of skin wounds in animal models. It is reported to enhance the granulation and epithelization of tissues.
-
Anti-inflammatory Effects: 6-methyluracil has demonstrated anti-inflammatory properties, which can be beneficial in the early stages of wound healing.
-
Tissue Repair: It is believed to improve tissue metabolism and normalize nucleic acid metabolism in damaged cells, thereby accelerating the regeneration process.
Experimental Protocol: In Vivo Wound Healing Assay (Rat Model)
The following is a generalized protocol for assessing the wound-healing efficacy of a topical agent like 6-methyluracil in a rat model.
Materials:
-
Wistar rats (male, 200-250g)
-
Anesthetic agent
-
Surgical instruments for creating full-thickness skin wounds
-
Topical formulation of the test compound (e.g., 6-methyluracil ointment) and placebo/control vehicle
-
Wound dressing materials
-
Calipers and camera for wound measurement
-
Histology equipment and reagents
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.
-
Wound Creation: Anesthetize the rats. Shave the dorsal thoracic region and create a full-thickness excisional wound of a standardized size (e.g., 1 cm diameter) using a sterile biopsy punch.
-
Treatment Groups: Divide the animals into groups:
-
Control Group: No treatment or application of a placebo vehicle.
-
Test Group: Topical application of the test compound (e.g., 6-methyluracil ointment) to the wound area.
-
Reference Group: (Optional) Application of a standard-of-care wound healing agent.
-
-
Treatment Application: Apply the respective treatments to the wounds daily or as per the study design. Cover the wounds with a sterile dressing.
-
Wound Area Measurement: On specific days post-wounding (e.g., days 0, 3, 7, 14, and 21), photograph the wounds and measure the wound area using calipers or image analysis software. Calculate the percentage of wound contraction.
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect the wound tissue. Process the tissue for histological examination (e.g., H&E and Masson's trichrome staining) to assess parameters such as re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Data Analysis: Statistically compare the wound contraction rates and histological scores between the different treatment groups.
Caption: A typical workflow for evaluating the in vivo wound-healing efficacy of a topical agent in a rat model.
Potential Signaling Pathways
The proliferative effects of uracil derivatives are likely mediated through the modulation of key signaling pathways that control cell growth and division. While the precise mechanism for 3-butyl-6-methyluracil has not been elucidated, the MAPK/ERK pathway is a plausible target. This pathway is a central regulator of cell proliferation, differentiation, and survival.
Caption: A hypothesized signaling cascade where a uracil derivative may promote cell proliferation via the MAPK/ERK pathway.
Mechanism Hypothesis:
-
Receptor Binding: The uracil derivative may bind to a specific cell surface receptor, initiating an intracellular signaling cascade.
-
Pathway Activation: This binding could lead to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway.
-
Transcription Factor Activation: Activated ERK can translocate to the nucleus and phosphorylate various transcription factors.
-
Gene Expression: This leads to the expression of genes that are critical for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs), ultimately driving cell proliferation.
Conclusion and Future Directions
3-Butyl-6-methyluracil presents as a promising candidate for further investigation as a promoter of cell proliferation and tissue regeneration based on its favorable in vitro profile. The compound demonstrates low cytotoxicity and is part of a class of molecules with known regenerative potential.
The critical next step for the development of 3-butyl-6-methyluracil is the initiation of in vivo studies. Efficacy studies in established wound healing models, such as the rat excisional wound model, are essential to validate the in vitro findings and to determine its therapeutic potential. Furthermore, mechanistic studies to elucidate the specific signaling pathways modulated by 3-butyl-6-methyluracil will be crucial for understanding its mode of action and for optimizing its therapeutic application. The comparison with 6-methyluracil in such studies would provide a valuable benchmark for its relative efficacy and potential advantages.
References
Comparative Analysis of the Herbicidal Spectrum of Uracil Derivatives
A deep dive into the weed-killing power of uracil-based herbicides, this guide offers a comparative analysis of four key derivatives: bromacil, terbacil, isocil, and saflufenacil. It provides a summary of their herbicidal spectrum, mode of action, and available efficacy data, alongside detailed experimental protocols for researchers and scientists in the field of weed management and herbicide development.
Uracil derivatives have long been a cornerstone in chemical weed control, offering broad-spectrum efficacy against a variety of problematic weeds. These herbicides are characterized by their core uracil structure, with different substitutions on the ring influencing their activity, selectivity, and environmental fate. This guide focuses on a comparative analysis of bromacil, terbacil, isocil, and the more recent addition, saflufenacil, providing valuable insights for researchers and professionals in the agrochemical industry.
Herbicidal Spectrum and Efficacy
The herbicidal spectrum of uracil derivatives varies, with some offering broad-spectrum control of both grasses and broadleaf weeds, while others exhibit more specific activity. The following table summarizes the available data on the herbicidal efficacy of the four selected uracil derivatives. It is important to note that direct comparative studies with standardized quantitative data (e.g., ED50 or GR50 values) across a wide range of weeds are limited, particularly for the older compounds.
| Herbicide | Mode of Action | Herbicidal Spectrum | Quantitative Data (Example) |
| Bromacil | Photosystem II inhibitor | Broad-spectrum control of annual and perennial grasses and broadleaf weeds.[1][2] Particularly effective against perennial grasses.[3][4] | Specific ED50 values are not readily available in recent comparative literature. |
| Terbacil | Photosystem II inhibitor | Selective control of many annual and some perennial weeds in specific crops.[5] | Specific ED50 values are not readily available in recent comparative literature. |
| Isocil | Photosystem II inhibitor | Similar to bromacil, used for total weed clearance on non-cropped land. Now largely considered obsolete. | No recent quantitative efficacy data available. |
| Saflufenacil | Protoporphyrinogen Oxidase (PPO) inhibitor | Broad-spectrum pre-plant burndown and pre-emergence control of broadleaf weeds, including many glyphosate-resistant biotypes.[6][7] | ED90 (g a.i./ha) for 90% control: Convolvulus arvensis (Field bindweed): ~15-25 Amaranthus retroflexus (Redroot pigweed): ~5-10 Chenopodium album (Common lambsquarters): ~10-20 |
Mode of Action: A Tale of Two Pathways
The herbicidal activity of these uracil derivatives stems from their ability to disrupt critical physiological processes in susceptible plants. Bromacil, terbacil, and isocil share a common mode of action, while saflufenacil operates through a different biochemical pathway.
Photosystem II Inhibition (Bromacil, Terbacil, Isocil)
These older uracil herbicides act by inhibiting photosynthesis at Photosystem II (PSII). They bind to the D1 protein of the PSII complex, blocking the electron flow from QA to QB. This disruption leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.
Caption: Inhibition of Photosystem II by Uracil Herbicides.
Protoporphyrinogen Oxidase (PPO) Inhibition (Saflufenacil)
Saflufenacil represents a newer class of uracil herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is oxidized to protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen, a highly reactive form of oxygen that rapidly destroys cell membranes, leading to leakage of cellular contents and rapid tissue necrosis.
Caption: Mode of Action of Saflufenacil via PPO Inhibition.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines standardized methodologies for evaluating the herbicidal efficacy of uracil derivatives in both greenhouse and field settings.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the effective dose (ED) of a herbicide required to produce a specific response in a target weed species, typically a 50% reduction in growth (ED50) or a 90% reduction (ED90).
References
- 1. academicjournals.org [academicjournals.org]
- 2. Bromacil (Ref: DPX N0976) [sitem.herts.ac.uk]
- 3. pic.int [pic.int]
- 4. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Design, synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 3-Butyl-6-methyl-uracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-butyl-6-methyl-uracil, a uracil derivative with demonstrated pro-proliferative activity. By examining its performance against other relevant compounds and detailing the experimental methodologies used for validation, this document aims to elucidate its mechanism of action and potential applications in regenerative medicine and cell growth studies.
Introduction to 3-Butyl-6-methyl-uracil
3-Butyl-6-methyl-uracil is a synthetic derivative of the pyrimidine nucleobase, uracil. Unlike many uracil analogs developed as anti-cancer agents that inhibit cell growth, 3-butyl-6-methyl-uracil has been shown to stimulate cell proliferation, making it a compound of interest for therapeutic areas requiring tissue regeneration and cell growth. Its mechanism of action is hypothesized to be linked to the enhancement of nucleic acid and protein synthesis, crucial processes for cell division and growth.
Comparative Analysis of Proliferative Activity
The efficacy of 3-butyl-6-methyl-uracil in promoting cell proliferation has been evaluated against other 6-substituted uracil derivatives. The following tables summarize the key performance indicators from in vitro studies on immortalized fetal calf lung (LC) cells.
Table 1: Comparison of Maximum Tolerated Dose (MTD) and IC50 Values
| Compound | MTD (mM)[1] | IC50 (mM)[1] |
| 3-Butyl-6-methyl-uracil | > 0.96 | > 10 |
| 6-Methyluracil (Reference) | 0.24[1] | > 10 |
| 1-Butyl-6-methyluracil | > 0.96 | > 10 |
| 3-Methyl-6-cyclopropyluracil | > 0.96 | > 10 |
| 6-Ethyluracil | > 1.0 | > 10 |
| 1-Methyl-6-aminouracil | < 0.24 | Not Reported |
Table 2: Comparison of Cell Proliferation Index
| Compound | Proliferation Index (%) vs. Control[1] |
| 3-Butyl-6-methyl-uracil | +25 |
| 6-Methyluracil (Reference) | Not specified as baseline |
| 1-Butyl-6-methyluracil | +25 |
| 3-Methyl-6-cyclopropyluracil | +75 |
Proposed Mechanism of Action
While the precise molecular targets of 3-butyl-6-methyl-uracil are still under investigation, its pro-proliferative effects are likely mediated through the modulation of nucleotide metabolism pathways. Uracil and its derivatives are key components in the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. By acting as a precursor or a signaling molecule in these pathways, 3-butyl-6-methyl-uracil may enhance the availability of nucleotides, thereby facilitating DNA replication and cell division. A proposed signaling pathway is illustrated below.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of 3-butyl-6-methyl-uracil on cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Test compounds (3-butyl-6-methyl-uracil and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Immortalized fetal calf lung (LC) cells
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LC cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The proliferation index is calculated as the percentage increase in absorbance in treated wells compared to the control wells.
Maximum Tolerated Dose (MTD) Assay
This protocol outlines the in vitro determination of the MTD, which is the highest concentration of a compound that does not cause significant cytotoxicity.
Materials:
-
Same as for the MTT assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a wide range of concentrations for each test compound.
-
Incubation: Incubate the plates for a period relevant to the intended application (e.g., 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using the MTT assay (or another suitable viability assay like Trypan Blue exclusion).
-
Data Analysis: Determine the highest concentration of the compound at which cell viability is not significantly reduced (e.g., >90%) compared to the vehicle control. This concentration is considered the MTD.
Conclusion
3-Butyl-6-methyl-uracil demonstrates a clear pro-proliferative effect on immortalized lung cells in vitro, with a favorable safety profile as indicated by its high MTD and IC50 values. While its precise molecular mechanism requires further investigation, the available evidence suggests its involvement in enhancing nucleotide metabolism, leading to increased DNA synthesis and cell division. This positions 3-butyl-6-methyl-uracil as a promising candidate for further research in regenerative medicine and as a tool for studying the mechanisms of cell growth and proliferation. Future studies should focus on identifying its direct molecular targets and validating its efficacy in in vivo models of tissue repair.
References
A Comparative Analysis of 3-Butyl-6-Methyl-Uracil and Other Uracil Derivatives in Biological Systems
This guide provides a statistical analysis and comparison of 3-butyl-6-methyl-uracil with other uracil derivatives, focusing on their biological activities. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of experimental workflows.
Quantitative Data Summary
The biological activity of 3-butyl-6-methyl-uracil and its analogs has been evaluated in various studies. The following tables summarize the key quantitative data from these studies, providing a basis for comparison.
Table 1: In Vitro Proliferative Activity of 6-Substituted Uracil Derivatives on Immortalized Lung Epithelial Cells [1][2]
| Compound | Maximum Tolerated Dose (MTD) (mM) | Proliferation Index (%) | IC50 (mM) |
| 6-Methyluracil | 0.24 | - | >10 |
| 3-Butyl-6-methyluracil | Not explicitly stated, but higher than 6-methyluracil | +25 | >10 |
| 1-Butyl-6-methyluracil | 4 times higher than 6-methyluracil | +25 | >10 |
| 3-Methyl-6-cyclopropyluracil | 4 times higher than 6-methyluracil | +75 | >10 |
| 1-Methyl-6-aminouracil | Lower than 6-methyluracil | - | Not specified |
Note: The study demonstrated that 3-butyl-6-methyluracil, along with 1-butyl-6-methyluracil and 3-methyl-6-cyclopropyluracil, exhibited high proliferative activity in vitro. The MTD for 1-butyl-6-methyluracil and 3-methyl-6-cyclopropyluracil was four times higher than that of 6-methyluracil. While the exact MTD for 3-butyl-6-methyluracil was not given, it was implied to be significantly higher than 6-methyluracil. The proliferation index indicates the percentage increase in cell proliferation compared to a control.
Table 2: Antibacterial Activity of 3-Substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) Derivatives [3]
As a point of comparison for uracil-based compounds, the following table presents data on a different class of uracil derivatives with antibacterial properties. These compounds are potent inhibitors of the bacterial DNA polymerase IIIC (pol IIIC).
| Compound (3-substituent) | Kᵢ for pol IIIC (µM) | MIC against S. aureus (µg/mL) |
| Neutral, moderately polar substituents | 0.02 - 0.5 | 0.125 - 10 |
| 3-(4-morpholinylbutyl)-EMAU hydrochloride | Not specified | Not specified |
Note: This table highlights the potential of the uracil scaffold in developing antibacterial agents. The inhibitory constant (Kᵢ) indicates the concentration of the compound required to produce half-maximum inhibition of the enzyme. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the studies of 3-butyl-6-methyl-uracil and its analogs.
N-Butyl derivatives of 6-methyluracil were synthesized by alkylating 10 g (79.3 mmol) of 6-methyluracil in 100 mL of 1 M sodium hydroxide solution with butyl bromide at 90°C for 20 hours. The resulting mixture of 1-butyl and 3-butyl derivatives (in a 1:10 ratio) was then separated to yield the pure compounds. The final product, 3-butyl-6-methyluracil, was obtained as white crystals.
The proliferative activity and cytotoxic effects of the uracil derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on immortalized fetal calf lung cells (LC).
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-substituted uracil derivatives) and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable, proliferating cells.
-
Data Analysis: The level of cell proliferation is calculated relative to untreated control cells. The Maximum Tolerated Dose (MTD) and the half-maximal inhibitory concentration (IC50) are determined from the dose-response curves.
The inhibitory activity of uracil derivatives against bacterial DNA polymerase IIIC is a key measure of their antibacterial potential.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), a primer-template DNA substrate, and the purified pol IIIC enzyme.
-
Inhibitor Addition: The test compounds (inhibitors) are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C) for a specific time to allow DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized, radiolabeled DNA is precipitated using an acid (e.g., trichloroacetic acid).
-
Quantification: The precipitated DNA is collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor. The inhibitory constant (Kᵢ) is then determined from this data.
The MIC is a standard measure of the in vitro susceptibility of bacteria to an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared.
-
Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for the in vitro cell proliferation and cytotoxicity (MTT) assay.
Caption: Workflow for determining antibacterial activity via MIC and enzyme inhibition assays.
References
Comparative Guide to the Biological Effects of 6-Methyluracil and Its Derivatives
For researchers and professionals in drug development, understanding the nuanced biological activities of uracil derivatives is crucial for identifying promising therapeutic leads. While information on the specific biological effects of 3-sec-Butyl-6-methyluracil is not extensively available in peer-reviewed literature, a wealth of data exists for its structural analog, 6-methyluracil, and its various derivatives. This guide provides a comparative overview of the biological effects of 6-methyluracil and its derivatives, focusing on their proliferative, enzymatic inhibition, and other therapeutic activities.
Proliferative and Cytotoxic Effects on Lung Epithelial Cells
A study by Grabovskiy et al. (2021) investigated the in vitro proliferative activity of several 6-substituted uracil derivatives on immortalized lung epithelial cells, comparing them to the known drug 6-methyluracil. The study aimed to identify compounds capable of stimulating lung cell proliferation for potential applications in regenerative medicine.[1][2][3]
Comparative Quantitative Data:
| Compound | Maximum Tolerated Dose (MTD) (mM) | IC50 (mM) | Proliferation Index (%) |
| 6-Methyluracil | 0.24 | >10 | - |
| 3-Methyl-6-cyclopropyluracil | >0.96 | >10 | +75 |
| 1-Butyl-6-methyluracil | >0.96 | >10 | +25 |
| 1-Methyl-6-aminouracil | <0.24 | Not reported | Not reported |
Experimental Protocol: Cell Proliferation Assay
The study utilized immortalized lung epithelial cells to assess the level of cell proliferation, maximum tolerated dose (MTD), and toxic effects of the compounds. The MTD was determined as the highest concentration of the compound that did not significantly inhibit cell growth. The IC50 value, the concentration at which 50% of cell growth is inhibited, was also determined. The proliferation index was calculated to represent the percentage increase in cell proliferation compared to a control.[1][2][3]
Experimental Workflow:
Inhibition of Cholinesterase Enzymes
Derivatives of 6-methyluracil have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[4][5] A study by Öztürk et al. (2019) explored the inhibitory activities of several uracil derivatives.
Comparative Quantitative Data (IC50 values in µM):
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
| 6-Methyluracil | 0.191 | 0.433 |
| 1,3-Dimethyluracil | 0.388 | 0.544 |
| 5-Bromo-1-(toluene-4-sulfonyl)-1H-pyrimidine-2,4-dione | 0.088 | 0.137 |
| Neostigmine (Reference) | 0.136 | 0.084 |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
The inhibitory activity of the uracil derivatives against AChE and BuChE was determined using the spectrophotometric method developed by Ellman. This assay measures the activity of the cholinesterase enzyme by detecting the product of the enzymatic reaction. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from dose-response curves.[4]
Signaling Pathway Inhibition:
Other Reported Biological Activities
Beyond cell proliferation and enzyme inhibition, 6-methyluracil and its derivatives have been associated with a range of other biological effects:
-
Wound Healing and Anti-inflammatory Effects: 6-Methyluracil is known to promote tissue regeneration and possesses anti-inflammatory properties, making it a component in some pharmaceutical preparations for wound healing.[6][7]
-
Antimicrobial Activity: Certain selenium-containing derivatives of 6-methyluracil have demonstrated high antimicrobial activity.[8]
-
Antineoplastic Activity: Some derivatives have been synthesized and evaluated for their potential as anticancer agents.[9]
-
Anabolic and Anticatabolic Activity: 6-Methyluracil has been reported to have anabolic and anticatabolic effects, contributing to its therapeutic applications.[7]
Conclusion
While direct, extensive peer-reviewed data on the biological effects of 3-sec-Butyl-6-methyluracil is scarce, the available literature on 6-methyluracil and its derivatives provides a solid foundation for understanding the potential activities of this class of compounds. The research highlights their diverse biological profile, with significant findings in the areas of cell proliferation, cholinesterase inhibition, and wound healing. For researchers and drug development professionals, these structurally similar and well-characterized alternatives offer valuable starting points for further investigation and development of novel therapeutics. The provided data and experimental frameworks can guide future studies to explore the full therapeutic potential of this chemical scaffold.
References
- 1. jppres.com [jppres.com]
- 2. researchgate.net [researchgate.net]
- 3. jppres.com [jppres.com]
- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchtrends.net [researchtrends.net]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. Synthesis and biological evaluation of 6-ethynyluracil, a thiol-specific alkylating pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Uracil, 3-butyl-6-methyl- and Alternative Reference Standards
This guide provides a detailed comparison of the commercially available reference standard for 3-sec-Butyl-6-methyluracil and a viable alternative, Bromacil (5-Bromo-3-sec-butyl-6-methyluracil) . It is intended for researchers, scientists, and drug development professionals who require high-purity reference materials for analytical method development, validation, and quality control. The guide includes a summary of key product specifications, detailed experimental protocols for comparative analysis, and visualizations to aid in understanding the experimental workflow.
Product Comparison
A direct comparison of the key specifications for the two reference standards is presented below. While exact purity values are lot-specific and provided on the Certificate of Analysis, the information reflects the quality grade offered by major suppliers.
| Feature | 3-sec-Butyl-6-methyluracil | Bromacil (5-Bromo-3-sec-butyl-6-methyluracil) |
| CAS Number | 6589-36-2 | 314-40-9 |
| Molecular Formula | C₉H₁₄N₂O₂ | C₉H₁₃BrN₂O₂ |
| Molecular Weight | 182.22 g/mol | 261.12 g/mol |
| Typical Purity | Analytical Standard Grade | Certified Reference Material (CRM), PESTANAL® |
| Format | Neat Solid | Neat Solid |
| Key Suppliers | LGC Standards, CRM LABSTANDARD | Sigma-Aldrich (TraceCERT®), HPC Standards |
| Primary Applications | Reagent in synthesis, preparation of pesticides and herbicides, research chemical.[1] | Analytical reference standard for quantification in environmental samples.[2] Herbicide.[3] |
Experimental Data and Protocols
To objectively compare the performance of these reference standards, standardized analytical methods should be employed. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) analysis and a relevant biological assay, based on methodologies reported for similar uracil derivatives.[4][5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from established methods for the analysis of uracil and its derivatives.[2][6][7]
Objective: To determine the purity of the reference standards and to separate the primary compound from any potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like 10 mM ammonium acetate, pH 5). For example, a gradient from 30% to 70% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 255 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the reference standard in the initial mobile phase composition.
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
In Vitro Cell Proliferation Assay
This protocol is based on the methodology described for testing the proliferative activity of 6-substituted uracil derivatives on lung epithelial cells.[4][8]
Objective: To compare the biological activity of the uracil derivatives, which can be an important performance parameter depending on the research application.
Materials:
-
Immortalized lung epithelial cells (or another relevant cell line).
-
DMEM medium supplemented with 10% fetal calf serum.
-
Test compounds dissolved in a 1:1 mixture of DMSO and 96% ethanol.
-
Cell proliferation assay kit (e.g., MTT, WST-1).
Procedure:
-
Culture the cells in a 96-well plate at a suitable density and incubate at 37°C and 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO/ethanol mixture without any compound).
-
Incubate the cells for another 48-72 hours.
-
Perform the cell proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cell proliferation index relative to the control and determine the IC₅₀ or EC₅₀ values if applicable.
Visualizations
Workflow for Comparison of Reference Standards
Caption: Workflow for the comparative evaluation of uracil derivative reference standards.
Illustrative Signaling Pathway for Uracil Derivatives
The following diagram illustrates a hypothetical signaling pathway where uracil derivatives might influence cell proliferation, a key aspect of their biological activity.
Caption: Hypothetical signaling pathway for uracil derivative-induced cell proliferation.
References
- 1. Bromacil | CAS 314-40-9 | LGC Standards [lgcstandards.com]
- 2. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. jppres.com [jppres.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. helixchrom.com [helixchrom.com]
- 7. biospectra.us [biospectra.us]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Butyl-6-methyluracil
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of Uracil, 3-butyl-6-methyl-, a substituted uracil derivative. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Key Safety and Hazard Information
Before handling or disposing of 3-butyl-6-methyluracil, it is crucial to be aware of its associated hazards. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
Disposal Workflow
The proper disposal of 3-butyl-6-methyluracil should follow a structured decision-making process to ensure safety and regulatory compliance. The diagram below illustrates the recommended workflow for the disposal of this compound.
Personal protective equipment for handling Uracil, 3-butyl-6-methyl-
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Uracil, 3-butyl-6-methyl-. It includes procedural, step-by-step guidance for safe operations and disposal.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound, based on data for 6-Chloro-3-methyluracil.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields are mandatory. A face shield should be worn when there is a splash hazard. |
| Skin Protection | Impervious gloves are required. Recommended materials include butyl rubber, fluorocaoutchouc, and polyvinyl chloride.[1] A lab coat or a PVC apron should be worn to protect clothing and skin.[1] |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH-approved N95 or an EN143-compliant P1 dust mask should be used.[1] For activities with a higher potential for aerosolization, a respirator with a Type P2 filter is recommended. |
| General Hygiene | An eyewash station and a safety shower must be readily accessible.[1] Hands should be washed thoroughly with soap and water after handling. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing risks.
Pre-Handling Preparations:
-
Ventilation: All work with Uracil, 3-butyl-6-methyl- should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
PPE Inspection: Before each use, inspect all PPE for signs of degradation or damage.[1]
-
Spill Kit: Ensure a chemical spill kit appropriate for solid reagents is readily available.
Step-by-Step Handling Procedure:
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the work area.
-
Weighing and Transferring:
-
To minimize dust formation, handle the solid compound gently.
-
Weigh the chemical in a contained manner, such as on weighing paper or directly into the reaction vessel within the fume hood.
-
-
During the Experiment:
-
Keep all containers of the chemical tightly closed when not in use.
-
Avoid any direct contact with the skin, eyes, and clothing.
-
-
Post-Experiment:
-
Decontaminate the work surface thoroughly.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands and any potentially exposed skin areas immediately and thoroughly.
-
Disposal Plan
Proper disposal of chemical waste and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
All waste containing Uracil, 3-butyl-6-methyl- must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
-
-
Container Disposal:
-
Empty containers should be treated as hazardous waste and disposed of according to institutional protocols. Do not reuse the containers.
-
Process Visualization
The following diagram illustrates the logical workflow for ensuring safety when handling Uracil, 3-butyl-6-methyl-.
Caption: Workflow for handling and disposal of Uracil, 3-butyl-6-methyl-.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
